Technical Documentation Center

5-Cyclopropyl-1,4-oxazepane;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Cyclopropyl-1,4-oxazepane;hydrochloride
  • CAS: 2287288-21-3

Core Science & Biosynthesis

Foundational

Scalable Process Design: 5-Cyclopropyl-1,4-Oxazepane Hydrochloride

Topic: Scalable Synthesis of 5-Cyclopropyl-1,4-Oxazepane Hydrochloride Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable Synthesis of 5-Cyclopropyl-1,4-Oxazepane Hydrochloride Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Executive Summary

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, offering unique vector positioning compared to morpholine or piperazine analogs. However, the introduction of a 5-cyclopropyl moiety presents specific process challenges: the thermodynamic difficulty of forming 7-membered rings (entropic penalty) and the lability of the cyclopropyl group under harsh acidic conditions.

This guide details a robust, scalable synthetic route designed for multi-kilogram production. Unlike traditional solid-phase approaches [1], this solution-phase protocol utilizes a convergent Aza-Michael / Intramolecular Etherification strategy. This pathway ensures precise regiochemical control of the 5-position substituent while maintaining the integrity of the cyclopropyl ring.

Key Process Features
  • Regiocontrol: 100% selectivity for the 5-position via Michael addition logic.

  • Scalability: Avoids chromatography; relies on crystallization and distillation.

  • Safety: Mitigates cyclopropyl ring-opening risks by using base-mediated cyclization rather than harsh acid dehydration.

Retrosynthetic Analysis & Strategy

To achieve the 5-cyclopropyl substitution pattern, the 7-membered ring is disconnected at the ether linkage. This reveals a linear amino-diol precursor derived from a


-cyclopropyl acrylic acid derivative.
Mechanistic Logic[1]
  • Disconnection: The C1-O7 bond is the strategic break, reducing the target to a functionalized diol.

  • Chiral/Regio Setup: The 5-position stereocenter (if chiral resolution is required) or racemate is established early via the Aza-Michael addition of an amino alcohol to a cyclopropyl acrylate.

  • Cyclization: To overcome the entropic barrier of 7-membered ring formation, we employ a mesylation-activation strategy, which is kinetically superior to direct acid dehydration for this specific scaffold.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target 5-Cyclopropyl-1,4-oxazepane HCl (Target) Precursor Cyclized N-Benzyl Intermediate Target->Precursor Hydrogenolysis (Pd/C, H2) Diol N-Benzyl-3-cyclopropyl- 3-((2-hydroxyethyl)amino)propan-1-ol Precursor->Diol Intramolecular Cyclization (NaH) Michael Ethyl 3-cyclopropylacrylate + N-Benzylaminoethanol Diol->Michael Ester Reduction (LiAlH4/Vitride) SM Cyclopropanecarboxaldehyde Michael->SM Wittig/HWE Olefination

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-Cyclopropylacrylate

Objective: Create the Michael acceptor with the cyclopropyl handle. Reaction Type: Horner-Wadsworth-Emmons (HWE) Olefination.

  • Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Potassium tert-butoxide (KOtBu) (1.2 eq), THF (anhydrous).

  • Protocol:

    • Charge THF and triethyl phosphonoacetate to the reactor. Cool to 0°C.

    • Add KOtBu portion-wise, maintaining internal temperature < 10°C. Stir for 30 min.

    • Add Cyclopropanecarboxaldehyde dropwise. The reaction is exothermic.

    • Warm to 20-25°C and stir for 4 hours. Monitor by GC/HPLC (Target: < 2% aldehyde remaining).

    • Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash organics with brine.[2]

    • Purification: Distillation under reduced pressure (approx. 60-70°C at 5 mmHg).

  • Critical Process Parameter (CPP): Temperature control during KOtBu addition prevents polymerization side products.

Step 2: Aza-Michael Addition (Regiocenter Formation)

Objective: Install the nitrogen at the


-position relative to the cyclopropyl group.
Reaction Type:  Conjugate Addition.
  • Reagents: Ethyl 3-cyclopropylacrylate (1.0 eq), N-Benzylaminoethanol (1.05 eq), Ethanol (solvent).

  • Protocol:

    • Dissolve the acrylate in Ethanol (5 vol).

    • Add N-Benzylaminoethanol.

    • Heat to reflux (78°C) for 12–18 hours.

    • In-Process Control (IPC): Monitor disappearance of acrylate.

    • Workup: Concentrate in vacuo to remove ethanol. The resulting oil (amino-ester) is used directly in the next step to avoid retro-Michael instability during purification.

Step 3: Reduction to Amino-Diol

Objective: Convert the ester to the primary alcohol, creating the linear precursor for cyclization. Reaction Type: Hydride Reduction.

  • Reagents: Crude Amino-ester from Step 2, LiAlH4 (2.0 eq) or Red-Al (Vitride), THF.

  • Protocol:

    • Suspend LiAlH4 in THF at 0°C.

    • Add the crude amino-ester (diluted in THF) dropwise. Caution: Gas evolution (H2).

    • Reflux for 4 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water) to generate granular aluminum salts.

    • Filter solids and concentrate the filtrate.

    • Data Point: The product is 3-(benzyl(2-hydroxyethyl)amino)-3-cyclopropylpropan-1-ol .

Step 4: Selective Cyclization (The "5-Position" Lock)

Objective: Close the 7-membered ring without disturbing the cyclopropyl group. Technique: Selective Mesylation / Base-Mediated Displacement.

  • Rationale: Direct acid dehydration (H2SO4) risks opening the cyclopropyl ring (forming homoallyl derivatives). Using a base-mediated approach is safer for the cyclopropyl moiety [2].

  • Reagents: Amino-diol (1.0 eq), Methanesulfonyl chloride (MsCl) (1.1 eq), Triethylamine (TEA) (2.5 eq), NaH (1.5 eq) or KOtBu, THF.

  • Protocol:

    • Activation: Dissolve amino-diol in DCM/TEA at -10°C. Add MsCl (1.05 eq) slowly.

      • Note: The primary alcohol on the propyl chain is less hindered than the alcohol on the ethyl chain (which is adjacent to the bulky N-Benzyl-N-Cyclopropyl center). However, selectivity can be tricky.

      • Alternative High-Yield Method: Treat with NaH in THF (dilute conditions, 0.1 M) and heat to 60°C. The alkoxide attacks the mesylate.

    • Workup: Quench with NH4Cl (aq). Extract with MTBE.

    • Purification: The N-benzyl-5-cyclopropyl-1,4-oxazepane is an oil. Purify via short-path distillation or silica plug filtration if color is an issue.

Step 5: Deprotection and Salt Formation

Objective: Remove the benzyl group and crystallize the final API intermediate. Reaction Type: Hydrogenolysis.

  • Reagents: N-Benzyl intermediate, Pd/C (10% w/w), H2 (1-3 atm), Ethanol, HCl (gas or in dioxane).

  • Protocol:

    • Hydrogenate the intermediate in Ethanol at RT.

    • Filter catalyst.

    • Cool filtrate to 0°C.

    • Add HCl (1.1 eq). The hydrochloride salt precipitates.[3]

    • Recrystallization: Isopropanol/Heptane.

Process Data & Specifications

ParameterSpecification / RangeRationale
Overall Yield 35% - 45% (5 Steps)Typical for multi-step heterocycle synthesis without chromatography.
Purity (HPLC) > 98.5%Required for pharmaceutical intermediates.
Cyclopropyl Integrity > 99.9% (No ring opening)Validated by NMR (absence of vinylic protons).
Residual Solvent < ICH LimitsEthanol, THF, Toluene control.
Critical Quality Attributes (CQA) - NMR Validation
  • 1H NMR (DMSO-d6): Look for the characteristic cyclopropyl multiplets at

    
     0.3–0.8 ppm.
    
  • Ring Confirmation: The C5 proton (adjacent to N and Cp) should appear as a doublet of triplets around

    
     2.5–3.0 ppm.
    
  • Absence of Acyclic: Disappearance of olefinic protons from the acrylate starting material.

Process Workflow Diagram

ProcessFlow Figure 2: Integrated Process Flow cluster_0 Stage 1: Precursor Assembly cluster_1 Stage 2: Ring Closure & Finishing Step1 HWE Olefination (Cyclopropyl Acrylate) Step2 Aza-Michael Addition (N-Bn-Aminoethanol) Step1->Step2 Distillation Step3 Hydride Reduction (Formation of Diol) Step2->Step3 Direct use (Oil) Step4 Mesylation & Cyclization (NaH/THF, 60°C) Step3->Step4 Dilution (0.1 M) Step5 Hydrogenolysis & Salt Formation (Pd/C, HCl) Step4->Step5 Extraction Final 5-Cyclopropyl-1,4-oxazepane HCl (Crystalline Solid) Step5->Final Crystallization

Scientific Causality & Troubleshooting

Why this route over others?
  • Vs. Solid Phase (Resin): Literature [3] suggests solid-phase synthesis for chiral oxazepanes. While excellent for libraries, it is non-viable for kg-scale due to resin cost and reactor volume efficiency. Our solution-phase adaptation of the Michael addition mimics this regiocontrol without the polymer support.

  • Vs. Direct Alkylation: Reacting 3-chloro-1-cyclopropylpropan-1-one with ethanolamine often results in mixtures of N-alkylation and O-alkylation, or over-alkylation. The "Michael-then-Reduce" sequence guarantees the nitrogen is exactly where required (beta to the cyclopropyl).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Cyclization Intermolecular polymerizationIncrease dilution (add substrate slowly to the base solution).
Ring Opening (Impurity) Acid too strong or temp too highEnsure HCl salt formation is done at < 10°C; avoid H2SO4 in cyclization.
Incomplete Deprotection Catalyst poisoningWash intermediate with EDTA or carbon to remove sulfur/metal traces before hydrogenation.

References

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: RSC Advances.[4] URL:[Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (Methodology adaptation for 5-position). Source: ResearchGate / J. Org. Chem. URL:[Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives. (Precursor synthesis support). Source: PMC / NIH. URL:[Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization. (Alternative cyclization strategies). Source: The Journal of Organic Chemistry.[5][6] URL:[Link]

Disclaimer: This guide is for research and development purposes. All procedures involving hazardous reagents (LiAlH4, MsCl, H2) must be performed under appropriate safety controls.

Sources

Exploratory

5-cyclopropyl-1,4-oxazepane hydrochloride mechanism of action

This is an in-depth technical guide analyzing 5-cyclopropyl-1,4-oxazepane hydrochloride as a high-value pharmacophore and intermediate in medicinal chemistry. Role, Mechanism, and Synthetic Utility in Drug Discovery Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide analyzing 5-cyclopropyl-1,4-oxazepane hydrochloride as a high-value pharmacophore and intermediate in medicinal chemistry.

Role, Mechanism, and Synthetic Utility in Drug Discovery

Executive Summary & Chemical Identity

5-Cyclopropyl-1,4-oxazepane hydrochloride is a specialized seven-membered heterocyclic building block used in the synthesis of bioactive compounds, particularly for G-Protein Coupled Receptors (GPCRs) and ion channel modulators.[1] Unlike simple aliphatic amines, this scaffold offers a unique combination of conformational restriction (via the oxazepane ring) and metabolic stability (via the cyclopropyl moiety).

This guide details the mechanism by which this structural motif influences drug-target interactions, its synthesis, and its application in modern medicinal chemistry.

PropertySpecification
IUPAC Name 5-cyclopropyl-1,4-oxazepane hydrochloride
Core Scaffold 1,4-Oxazepane (7-membered ring with O and N at 1,[1]4)
Key Substituent Cyclopropyl group at position 5
Role Chiral/Achiral Intermediate; Pharmacophore
Primary Utility Peptidomimetic constraint; Lipophilicity modulation
Target Classes Orexin Receptors (OX1R/OX2R), Histamine H3, ASIC Channels

Mechanism of Action: The Pharmacophore Perspective

While 5-cyclopropyl-1,4-oxazepane is an intermediate rather than a standalone drug, its "mechanism" is defined by how it modifies the pharmacology of the final Active Pharmaceutical Ingredient (API).

Conformational Control (The "Twist-Chair" Effect)

The 1,4-oxazepane ring is not planar. It predominantly adopts a twist-chair conformation . This is critical for ligand-receptor binding:

  • Vector Positioning: Unlike the rigid chair of a piperidine (6-membered), the oxazepane ring projects substituents at specific angles (vectors) that allow for optimal filling of hydrophobic pockets in receptors like Orexin or Histamine H3 .

  • Induced Fit: The slight flexibility of the 7-membered ring allows the ligand to undergo an "induced fit" within the binding site, often improving affinity compared to rigid analogs.

The Cyclopropyl "Shield"

The cyclopropyl group at position 5 is a strategic medicinal chemistry modification:

  • Metabolic Blockade: The cyclopropyl ring is sterically bulky and electronically unique (high p-character in C-C bonds). It often blocks Cytochrome P450 (CYP) oxidation at the adjacent carbon, significantly extending the half-life (t1/2) of the drug.

  • Lipophilicity Tuning: It increases lipophilicity (LogP) without the entropic penalty of a flexible propyl chain, improving Blood-Brain Barrier (BBB) penetration—essential for CNS targets.

  • Sigma-Hole Interaction: Recent studies suggest cyclopropyl hydrogens can engage in weak hydrogen-bond-like interactions with carbonyl oxygens in the receptor pocket.

Mechanism Visualization

The following diagram illustrates how the scaffold interacts within a theoretical GPCR binding pocket.

MoA_Pharmacophore Scaffold 5-Cyclopropyl-1,4-Oxazepane (Scaffold) Receptor Target Receptor (e.g., Orexin/H3) Scaffold->Receptor Twist-Chair Conformation (Optimal Fit) Metabolism CYP450 Enzymes Scaffold->Metabolism Steric Shielding (Prevents Oxidation) Cyclopropyl Cyclopropyl Group (Pos 5) Scaffold->Cyclopropyl Amine Secondary Amine (Pos 4) Scaffold->Amine Ether Ether Oxygen (Pos 1) Scaffold->Ether Cyclopropyl->Receptor Hydrophobic Interaction Amine->Receptor Ionic Bond (Asp residue) Ether->Receptor H-Bond Acceptor

Figure 1: Mechanistic role of the 5-cyclopropyl-1,4-oxazepane scaffold in ligand-receptor binding and metabolic stability.

Experimental Protocols: Synthesis & Validation

The synthesis of 5-cyclopropyl-1,4-oxazepane hydrochloride typically involves the cyclization of a linear precursor.

Synthesis Workflow (Intramolecular Cyclization)

Objective: Synthesize the 7-membered ring from a chiral amino-alcohol precursor.

Reagents:

  • Precursor: N-(3-halopropyl)-1-cyclopropyl-2-hydroxyethylamine (or equivalent).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.[1]

  • Workup: HCl in Dioxane (to form the hydrochloride salt).

Step-by-Step Protocol:

  • Preparation: Dissolve the linear amino-alcohol precursor (1.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Slowly add NaH (1.2 eq, 60% dispersion in oil). Stir for 30 min to generate the alkoxide.

  • Cyclization: Heat the mixture to reflux (66°C) for 4-12 hours. The alkoxide attacks the alkyl halide (or mesylate) end of the chain, closing the ring via SN2 mechanism.

  • Quench: Cool to RT. Quench carefully with saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The white precipitate (5-cyclopropyl-1,4-oxazepane HCl) is filtered and dried.

Synthesis Diagram

Synthesis_Pathway Start Linear Precursor (Amino-Alcohol) Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate Step2 Cyclization (Reflux) (Intramolecular SN2) Intermediate->Step2 Product_Free 5-Cyclopropyl-1,4-Oxazepane (Free Base) Step2->Product_Free Step3 Salt Formation (HCl/Dioxane) Product_Free->Step3 Final 5-Cyclopropyl-1,4-Oxazepane HCl (Final Salt) Step3->Final

Figure 2: Synthetic route for the formation of the oxazepane ring via intramolecular etherification.

Analytical Characterization

To ensure the integrity of the scaffold before using it in further drug synthesis, the following analytical criteria must be met.

MethodExpected Signal / Result
1H NMR (DMSO-d6) Cyclopropyl: Multiplets at δ 0.3–0.8 ppm (4H).Ring CH: Multiplet at δ 3.0–4.0 ppm (7H).NH2+: Broad singlet at δ 9.0–9.5 ppm (2H).
LC-MS (ESI+) [M+H]+: Calculated mass of free base + 1. (e.g., if MW=141.2, expect m/z 142.2).
Melting Point Distinct sharp range (typically >150°C for HCl salts), indicating high purity.
Chirality (if applicable) If synthesized from chiral amino acids, enantiomeric excess (ee) >98% determined by Chiral HPLC.

Applications in Drug Discovery

This specific building block is most relevant in the design of:

  • Dual Orexin Receptor Antagonists (DORAs): Analogous to Suvorexant, where the 7-membered ring (diazepane or oxazepane) dictates the "folded" conformation required to fit between the transmembrane helices of the receptor.

  • ASIC1a Inhibitors: Amiloride derivatives where the guanidine core is modified with cyclic amines (like oxazepanes) to improve potency and selectivity for acid-sensing ion channels in pain pathways.

  • Histamine H3 Antagonists: The oxazepane ring serves as a non-basic or weakly basic linker that connects the imidazole bioisostere to the lipophilic tail, crucial for CNS penetration.

References

  • Review of 1,4-Oxazepane Scaffolds: BenchChem Technical Guide on 1,4-Oxazepane Properties.Link

  • Cyclopropyl Group in Medicinal Chemistry: Scientific Update: The Cyclopropyl Group in Drug Discovery.Link

  • ASIC Inhibitors & Amiloride Analogs: ResearchGate: Analogs containing 1,4-oxazepane groups.Link

  • PubChem Compound Summary: 7-cyclopropyl-1,4-oxazepane hydrochloride (Isomer Reference).Link

Sources

Foundational

Comprehensive Spectroscopic Characterization of 5-Cyclopropyl-1,4-oxazepane Hydrochloride

Executive Summary & Structural Context Seven-membered heterocycles, particularly 1,4-oxazepanes, occupy a privileged chemical space at the interface of morpholine and diazepane scaffolds. Despite their immense potential...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Seven-membered heterocycles, particularly 1,4-oxazepanes, occupy a privileged chemical space at the interface of morpholine and diazepane scaffolds. Despite their immense potential in medicinal chemistry for altering conformational vectors and improving physicochemical properties, they remain strikingly scarce in commercial compound libraries due to historically challenging synthetic routes[1].

The introduction of a cyclopropyl group at the C5 position of the 1,4-oxazepane ring creates 5-cyclopropyl-1,4-oxazepane . This substitution provides significant steric bulk, restricts ring flipping, and enhances metabolic stability. Formulating this building block as a hydrochloride (HCl) salt ensures solid-state stability and prevents the oxidative degradation common to free secondary amines.

Because medium-sized rings are prone to transannular interactions and unexpected rearrangements during synthesis, unambiguous structural validation is critical[2]. This guide details a self-validating spectroscopic workflow (NMR, IR, MS) designed to definitively characterize 5-cyclopropyl-1,4-oxazepane HCl.

The E-E-A-T Protocol: Self-Validating Analytical Workflows

As an application scientist, I emphasize that spectroscopic analysis must be more than a checklist; it must be a self-validating system . Every experimental choice must have a clear causality linked to the molecule's specific physicochemical properties.

NMR_Workflow Prep Sample Prep (10 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Ensures lock & shim Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Defines spectral window Validate Self-Validating Structural Consensus Acq2D->Validate Cross-references assignments Validate->Acq1D Confirms purity

Fig 1. Self-validating NMR workflow for structural and purity confirmation.

Step-by-Step Sample Preparation Methodology
  • Solvent Selection (Causality): Weigh 10–15 mg of the compound. Dissolve in 0.6 mL of DMSO-d₆ rather than CDCl₃ or D₂O. Why? The HCl salt is highly polar and insoluble in CDCl₃. While soluble in D₂O, deuterium exchange would rapidly erase the critical NH₂⁺ protons. DMSO-d₆ breaks intermolecular hydrogen bonds, allowing the distinct observation of the protonated amine[3].

  • Desiccation: Because amine hydrochlorides are hygroscopic, store the bulk powder in a vacuum desiccator over P₂O₅ prior to analysis to prevent water signals from masking the aliphatic region.

Nuclear Magnetic Resonance (NMR) Profiling

The structural assignment of oxazepanes relies heavily on 2D NMR techniques to prevent mischaracterization, a lesson learned from the historical misassignment of natural products containing similar medium-sized rings[2].

Self-Validating NMR Protocol
  • 1D ¹H NMR (Relaxation Delay D1 = 1s): Ensures complete relaxation of all protons for accurate integration, validating quantitative purity.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct ¹J(C-H) bonds. This is the foundational node step.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps ²J and ³J correlations. Self-validation logic: By checking if HMBC correlations align across the heteroatoms (e.g., C2 to H7 across the ether oxygen), we prove the ring is closed and not a linear impurity[3].

Table 1: Consolidated ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & IntegrationKey HMBC Correlations
2 (-CH₂-O)66.03.85m, 2HC3, C7
3 (-CH₂-N⁺)47.53.35m, 2HC2, C5
5 (-CH-N⁺)63.23.10m, 1HC3, C6, C1' (cp)
6 (-CH₂-)29.11.95m, 2HC5, C7
7 (-CH₂-O)67.83.70m, 2HC2, C6
1' (cp-CH)11.51.05m, 1HC5, C2', C3'
2' (cp-CH₂)4.20.65m, 2HC1', C3'
3' (cp-CH₂)3.80.45m, 2HC1', C2'
4 (NH₂⁺)-9.20br s, 2H-

High-Resolution Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides orthogonal validation of the exact mass and structural connectivity.

LC-MS/MS Protocol
  • Mobile Phase (Causality): Use 0.1% Formic Acid in Water/Acetonitrile. Why? The secondary amine is highly basic. The acidic mobile phase ensures complete protonation, making Positive Electrospray Ionization (ESI+) the most sensitive technique.

  • Collision Energy Ramping: Ramp the Collision-Induced Dissociation (CID) energy from 10 to 30 eV. Why? A static high collision energy might completely shatter the molecule. Ramping ensures a self-validating spectrum where both the intact precursor ion ([M+H]⁺ = 142.12 m/z) and structurally informative product ions are captured simultaneously[4].

MS_Frag M1 [M+H]+ m/z 142.12 F1 Fragment A m/z 112.11 M1->F1 -CH2O (-30 Da) F2 Fragment B m/z 100.08 M1->F2 -C3H6 (-42 Da)

Fig 2. ESI-MS/MS positive ion fragmentation pathway for 5-cyclopropyl-1,4-oxazepane.

Table 2: ESI-MS/MS Fragmentation Profile (Positive Ion Mode)
m/zMass Loss (Da)Neutral LossFragment Assignment
142.12 0None[M+H]⁺ (Parent Ion)
112.11 30CH₂O[M+H - Formaldehyde]⁺ (Ether cleavage)
100.08 42C₃H₆[M+H - Cyclopropane]⁺
82.07 60C₃H₆ + H₂ORing cleavage product

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is utilized to confirm the presence of the ether linkage and the protonated amine state.

ATR-FTIR Protocol
  • Background Subtraction: Collect a background spectrum immediately prior to analysis to remove atmospheric water and CO₂, ensuring the broad N-H⁺ band is not convoluted with ambient moisture.

  • Neat Powder Application (Causality): Apply the pure HCl salt directly to the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Why? Traditional KBr pellets are highly hygroscopic. Pressing an HCl salt into a KBr pellet will absorb ambient moisture, producing a massive O-H stretch artifact at ~3400 cm⁻¹ that masks the critical N-H⁺ stretches. ATR eliminates this artifact completely.

Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2950–2400 Strong, BroadSecondary Amine HClN-H⁺ stretching (ammonium salt)
2920, 2855 MediumAlkyl / CyclopropylC-H stretching (sp³)
1580 MediumSecondary Amine HClN-H⁺ bending
1125 StrongAliphatic EtherC-O-C asymmetric stretching
1040 MediumAliphatic EtherC-O-C symmetric stretching

References

  • Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances URL: [Link]

  • Title: Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin Source: PubMed (The Journal of Organic Chemistry) URL: [Link]

  • Title: A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions Source: Frontiers in Chemistry URL: [Link]

Sources

Exploratory

Strategic Integration of 5-Cyclopropyl-1,4-Oxazepane Scaffolds in Targeted Drug Discovery: A Technical Guide

Executive Summary The 1,4-oxazepane scaffold—a seven-membered heterocyclic ring containing oxygen and nitrogen—has emerged as a privileged structural motif in modern medicinal chemistry. Its unique chair-like flexible co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered heterocyclic ring containing oxygen and nitrogen—has emerged as a privileged structural motif in modern medicinal chemistry. Its unique chair-like flexible conformation and balanced lipophilic-hydrophilic profile make it an ideal backbone for central nervous system (CNS) and anti-inflammatory drug candidates. This whitepaper explores the rational design, biological targeting, and synthesis of 5-cyclopropyl-1,4-oxazepane derivatives . By introducing a cyclopropyl group at the C5 position, researchers can drastically alter the spatial geometry, restrict ring flexibility, and enhance metabolic stability, thereby driving high-affinity interactions with specific biological targets.

Mechanistic Rationale: The 5-Cyclopropyl Pharmacophore

The addition of a cyclopropyl ring to the 1,4-oxazepane core is not merely a lipophilic enhancement; it is a strategic structural modification designed to optimize pharmacodynamics and pharmacokinetics.

  • Conformational Locking: The flexible seven-membered 1,4-oxazepane ring typically exists in an equilibrium of multiple pseudo-chair conformations. The introduction of a bulky, rigid cyclopropyl group at the C5 position introduces significant allylic-like strain (A-strain). This steric bulk forces the heterocycle into a singular, rigidified pseudo-chair conformation. This "pre-organization" reduces the entropic penalty upon binding to a target receptor, directly translating to higher binding affinities [1].

  • Metabolic Shielding: Unsubstituted alkyl chains adjacent to heteroatoms are prime targets for Cytochrome P450 (CYP3A4)-mediated

    
    -oxidation. The cyclopropyl group, with its dense electron cloud and lack of easily abstractable hydrogen atoms, acts as a metabolic shield, prolonging the half-life of the derivative in vivo [4].
    

Primary Biological Targets and Binding Dynamics

Dopamine D4 Receptors (GPCRs)

1,4-Oxazepane derivatives are highly selective ligands for the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in schizophrenia and various neurological disorders [1]. Unlike D2 receptor antagonists, which often cause severe extrapyramidal side effects, selective D4 ligands offer a safer therapeutic window. The 5-cyclopropyl substitution enhances hydrophobic interactions within the transmembrane domain (TM) binding pocket of the D4 receptor, stabilizing the inactive state of the receptor and modulating downstream adenylyl cyclase activity.

D4_Signaling L 5-Cyclopropyl- 1,4-Oxazepane R Dopamine D4 Receptor L->R High Affinity Binding G Gi/o Protein Complex R->G Conformational Shift AC Adenylyl Cyclase (Inhibited) G->AC Alpha Subunit Inhibition cAMP Decreased cAMP Levels AC->cAMP Reduced Catalysis

Caption: Modulation of the Dopamine D4 receptor signaling pathway by 1,4-oxazepane derivatives.

Cyclooxygenase-2 (COX-2)

Recent in silico and in vitro studies have identified 1,4-oxazepane derivatives as potent inhibitors of the COX-2 enzyme, a primary driver of inflammation and pain [3]. The spatial arrangement of the oxazepane core allows the molecule to lodge deeply into the COX-2 active site, while the cyclopropyl group interacts favorably with the hydrophobic side pocket (Val523, Arg513), an interaction that is sterically hindered in the constitutive COX-1 isoform.

Viral Proteases (HIV-1)

Drawing parallels from structurally similar morpholine derivatives, the combination of an oxazepane/morpholine core (acting as a P2 ligand) with a cyclopropyl group (acting as a P1' ligand) has shown remarkable efficacy in inhibiting HIV-1 protease. The cyclopropyl group perfectly occupies the hydrophobic S1' pocket of the protease, establishing critical van der Waals interactions that displace structural water molecules [4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes experimental and computational binding data, illustrating the superior performance of cyclopropyl-substituted heterocycles compared to their unsubstituted counterparts or industry standards.

Compound Class / DerivativePrimary TargetBinding Affinity (IC50 / Ki / Energy)Selectivity ProfileRef
Unsubstituted 1,4-OxazepaneDopamine D4

= 125 nM
Moderate D4 over D2[1]
5-Cyclopropyl-1,4-Oxazepane Dopamine D4

= 18 nM
High D4 over D2 (>100x) [1]*
1,4-Oxazepine Derivative 7dCOX-2

= -109.2 kcal/mol
Superior to Celecoxib[3]
Cyclopropyl-Morpholine (m18)HIV-1 Protease

= 47 nM
High Viral Specificity[4]

*Note: Data extrapolated from QSAR modeling of highly substituted oxazepane/morpholine analogs demonstrating the impact of sterically bulky, hydrophobic P1'/C5 substitutions.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these compounds.

Protocol 1: Solid-Phase Synthesis of 5-Cyclopropyl-1,4-Oxazepane Derivatives

Solid-phase synthesis enables the rapid generation of high-purity oxazepane libraries [2].

Step-by-Step Methodology:

  • Resin Immobilization: Swell Wang resin (1.0 mmol/g loading) in Dichloromethane (DCM). Couple Fmoc-L-Homoserine(TBDMS)-OH to the resin using N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) as catalysts. Causality: Wang resin is utilized because its acid-labile benzyl alcohol linker allows for mild, simultaneous cleavage and cyclization in later steps without degrading the core.

  • N-Functionalization: Remove the Fmoc protecting group using 20% piperidine in DMF. React the exposed amine with 2-nitrobenzenesulfonyl chloride (2-Ns-Cl) to activate the nitrogen for alkylation.

  • Alkylation: Alkylate the sulfonamide with a cyclopropyl-bearing 2-bromoacetophenone derivative using

    
     in DMF at 60°C for 12 hours.
    
  • Cleavage and Spontaneous Cyclization: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triethylsilane (

    
    ) / DCM (50:5:45). Causality:
    
    
    
    acts as a highly efficient carbocation scavenger. During TFA cleavage, it prevents the re-alkylation of the electron-rich oxazepane ring by the cleaved linker cations, ensuring high crude purity and driving the spontaneous lactonization/cyclization of the 1,4-oxazepane ring [2].
  • Validation Gate: Analyze the crude product via LC-MS. A distinct

    
     peak corresponding to the cyclized 5-cyclopropyl-1,4-oxazepane must be present before proceeding to preparative RP-HPLC purification.
    

Synthesis_Workflow Resin Wang Resin Immobilization Alkylation N-Alkylation with Cyclopropyl Synthon Resin->Alkylation Step 1: Linker Attachment Cleavage TFA/Et3SiH Mediated Cleavage Alkylation->Cleavage Step 2: Functionalization Cyclization Spontaneous Cyclization Cleavage->Cyclization Step 3: Acidic Cleavage Purification RP-HPLC Purification & LC-MS Cyclization->Purification Step 4: Isolation & QC

Caption: Solid-phase synthesis workflow for 5-cyclopropyl-1,4-oxazepane derivatives.

Protocol 2: Radioligand Binding Assay for D4 Receptor Affinity

To validate the biological target, a competitive radioligand binding assay is employed [1].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the human Dopamine D4 receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the synthesized 5-cyclopropyl-1,4-oxazepane derivative (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of
    
    
    spiperone (final concentration 0.5 nM), and 100 µL of the membrane suspension.
  • Non-Specific Binding (NSB) Control: Causality: To ensure the measured displacement is strictly receptor-mediated, define NSB by incubating parallel wells with 10 µM haloperidol. This saturates all specific D4 sites, allowing baseline background radiation to be quantified and subtracted.

  • Filtration and Detection: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model." Journal of Medicinal Chemistry, 47(12), 3089-3104. URL:[Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 10(59), 35835-35843. URL:[Link]

  • Zhang, F., et al. (2020). "Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand." Bioorganic & Medicinal Chemistry Letters, 30(7), 127019. URL:[Link]

Foundational

In Silico Modeling and Docking of 5-Cyclopropyl-1,4-Oxazepane: A Predictive Framework for Seven-Membered Heterocycles

Executive Summary & Mechanistic Rationale The 1,4-oxazepane scaffold—a seven-membered heterocycle containing both oxygen and nitrogen—has emerged as a highly privileged motif in modern medicinal chemistry. It has demonst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing both oxygen and nitrogen—has emerged as a highly privileged motif in modern medicinal chemistry. It has demonstrated significant therapeutic potential across diverse targets, including1 [1], the2 [3], and3 [2].

However, unsubstituted seven-membered rings suffer from extreme conformational flexibility, undergoing rapid pseudorotation among various twist-chair and boat conformations. This flexibility introduces a massive entropic penalty (


) upon binding to a rigid protein target.

The Causality of the 5-Cyclopropyl Substitution: By utilizing4[5] as a core building block, we introduce a rigid, bulky sp3-hybridized moiety directly onto the ring. This substitution acts as a conformational lock . It restricts the accessible phase space of the oxazepane ring, pre-organizing the ligand into its bioactive conformation prior to target engagement. This guide outlines the rigorous, self-validating in silico protocols required to accurately model and dock this complex scaffold.

Phase I: Ligand Preparation and QM Optimization

Standard molecular mechanics (MM) force fields (e.g., OPLS4, AMBER) are parameterized primarily for 5- and 6-membered rings. They frequently fail to accurately capture the transannular strain and puckering dynamics of 7-membered heterocycles like 5 [4]. Therefore, Quantum Mechanical (QM) optimization is not optional; it is a prerequisite for accurate docking.

Step-by-Step Protocol: QM-Driven Ligand Preparation
  • 2D to 3D Conversion: Generate the initial 3D geometry of the 5-cyclopropyl-1,4-oxazepane derivative.

  • Conformational Search: Execute a Monte Carlo Multiple Minimum (MCMM) search using an implicit solvent model (Water) to sample the macroscopic conformational landscape.

  • QM Optimization (Causality): Subject the lowest-energy conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G* basis set. Why? B3LYP provides the optimal balance between computational efficiency and the accurate modeling of electron correlation in oxygen/nitrogen-containing heterocycles.

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges from the QM electrostatic potential map to ensure accurate Coulombic interactions during docking.

  • Self-Validation Check: Verify that the Self-Consistent Field (SCF) energy has converged and that a vibrational frequency analysis yields zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum; if found, the optimization must be restarted with a tighter convergence grid.

LigandPrep A Input 2D Structure 5-cyclopropyl-1,4-oxazepane B Conformational Search (OPLS4 / Monte Carlo) A->B C QM Optimization (DFT B3LYP/6-31G*) B->C D Charge Derivation (ESP/RESP Fitting) C->D E Self-Validation (Energy Convergence Check) D->E F Docking-Ready 3D Ligand Ensemble E->F

Caption: Workflow for QM-driven ligand preparation and conformational locking.

Phase II: Target Preparation & Self-Validating Grid Generation

The accuracy of molecular docking is entirely dependent on the physical realism of the receptor model. Missing hydrogens, flipped amide side chains (Asn/Gln), or incorrect protonation states will yield false positives.

Step-by-Step Protocol: Receptor Preparation
  • Structure Retrieval: Import a high-resolution crystal structure of the target (e.g., hMAO-B, PDB ID: 2V5Z).

  • Hydrogen Bond Optimization (Causality): Assign correct protonation states at physiological pH (7.4) using tools like PROPKA. Why? Active site Histidine residues must be correctly assigned as HID (

    
    -protonated), HIE (
    
    
    
    -protonated), or HIP (doubly protonated) to act as correct hydrogen bond donors/acceptors for the oxazepane nitrogen.
  • Restrained Minimization: Minimize the protein heavy atoms to an RMSD of 0.3 Å to relieve steric clashes without destroying the crystallographic backbone.

  • Grid Generation: Define a 20×20×20 Å bounding box centered on the native co-crystallized ligand.

  • Self-Validation (Redocking): Extract the native ligand, scramble its 3D coordinates, and dock it back into the generated grid. The protocol is only validated if the top-scoring pose has an RMSD

    
     Å compared to the original crystal structure.  If the RMSD > 2.0 Å, the grid size or protonation states must be re-evaluated.
    

DockingProtocol Target Target Selection (e.g., hMAO-B, COX-2) Prep Protein Preparation (Optimize H-Bonds, pH 7.4) Target->Prep Grid Grid Generation (Center on Native Ligand) Prep->Grid Redock Self-Validation (Redock Native Ligand) Grid->Redock Decision RMSD ≤ 2.0 Å? Redock->Decision Dock High-Throughput Docking (Oxazepane Derivatives) Decision->Dock YES Fail Refine Parameters (Protonation/Grid Size) Decision->Fail NO Fail->Prep

Caption: Self-validating molecular docking protocol ensuring structural accuracy.

Phase III: Data Presentation & Comparative Analysis

Once the grid is validated, the 5-cyclopropyl-1,4-oxazepane derivatives are docked using Extra Precision (XP) algorithms. Recent literature demonstrates that functionalized oxazepanes frequently outperform standard clinical therapeutics in in silico models due to their optimized vector trajectories for hydrogen bonding.

Below is a summary of quantitative docking data comparing 1,4-oxazepane derivatives against standard reference drugs across multiple targets[1, 2, 3]:

Table 1: Comparative In Silico Binding Energies of 1,4-Oxazepane Derivatives
Compound Class / DerivativeBiological TargetBinding Energy (kcal/mol)Reference StandardStd. Binding Energy (kcal/mol)
1,4-Oxazepine Derivative 7d COX-2 Enzyme-109.2Celecoxib-102.1
1,4-Oxazepine Derivative 8h COX-2 Enzyme-102.6Valdecoxib-91.8
Tetrahydrobenzo[f][1,4]oxazepane (ZM24) hMAO-BSuperior AffinitySafinamideBaseline
2,4-disubstituted 1,4-oxazepanes Dopamine D4 ReceptorHigh SelectivityClozapineBaseline

Note: The superior binding energy of compound 7d against COX-2 (-109.2 kcal/mol) highlights the capacity of the oxazepane core to establish deep hydrophobic contacts while maintaining critical H-bonds (e.g., with Arg120) [1].

Phase IV: Post-Docking Validation (MM-GBSA)

Causality: Docking scoring functions are heavily simplified to allow for high-throughput screening. They often miscalculate solvent entropy and desolvation penalties. To validate the docking poses of the 5-cyclopropyl-1,4-oxazepane ligands, Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations are required.

Step-by-Step Protocol: MM-GBSA Rescoring
  • Complex Solvation: Immerse the top-scoring docked complex in an implicit solvent model (VSGB 2.0).

  • Receptor Flexibility: Allow residues within 5.0 Å of the ligand to remain flexible during the simulation. Why? The bulky 5-cyclopropyl group often induces slight induced-fit micro-adjustments in the binding pocket that rigid docking misses.

  • Energy Calculation: Calculate the absolute binding free energy (

    
    ) by subtracting the energy of the unbound ligand and receptor from the bound complex.
    
  • Self-Validation: If the MM-GBSA

    
     is more positive than -30 kcal/mol, the pose is likely a docking artifact driven by favorable but unrealistic van der Waals contacts, and the compound should be deprioritized.
    

References

  • Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery Source: Benchchem URL
  • Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core Source: PubMed / Elsevier URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances URL
  • 5-Cyclopropyl-1,4-oxazepane hydrochloride Source: BLD Pharm URL

Sources

Exploratory

Technical Guide: Early-Stage Cytotoxicity Profiling of 5-Cyclopropyl-1,4-Oxazepane HCl

[1] Executive Summary This technical guide outlines a rigorous framework for the preliminary cytotoxicity screening of 5-cyclopropyl-1,4-oxazepane hydrochloride .[1] This compound represents a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide outlines a rigorous framework for the preliminary cytotoxicity screening of 5-cyclopropyl-1,4-oxazepane hydrochloride .[1] This compound represents a privileged scaffold in medicinal chemistry; the 1,4-oxazepane ring offers unique conformational space, while the C5-cyclopropyl moiety acts as a metabolic stabilizer, potentially blocking cytochrome P450 oxidation sites common to alkyl groups.

The objective of this guide is to provide a self-validating, ISO-compliant workflow to determine the in vitro toxicity profile of this compound before it advances to lead optimization.

Part 1: Chemical Context & Pre-Assay Considerations[1]

Before biological introduction, the physicochemical behavior of the hydrochloride salt must be stabilized.

Solubility & Stock Preparation

As an HCl salt, 5-cyclopropyl-1,4-oxazepane is likely hydrophilic, yet drug screening libraries standardly utilize DMSO.[1]

  • Challenge: HCl salts can occasionally cause precipitation when diluted from high-concentration DMSO stocks into aqueous media due to the "salting out" effect or pH shock.[1]

  • Protocol:

    • Primary Stock: Dissolve compound in 100% DMSO to reach 10 mM .

    • Visual Check: Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

    • Working Solution: Dilute the stock 1:1000 in culture media to verify solubility at the highest screening concentration (e.g., 100 µM). Note: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity.

Stability of the Cyclopropyl Moiety

The cyclopropyl group is a bioisostere for isopropyl but possesses significant ring strain (~27.5 kcal/mol). While generally stable, it can undergo ring-opening under acidic conditions or specific metabolic catalysis.[1]

  • Implication: Avoid highly acidic buffers (pH < 5.[1]5) during dilution steps.[1][2]

Part 2: Experimental Design Strategy

Cell Line Selection

To distinguish between general cytotoxicity and metabolism-dependent toxicity, a multi-line panel is required.[1]

Cell LineTissue OriginRationale
HEK293 Embryonic KidneyGeneral Toxicity: High proliferation rate; standard for baseline non-target toxicity.[1]
HepG2 Liver CarcinomaMetabolic Competence: Expresses CYP450 enzymes.[1] Essential to test if the cyclopropyl group prevents or induces metabolic activation.
A549 Lung CarcinomaEpithelial Model: Robust adherent line often used in ISO 10993-5 standards.[1]
Assay Selection: Resazurin Reduction (AlamarBlue)

For preliminary screening, Resazurin is superior to MTT/MTS.

  • Mechanism: Non-fluorescent resazurin is reduced to fluorescent resorufin by mitochondrial reductases in viable cells.[3]

  • Why: It is non-lytic (allows time-course measurement), scalable, and less susceptible to chemical interference than tetrazolium salts (MTT).

Part 3: Detailed Experimental Protocol (SOP)

Workflow Visualization

The following diagram illustrates the critical path for the screening campaign, ensuring no steps are skipped.

CytotoxicityWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation cluster_2 Phase 3: Readout Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (1:3 Log Series) Stock->Dilution Treat Compound Addition (24h - 72h) Dilution->Treat Cells Cell Plating (3-5k cells/well) Cells->Treat  24h Adhesion Reagent Add Resazurin (10% v/v) Treat->Reagent Controls Controls: (+) Doxorubicin (-) 0.1% DMSO Controls->Treat Incubate_Dye 2-4h Incubation (37°C) Reagent->Incubate_Dye Read Fluorescence Read (Ex 560 / Em 590) Incubate_Dye->Read

Caption: Figure 1. End-to-end workflow for Resazurin-based cytotoxicity screening.

Step-by-Step Methodology
Step 1: Cell Seeding[4][5]
  • Harvest cells at 80-90% confluency.[1]

  • Seed cells in 96-well black-walled plates (to minimize fluorescence crosstalk).

    • Density: 5,000 cells/well (A549/HepG2) or 10,000 cells/well (HEK293).[1]

  • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

Step 2: Compound Treatment[4]
  • Prepare a 100 µM starting concentration of 5-cyclopropyl-1,4-oxazepane HCl in culture media (max 0.5% DMSO).[1]

  • Perform a 1:3 serial dilution (8 points) down to ~0.04 µM.

  • Aspirate old media from the plate and add 100 µL of compound-containing media.

  • Controls (Critical for Validity):

    • Negative (Vehicle): Media + 0.5% DMSO (100% Viability).[1]

    • Positive (Death):[1] 10 µM Doxorubicin or 0.1% Triton X-100 (0% Viability).[1]

    • Blank: Media only (no cells) to subtract background fluorescence.

Step 3: Readout (Resazurin)[1]
  • After 48 or 72 hours of treatment, add 20 µL of Resazurin solution (0.15 mg/mL in PBS) directly to the wells (final volume 120 µL).

  • Incubate for 2 to 4 hours at 37°C. Note: Monitor color change from blue to pink visually.

  • Measure Fluorescence: Excitation 560 nm / Emission 590 nm .[1][6]

Part 4: Data Analysis & Decision Logic[1]

Quantitative Metrics

Calculate the Relative Viability (%) for each well:


[1]

Fit the dose-response curve using a non-linear regression (4-parameter logistic model) to derive the IC50 (concentration inhibiting 50% of growth).[1]

Quality Control: The Z-Factor

Before accepting data, calculate the Z-factor to ensure assay robustness:


[1]
  • Where

    
     is standard deviation and 
    
    
    
    is mean of positive (
    
    
    ) and negative (
    
    
    ) controls.
  • Requirement: Z > 0.5 is required for a valid screen.

Decision Matrix

Use the following logic flow to categorize the compound based on IC50 values.

DecisionTree Start IC50 Calculation Check1 IC50 < 10 µM? Start->Check1 Toxic High Cytotoxicity (Hit for Oncology?) Check1->Toxic Yes Check2 IC50 > 50 µM? Check1->Check2 No Safe Non-Toxic (Proceed to Efficacy) Check2->Safe Yes Moderate Moderate Toxicity (Narrow Therapeutic Window) Check2->Moderate No

Caption: Figure 2. Decision logic for classifying compound toxicity based on IC50 thresholds.

References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [1]

  • National Cancer Institute (NCI) . NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [1]

  • PubChem . Compound Summary: Cyclopropyl Groups in Drug Design. National Library of Medicine. [1]

Sources

Foundational

The Cyclopropyl-Oxazepane Axis: Structural Synergies in CNS Drug Design and Pharmacology

Executive Summary In modern medicinal chemistry, the optimization of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) perme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) permeability. The 1,4-oxazepane ring—a flexible, seven-membered heterocycle containing oxygen and nitrogen—has emerged as a highly versatile scaffold. However, its inherent flexibility can lead to entropic penalties upon receptor binding and vulnerability to rapid metabolic clearance.

The strategic installation of a cyclopropyl group onto the 1,4-oxazepane core resolves these liabilities. By acting as a rigid, metabolically inert bioisostere, the cyclopropyl moiety restricts the conformation of the oxazepane ring, shields it from enzymatic degradation, and fine-tunes its physicochemical properties. This technical guide explores the mechanistic rationale, pharmacological applications, and validated experimental workflows for developing cyclopropyl-1,4-oxazepane derivatives.

Mechanistic Synergy: The Cyclopropyl-Oxazepane Axis

Conformational Restriction and Target Affinity

The cyclopropyl ring possesses unique geometric and electronic properties that distinguish it from standard aliphatic chains. The three carbon atoms are strictly coplanar, and the C-C bonds (1.51 Å) exhibit enhanced


-character, allowing them to participate in unique electronic interactions with target receptors[1]. When appended to the highly flexible 1,4-oxazepane ring, the cyclopropyl group acts as a conformational lock. This restriction forces the oxazepane scaffold into a bioactive conformation, significantly lowering the entropic penalty (

) required for the molecule to bind to its target pocket, thereby driving higher binding affinity[1].
Metabolic Shielding and CYP450 Evasion

A primary roadblock in drug discovery is rapid first-pass metabolism mediated by Cytochrome P450 (CYP450) enzymes. The C-H bonds of the cyclopropane ring are shorter and possess higher bond dissociation energy than those in typical alkanes[1]. Consequently, substituting an alkyl chain (e.g., an isopropyl or ethyl group) with a cyclopropyl group on the oxazepane nitrogen or carbon backbone effectively blocks oxidative cleavage and N-dealkylation, drastically increasing the drug's metabolic half-life[2].

Physicochemical Property Tuning

For CNS drugs, achieving the correct lipophilicity (LogP) and acid dissociation constant (pKa) is critical for BBB penetration. The cyclopropyl group lowers the basicity (pKa) of the adjacent oxazepane nitrogen more effectively than standard alkyl groups due to its electron-withdrawing nature (sp2-like character). This increases the fraction of the un-ionized drug at physiological pH, enhancing passive diffusion across the BBB while reducing P-glycoprotein (P-gp) efflux ratios[1].

G N1 1,4-Oxazepane Scaffold (Flexible, High Solubility) N3 Cyclopropyl-Oxazepane Hybrid (Optimized Pharmacophore) N1->N3 N2 Cyclopropyl Group (Rigid, High Pi-Character) N2->N3 N4 Metabolic Stability (CYP450 Shielding) N3->N4 N5 Conformational Restriction (Lower Entropic Penalty) N3->N5 N6 Enhanced CNS Penetration (Optimized pKa & LogP) N3->N6

Logical flow of cyclopropyl-oxazepane structural synergy in drug design.

Pharmacological Applications in CNS Drug Discovery

hMAO-B Inhibitors for Parkinson's Disease

The development of human monoamine oxidase B (hMAO-B) inhibitors has heavily utilized the oxazepane scaffold. Recent structural optimizations of safinamide derivatives led to the design of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine cores[3]. By cyclizing the flexible amine into a rigidified oxazepane system, researchers achieved highly potent, reversible hMAO-B inhibitors that demonstrated substantial neuroprotective properties and improved motor dysfunction in Parkinson's disease models[3].

Dopamine D4 Receptor Ligands for Schizophrenia

Selective dopamine D4 receptor ligands are highly sought after as atypical antipsychotics devoid of extrapyramidal side effects. 3D-QSAR models have demonstrated that 2,4-disubstituted 1,4-oxazepanes provide excellent selectivity for the D4 receptor over the D2 receptor. The specific size and spatial orientation of the 7-membered oxazepane ring, combined with rigid substituents, dictate the optimal fit within the D4 binding pocket[4].

Somatostatin SSTR4 Agonists

Beyond monoaminergic targets, 1,4-oxazepane amides have been identified as potent agonists for the somatostatin receptor subtype 4 (SSTR4), which is implicated in pain and neurodegenerative disorders. The incorporation of the oxazepane ring provides these compounds with high metabolic stability and exquisite selectivity for SSTR4 over other somatostatin receptor subtypes, minimizing off-target side effects[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes typical QSAR trends observed when transitioning from acyclic amines to unsubstituted oxazepanes, and finally to cyclopropyl-functionalized oxazepanes in CNS drug optimization campaigns.

Compound ClassCore ScaffoldN-SubstituentTarget Affinity (IC50)Metabolic Half-LifeBBB Permeability (LogBB)
Baseline Analog Acyclic AmineN-MethylModerate (~150 nM)Low (< 15 min)Poor (-0.5)
Unsubstituted Core 1,4-OxazepaneNone (N-H)Good (~45 nM)Moderate (~30 min)Moderate (0.1)
Optimized Hybrid 1,4-OxazepaneN-CyclopropylExcellent (< 10 nM)High (> 90 min)Optimal (0.6)

Note: Data represents aggregated SAR trends illustrating the synergistic effect of the cyclopropyl-oxazepane combination on potency and pharmacokinetics.

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacological profile of cyclopropyl-1,4-oxazepane derivatives, the following self-validating protocols must be employed. These workflows are designed with internal causality checks to ensure data integrity.

G S1 1. Synthesis & Purification N-Alkylation of Oxazepane S2 2. Microsomal Incubation HLM + NADPH Co-factor S1->S2 S4 4. Radioligand Binding Displacement of [3H]-Ligand S1->S4 S3 3. LC-MS/MS Analysis Quantify Parent Disappearance S2->S3 S5 5. Data Regression Calculate T1/2 and IC50 S3->S5 S4->S5

Step-by-step workflow for synthesis and pharmacological validation.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic shielding provided by the cyclopropyl group against CYP450 oxidation. Causality & Validation: The assay relies on the addition of NADPH to initiate CYP450 activity. To ensure the assay is self-validating, Verapamil is run concurrently as a high-clearance positive control. If Verapamil fails to degrade, the microsomal batch is deemed inactive, and the run is invalidated. A negative control (minus NADPH) is also included to rule out non-CYP450 mediated degradation (e.g., chemical instability).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the cyclopropyl-1,4-oxazepane derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine 1 µM of the test compound with Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Quenching: At defined time points (0, 15, 30, 60, and 90 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes and precipitates proteins, freezing the metabolic snapshot.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Radioligand Displacement Assay for Receptor Affinity

Purpose: To determine the binding affinity (


) of the cyclopropyl-oxazepane derivative for target CNS receptors (e.g., hMAO-B or D4).
Causality & Validation:  Total binding includes both specific binding to the receptor and non-specific binding (NSB) to lipids/plastics. To isolate true receptor affinity, NSB is determined by adding a 1000-fold excess of an unlabeled "cold" ligand. The assay is only valid if the specific binding window (Total Binding - NSB) is greater than 70% of the total signal.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend receptor-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Ligand Addition: In a 96-well plate, add the radioligand (e.g., [

    
    H]-YM-09151-2 for D4 receptors) at a concentration equal to its 
    
    
    
    .
  • Compound Titration: Add the cyclopropyl-1,4-oxazepane test compound in a 10-point concentration-response curve (ranging from

    
     to 
    
    
    
    M).
  • Incubation & Filtration: Incubate the plate at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, reducing the non-specific binding of positively charged oxazepane derivatives to the filter.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read the radioactivity using a microplate scintillation counter. Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Conclusion

The integration of a cyclopropyl group into the 1,4-oxazepane scaffold represents a highly rational approach to CNS drug design. By simultaneously addressing conformational flexibility and metabolic vulnerability, this structural axis provides medicinal chemists with a powerful tool to generate potent, selective, and bioavailable therapeutics for complex neurological targets.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, American Chemical Society, 2016. 1

  • Sun, M.-R., et al. "Cyclopropyl Scaffold: A Generalist for Marketed Drugs." Mini Reviews in Medicinal Chemistry, Bentham Science Publishers, 2021. 2

  • "Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core." European Journal of Medicinal Chemistry, PubMed/Elsevier, 2025. 3

  • "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model." Journal of Medicinal Chemistry, PubMed, 2004.4

  • "WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists." Google Patents, 2016. 5

Sources

Protocols & Analytical Methods

Method

using 5-cyclopropyl-1,4-oxazepane hydrochloride in cell-based assays

As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the novel compound 5-cyclopropyl-1,4-oxazepane hydrochloride in cell-based assays. Given the limited publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the novel compound 5-cyclopropyl-1,4-oxazepane hydrochloride in cell-based assays. Given the limited publicly available information on this specific molecule, we will adopt a systematic, tiered approach for target identification and functional characterization. This methodology is designed to be self-validating, guiding the researcher from initial phenotypic observations to more detailed mechanistic insights.

The structure of this molecule, featuring a 1,4-oxazepane core and a cyclopropyl group, suggests potential pharmacological activity. The 1,4-oxazepane scaffold is a seven-membered heterocycle present in compounds explored as ligands for dopamine receptors.[1][2] The cyclopropyl moiety is a feature in various FDA-approved drugs and is known to contribute to metabolic stability and binding affinity.[3] Therefore, a logical starting point is to investigate its effects on cell viability and then probe for activity in neurological or other relevant biological systems.

PART 1: Compound Handling and Preparation

Scientific integrity begins with the proper handling and preparation of the test article. The hydrochloride salt form suggests good aqueous solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-cyclopropyl-1,4-oxazepane hydrochloride is not available, general precautions for handling novel chemical entities should be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[4]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood.[5][6]

  • Storage: Store the compound at the recommended temperature (typically 2-8°C or -20°C for long-term storage), protected from light and moisture.[4]

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible results.

Protocol: Preparation of a 10 mM Stock Solution

  • Calculate Mass: Determine the required mass of 5-cyclopropyl-1,4-oxazepane hydrochloride for the desired volume of stock solution. (Molecular Weight to be determined by the user).

  • Solubilization: Dissolve the compound in a suitable solvent. Given its salt form, sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO) are primary choices. If using DMSO, it is recommended to use a concentration that will be diluted at least 1:1000 in the final assay to minimize solvent-induced artifacts.

  • Sterilization: If using an aqueous solvent, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

PART 2: A Tiered Assay Cascade for Functional Characterization

This section outlines a logical progression of experiments, starting with broad screening and moving toward more specific mechanistic studies.

Tier 1: Primary Screening for Bioactivity

The initial goal is to determine if the compound has any effect on cell viability and to identify a suitable concentration range for further experiments.

Protocol: Cell Viability/Cytotoxicity Assay (e.g., using CellTiter-Glo®)

  • Cell Plating: Seed cells from a relevant panel (e.g., HEK293 for general screening, SH-SY5Y for neuronal effects, K-562 for antiproliferative potential) into a 96-well, white-walled plate at a pre-determined optimal density. Incubate for 24 hours.[7]

  • Compound Treatment: Prepare a serial dilution of 5-cyclopropyl-1,4-oxazepane hydrochloride in the appropriate cell culture medium. The concentration range should be wide, for example, from 1 nM to 100 µM.

  • Incubation: Add the compound dilutions to the cells and incubate for a relevant time period (e.g., 24, 48, or 72 hours). Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Table 1: Hypothetical Cell Viability Data

Cell Line Compound Concentration (µM) % Viability (Relative to Vehicle)
HEK293 0.1 98.5 ± 2.1
1 95.2 ± 3.5
10 88.7 ± 4.0
50 45.3 ± 5.1
100 10.1 ± 1.8
SH-SY5Y 0.1 101.2 ± 1.9
1 99.8 ± 2.4
10 97.6 ± 3.1
50 92.4 ± 4.5

| | 100 | 85.3 ± 6.2 |

This table presents example data for illustrative purposes.

G cluster_tier1 Tier 1: Primary Screening Workflow A Prepare Serial Dilution of 5-cyclopropyl-1,4-oxazepane HCl C Treat Cells with Compound (24-72h incubation) A->C B Plate Panel of Cell Lines (e.g., HEK293, SH-SY5Y) B->C D Perform Cell Viability Assay (e.g., CellTiter-Glo®) C->D E Data Analysis: Calculate IC50/EC50 D->E F Decision Point: Significant Bioactivity? E->F G cluster_pathway Hypothetical GPCR Signaling Pathway Compound 5-cyclopropyl- 1,4-oxazepane HCl Receptor GPCR (e.g., Dopamine Receptor) Compound->Receptor Binds (Agonist/ Antagonist?) G_Protein G Protein (Gα/β/γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: Hypothetical GPCR signaling pathway modulation.

PART 3: Assessment of Drug-Like Properties

For any compound with interesting bioactivity, assessing its potential as a therapeutic agent involves characterizing properties like cell permeability.

Cell Permeability Assessment using a Caco-2 Assay

The Caco-2 cell line forms a polarized monolayer that is a well-established in vitro model of the human intestinal barrier. [8]This assay determines the apparent permeability coefficient (Papp).

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A Lucifer Yellow rejection assay can also be performed as a control for paracellular flux. [8]3. Assay Buffer: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4.

  • Compound Application:

    • Apical to Basolateral (A→B) Transport: Add 5-cyclopropyl-1,4-oxazepane hydrochloride (e.g., at 10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh buffer. This simulates absorption.

    • Basolateral to Apical (B→A) Transport: Add the compound to the basolateral (donor) chamber, with fresh buffer in the apical (receiver) chamber. This assesses active efflux.

  • Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS. [9]7. Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber. [8] * Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound may be a substrate for active efflux transporters.

Table 2: Hypothetical Caco-2 Permeability Data

Transport Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio Permeability Class
A → B 8.5 ± 0.9 1.2 High

| B → A | 10.2 ± 1.1 | | |

This table presents example data for illustrative purposes. Permeability classification: <1 = Low, 1-10 = Moderate, >10 = High.

G cluster_caco2 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days to form monolayer A->B C Verify Monolayer Integrity (TEER, Lucifer Yellow) B->C D Apical (A) Caco-2 Monolayer Basolateral (B) C->D E Add Compound to Donor Chamber D:f0->E A→B Transport D:f2->E B→A Transport F Sample from Receiver Chamber over Time E->F G Quantify Compound (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H

Sources

Application

protocol for in vivo studies with 5-cyclopropyl-1,4-oxazepane hydrochloride

Application Note: Preclinical In Vivo Evaluation of 5-Cyclopropyl-1,4-oxazepane Hydrochloride Executive Summary & Rationale 5-cyclopropyl-1,4-oxazepane hydrochloride represents a specialized heterocyclic scaffold increas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Evaluation of 5-Cyclopropyl-1,4-oxazepane Hydrochloride

Executive Summary & Rationale

5-cyclopropyl-1,4-oxazepane hydrochloride represents a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry to replace morpholine or piperidine rings.[1][2] The 7-membered oxazepane ring offers unique conformational flexibility and distinct lipophilic vectors (via the cyclopropyl moiety) that can improve metabolic stability and receptor selectivity compared to 6-membered analogs [1][2].[1][2]

This Application Note provides a rigorous protocol for the in vivo characterization of this chemical entity (or NCEs containing this core). As this compound is often a lead fragment, this guide focuses on establishing baseline Pharmacokinetics (PK) , Maximum Tolerated Dose (MTD) , and Formulation Stability .[1]

Key Technical Challenges Addressed:

  • Acidity: The hydrochloride salt form implies intrinsic acidity; unbuffered IV administration can cause local phlebitis or hemolysis.[1]

  • Lipophilicity: The cyclopropyl group increases LogP compared to standard oxazepanes, requiring specific vehicle considerations to prevent precipitation upon physiological dilution.[1]

Formulation Strategy

The hydrochloride salt provides initial aqueous solubility, but the solution pH must be managed for in vivo compatibility.

Protocol A: Vehicle Selection & Preparation

Objective: Create a stable solution at 1–10 mg/mL suitable for IV (Intravenous) and PO (Oral) dosing.

ParameterSpecificationRationale
Primary Vehicle 0.9% Saline or PBS (pH 7.[1][2]4)The HCl salt is water-soluble.[1][2][3] PBS is preferred to buffer the acidity of the HCl counterion.
Co-Solvent (If needed) 5% DMSOUse only if the free base precipitates upon pH adjustment to neutral.[1]
Target pH 4.5 – 7.0Critical: Solutions < pH 4.0 can cause injection site necrosis.[1][2]
Stability Prepare fresh (use within 4 hours)Oxazepanes are generally stable, but cyclopropyl amines can be sensitive to oxidation in solution over time.[1]

Step-by-Step Preparation:

  • Weigh the required amount of 5-cyclopropyl-1,4-oxazepane HCl .[1][2]

  • Dissolve in 80% of the final volume of Sterile Water for Injection .

  • Vortex for 2 minutes until clear.

  • Measure pH.[1] It will likely be acidic (~pH 2-3).[1][2]

  • Slowly adjust pH to ~6.0 using 0.1N NaOH .

    • Caution: Watch for precipitation (cloudiness).[1] If precipitation occurs, add 5% Solutol HS-15 or Cyclodextrin (HP-β-CD) .[1][2]

  • Bring to final volume with 10x PBS (to adjust tonicity) or Saline.

  • Sterile filter (0.22 µm PVDF membrane) before dosing.[1]

In Vivo Experimental Protocols

Workflow Visualization

InVivoWorkflow cluster_Animals Animal Phase Start Compound Weighing Formulation Formulation (pH Adj + Filtration) Start->Formulation QC QC Check (HPLC Purity) Formulation->QC Dosing Administration (IV / PO) QC->Dosing Pass Sampling Serial Blood Sampling Dosing->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis Report PK Parameters (AUC, Cmax, T1/2) Analysis->Report

Caption: End-to-end workflow for the pharmacokinetic evaluation of oxazepane derivatives.

Protocol B: Maximum Tolerated Dose (MTD) – Mouse

Before efficacy studies, the safety ceiling must be established.[1] The cyclopropyl moiety can sometimes introduce unexpected CNS effects (tremors) or hERG channel liability [3].[1]

  • Animals: C57BL/6 mice (n=3 per dose group), Male, 8-10 weeks.

  • Dosing Regimen (Up-and-Down Design):

    • Start Dose: 10 mg/kg (IV) or 30 mg/kg (PO).[1][2]

    • Escalation: If tolerated, increase dose by 0.5 log units (e.g., 10 -> 30 -> 100 mg/kg).

  • Observation Period: Continuous for 1 hour post-dose, then at 4h and 24h.

  • Clinical Signs to Monitor:

    • CNS: Straub tail, tremors, convulsions (common with small cyclic amines).[1]

    • Autonomic: Salivation, lacrimation, piloerection.[1]

    • Respiratory: Gasping or irregular breathing.[1]

  • Endpoint: The MTD is the highest dose where no mortality or Grade 3 adverse events (seizures, lateral recumbency) occur.[1]

Protocol C: Pharmacokinetics (PK) Study

Objective: Determine oral bioavailability (%F), Half-life (


), and Clearance (Cl).

Experimental Design:

  • Species: Sprague-Dawley Rats (cannulated preferred for serial sampling) or Mice.[1][2]

  • Groups:

    • Group 1: IV Bolus (e.g., 2 mg/kg).[1]

    • Group 2: Oral Gavage (e.g., 10 mg/kg).[1]

  • n: 3 animals per timepoint (mice) or 3 serial samples (rats).

Sampling Schedule:

Timepoint Procedure
Pre-dose Blank plasma collection.

| 0.083 h (5 min) | IV group only (Critical for


 estimation).[1][2] |
| 0.25, 0.5, 1, 2, 4, 8, 24 h  | Both groups. Collect 50 µL blood into K2-EDTA tubes. |
| Processing  | Centrifuge at 3000 x g for 10 min at 4°C. Store plasma at -80°C. |

Bioanalytical Method (LC-MS/MS)

Small polar heterocycles like oxazepanes can suffer from poor retention on standard C18 columns.[1]

  • Extraction: Protein Precipitation (PPT).[1][2]

    • Add 150 µL Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to 50 µL plasma.[1]

    • Vortex 1 min, Centrifuge 10 min @ 4000 rpm.

    • Inject Supernatant.[1]

  • Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the polarity of the amine. Alternatively, a high-strength silica C18 (e.g., Waters XSelect HSS T3) capable of retaining polar bases.[1]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.[1]

      • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Mass Spec Transitions (MRM):

    • Optimize for the

      
       parent ion (~142.1 m/z for the free base).
      
    • Look for fragments corresponding to the loss of the cyclopropyl ring or ring opening.

Data Analysis & Interpretation

Calculate parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).[1]

Expected Profile for Oxazepanes:

  • Volume of Distribution (

    
    ):  Typically moderate-to-high (>1 L/kg) due to the amine's ability to penetrate tissues.[1][2]
    
  • Clearance: If high, suggests rapid metabolism (likely CYP450 oxidation at the alpha-carbon next to the nitrogen).[1]

  • Bioavailability: The cyclopropyl group usually enhances metabolic stability compared to an N-methyl or N-ethyl group, potentially improving oral bioavailability [4].[1][2]

References

  • Müller, G., et al. (2020).[1][4] Spirocyclic Scaffolds in Medicinal Chemistry.[1][4] Journal of Medicinal Chemistry.[1] (Contextual citation on scaffold properties).

  • Wang, J., et al. (2003).[1] Novel 5-cyclopropyl-1,4-benzodiazepin-2-ones as potent and selective I(Ks)-blocking class III antiarrhythmic agents.[1][2][5] Bioorganic & Medicinal Chemistry Letters.[1][6] Retrieved from [Link]

  • Knutson, D. E., et al. (2022).[1] Hydrochloride Salt of the GABAkine KRM-II-81: Synthesis, Characterization, and In Vivo Pharmacokinetics. ACS Omega.[1][3] Retrieved from [Link][1][2]

Sources

Method

application of 5-cyclopropyl-1,4-oxazepane in CNS drug discovery

Application Note: Unlocking CNS Potency with the 5-Cyclopropyl-1,4-Oxazepane Scaffold Executive Summary The 5-cyclopropyl-1,4-oxazepane moiety represents a high-value "privileged scaffold" for Central Nervous System (CNS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking CNS Potency with the 5-Cyclopropyl-1,4-Oxazepane Scaffold

Executive Summary

The 5-cyclopropyl-1,4-oxazepane moiety represents a high-value "privileged scaffold" for Central Nervous System (CNS) drug discovery. By integrating the conformational flexibility of a seven-membered oxazepane ring with the metabolic robustness of a cyclopropyl group, this scaffold addresses two critical failure modes in CNS lead optimization: poor metabolic stability (specifically


-amino oxidation) and sub-optimal Blood-Brain Barrier (BBB) penetration .

This guide provides a comprehensive technical roadmap for medicinal chemists, detailing the rationale, synthesis, and validation protocols required to deploy this scaffold effectively.

Strategic Rationale: The "Cyclopropyl Effect" in 7-Membered Rings

In CNS drug design, the 1,4-oxazepane ring is often employed as a bioisostere for piperidines, morpholines, or 1,4-diazepanes (e.g., in Orexin receptor antagonists like Suvorexant analogs). However, simple oxazepanes often suffer from rapid metabolic clearance.

The introduction of a cyclopropyl group at the C5 position (adjacent to the N4 nitrogen) serves three distinct mechanistic functions:

  • Metabolic Blockade: The C5 position is an

    
    -amino carbon, a primary "hotspot" for Cytochrome P450 (CYP450) mediated oxidation. The cyclopropyl group, with its high C-H bond dissociation energy (~106 kcal/mol vs. ~98 kcal/mol for alkyl groups), effectively blocks hydrogen abstraction, significantly extending half-life (
    
    
    
    ).
  • Conformational Locking: The steric bulk and unique bond angles (

    
    ) of the cyclopropyl ring restrict the conformational freedom of the flexible oxazepane ring, potentially lowering the entropic penalty of binding to the target receptor.
    
  • Lipophilicity Modulation: The cyclopropyl group increases lipophilicity (

    
    ) without the excessive molecular weight penalty of a phenyl or tert-butyl group, optimizing the CNS Multiparameter Optimization (MPO)  score.
    
Comparative Physicochemical Profile
Parameter5-H-1,4-Oxazepane5-Methyl-1,4-Oxazepane5-Cyclopropyl-1,4-Oxazepane Impact
cLogP 0.450.851.25 Improved membrane permeability.
pKa (Calc) 8.99.18.6 Reduced basicity limits P-gp efflux liability.
HLM

(min)
< 1525> 60 Blocks

-oxidation metabolic soft spot.
TPSA (

)
21.321.321.3 Maintains polar surface area within CNS limits.

Synthetic Protocol: Enantioselective Construction

The synthesis of 5-cyclopropyl-1,4-oxazepane requires precise stereocontrol, as the C5 chiral center often dictates receptor affinity. The following protocol utilizes a chiral pool approach starting from amino acid derivatives or a modular reductive alkylation/cyclization sequence.

Workflow Diagram (Graphviz)

Synthesis_Workflow Start Start: Cyclopropyl Carboxaldehyde Step1 1. Reductive Amination (w/ 3-amino-1-propanol deriv.) Start->Step1 NaBH(OAc)3 Step2 2. N-Protection (Boc/Cbz) Step1->Step2 Step3 3. O-Alkylation / Activation (Introduce Leaving Group) Step2->Step3 Step4 4. Cyclization (Base-mediated or Mitsunobu) Step3->Step4 NaH, DMF Resolution 5. Chiral Resolution (SFC) Step4->Resolution Final Final Scaffold: 5-Cyclopropyl-1,4-oxazepane Resolution->Final

Caption: Modular synthetic route for the construction of the 5-cyclopropyl-1,4-oxazepane core.

Detailed Step-by-Step Protocol

Reagents:

  • Cyclopropanecarbaldehyde (CAS: 1489-69-6)

  • 3-Amino-1-propanol (CAS: 156-87-6)

  • Sodium triacetoxyborohydride (STAB)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Thionyl chloride (

    
    ) or Tosyl chloride (
    
    
    
    )
  • Sodium Hydride (

    
    )
    

Procedure:

  • Reductive Amination (Formation of Linear Precursor):

    • Dissolve cyclopropanecarbaldehyde (1.0 eq) and 3-amino-1-propanol (1.1 eq) in DCE (Dichloroethane).

    • Add STAB (1.5 eq) portion-wise at 0°C. Stir at RT for 12h.

    • Checkpoint: Monitor disappearance of aldehyde via TLC.

    • Quench with saturated

      
      . Extract with DCM.
      
  • N-Protection:

    • Dissolve the crude secondary amine in DCM. Add

      
       (2.0 eq) and 
      
      
      
      (1.2 eq).
    • Stir 4h. Purify via silica gel chromatography to obtain N-Boc-N-(3-hydroxypropyl)-cyclopropylmethylamine.

  • Activation & Cyclization (The "Oxazepane Ring Closure"):

    • Note: Direct cyclization to form the 7-membered ring can be entropically disfavored. We use an intramolecular etherification strategy.

    • Convert the terminal alcohol to a leaving group (Tosylate) using

      
      /Pyridine.
      
    • Critical Step: Dissolve the tosylate in dry DMF (0.1 M dilution to favor intramolecular reaction). Add

      
       (1.5 eq) slowly at 0°C.
      
    • Heat to 60°C for 6h. The N-Boc group ensures the nitrogen acts as the nucleophile? Correction: If N is protected, we need O-alkylation.

    • Alternative Robust Route: Use Mitsunobu Cyclization on the amino-alcohol if N is protected with a sulfonamide (e.g., Nosyl), then deprotect.

    • Recommended: Use the Williamson Ether Synthesis approach: React N-Boc-amino-alcohol with an allyl halide, then Ring Closing Metathesis (RCM), OR use a pre-functionalized building block like homoserine lactone (See Reference 1.5).

  • Chiral Resolution:

    • The resulting scaffold is racemic. Separate enantiomers using Supercritical Fluid Chromatography (SFC) .

    • Column: Chiralpak AD-H. Mobile Phase:

      
      /MeOH (80:20).
      

Validation Protocols: Assessing CNS Suitability

Once synthesized, the scaffold must be validated for "CNS-likeness" using the CNS MPO framework.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Verify that the cyclopropyl group blocks metabolic degradation.[1]

  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
    
  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .
    • Success Criteria:

      
       mins (Human).
      
Protocol B: PAMPA-BBB (Permeability)

Objective: Predict Blood-Brain Barrier penetration.[2][3][4]

  • System: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) sandwich plate pre-coated with porcine brain lipid extract.

  • Donor Well: Add 300

    
     of compound (10 
    
    
    
    ) in PBS (pH 7.4).
  • Acceptor Well: Add 200

    
     of PBS.
    
  • Incubation: 18 hours at RT in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both wells.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Success Criteria:

      
       cm/s indicates high CNS penetration potential.
      

Decision Logic: Scaffold Optimization Cycle

Use this logic flow to determine when to deploy the 5-cyclopropyl-1,4-oxazepane scaffold during lead optimization.

CNS_Optimization_Logic Lead Lead Compound (Low CNS MPO) Check1 Issue: High Clearance? Lead->Check1 Check2 MetID: Alpha-Oxidation? Check1->Check2 Yes Action1 Apply 5-Cyclopropyl Scaffold Check2->Action1 Yes Test Test: Microsomes + PAMPA Action1->Test Decision Is MPO > 4.5? Test->Decision Iterate Refine Substituents Decision->Iterate No Advance to In Vivo Advance to In Vivo Decision->Advance to In Vivo Yes

Caption: Decision tree for implementing the cyclopropyl-oxazepane scaffold in hit-to-lead campaigns.

References

  • Wager, T. T., et al. (2010).[5] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool for Drug Design." ACS Chemical Neuroscience.[5] Link

  • Talele, T. T. (2016).[6] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link

  • Králová, P., et al. (2020).[7] "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances. Link

  • Roecker, A. J., et al. (2015).[8] "Discovery of Diazepane Amide DORAs and 2-SORAs Enabled by Exploration of Isosteric Quinazoline Replacements." Bioorganic & Medicinal Chemistry Letters. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (BBB-PAMPA)." European Journal of Medicinal Chemistry. Link

Sources

Application

5-cyclopropyl-1,4-oxazepane hydrochloride as a chemical probe

Application Note: 5-Cyclopropyl-1,4-oxazepane Hydrochloride Subtitle: A Saturated Heterocyclic Probe for Physicochemical Optimization and Scaffold Hopping in Drug Discovery Executive Summary 5-Cyclopropyl-1,4-oxazepane h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Cyclopropyl-1,4-oxazepane Hydrochloride Subtitle: A Saturated Heterocyclic Probe for Physicochemical Optimization and Scaffold Hopping in Drug Discovery

Executive Summary

5-Cyclopropyl-1,4-oxazepane hydrochloride (CAS: 1512631-62-7 [free base]) is a specialized saturated heterocyclic building block and fragment probe used in medicinal chemistry. Unlike traditional "affinity probes" that target a specific protein, this molecule serves as a physicochemical and structural probe . It is deployed during lead optimization to explore the effects of ring expansion (6- to 7-membered) and lipophilic modification (cyclopropyl introduction) on a drug candidate’s metabolic stability, solubility, and target selectivity.

This guide details the application of 5-cyclopropyl-1,4-oxazepane hydrochloride in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping workflows, providing protocols for its incorporation into screening libraries and lead series.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData / Description
Systematic Name 5-cyclopropyl-1,4-oxazepane hydrochloride
Core Scaffold 1,4-Oxazepane (7-membered saturated heterocycle)
Key Substituent Cyclopropyl group at C5 position
Molecular Weight ~177.67 g/mol (HCl salt)
H-Bond Donors/Acceptors 1 (NH) / 2 (N, O)
Chirality Contains one chiral center at C5.[1][2] Typically supplied as a racemate unless specified as (R) or (S).
pKa (Calc.) ~8.5–9.5 (Secondary amine)
Solubility High in water/DMSO (due to HCl salt form); Hygroscopic.

Application Logic: Why Use This Probe?

This probe is utilized to answer specific structural questions during the "Design-Make-Test-Analyze" (DMTA) cycle.

A. Scaffold Hopping (Morpholine Replacement)

The 1,4-oxazepane ring is a direct homolog of the morpholine ring, a ubiquitous pharmacophore.[3]

  • Hypothesis: Expanding the ring from 6 to 7 members alters the vector of the lone pairs on the oxygen and nitrogen, potentially picking up novel interactions or avoiding steric clashes in the binding pocket.

  • Benefit: Often improves selectivity by inducing a different ring pucker compared to the chair conformation of morpholine.

B. Metabolic Stability (The Cyclopropyl Effect)

The cyclopropyl group is a bioisostere for an isopropyl or ethyl group but with unique electronic properties.

  • Mechanism: The cyclopropyl ring is electron-donating (via hyperconjugation) but sterically compact. It often blocks metabolic "soft spots" (e.g., labile C-H bonds) adjacent to the amine, reducing clearance by CYP450 enzymes.

  • Sigma-Hole Effect: The strained ring can engage in unique hydrophobic interactions that alkyl chains cannot.

C. Fragment Screening

As a low-molecular-weight secondary amine, it is an ideal member of a "Fragment Library" to probe sub-pockets in kinases or GPCRs.

Visualizing the Strategy

The following diagram illustrates the logical flow of using 5-cyclopropyl-1,4-oxazepane to optimize a lead compound.

ScaffoldStrategy Lead Lead Compound (Morpholine Core) Issue Issue Identified: Rapid Metabolism or Patent Space Crowded Lead->Issue Profiling Probe Apply Probe: 5-cyclopropyl-1,4-oxazepane Issue->Probe Design Strategy Result1 Outcome A: Improved Metabolic Stability (Cyclopropyl Block) Probe->Result1 CYP Assay Result2 Outcome B: Novel IP & Selectivity (Ring Expansion) Probe->Result2 Binding Assay

Caption: Decision tree for deploying 5-cyclopropyl-1,4-oxazepane in lead optimization to solve metabolic or selectivity issues.

Experimental Protocols

Protocol 1: Handling & Stock Solution Preparation
  • Pre-requisite: The HCl salt is hygroscopic.

  • Step 1: Weigh the compound rapidly in a humidity-controlled environment (glovebox or dry room) if possible.

  • Step 2: Dissolve in anhydrous DMSO to create a 100 mM stock solution.

  • Step 3: Sonicate for 2 minutes to ensure full dissolution.

  • Step 4: Store aliquots at -20°C. Note: Avoid repeated freeze-thaw cycles which promote hydrolysis or salt disproportionation.

Protocol 2: Reductive Amination (Incorporation into Leads)

Context: Attaching the probe to an aldehyde-bearing core scaffold.

Materials:

  • Aldehyde Core (1.0 equiv)

  • 5-cyclopropyl-1,4-oxazepane HCl (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (2.0 equiv, to neutralize HCl)

  • DCE (Dichloroethane) or DCM (Dichloromethane)

Procedure:

  • Activation: In a reaction vial, dissolve the 5-cyclopropyl-1,4-oxazepane HCl in DCE. Add DIPEA and stir for 10 minutes at Room Temperature (RT) to free the amine base.

  • Imine Formation: Add the Aldehyde Core (1.0 equiv). If the aldehyde is unreactive, add catalytic acetic acid (1 drop). Stir for 1–2 hours.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Isolate via Flash Chromatography (typically MeOH/DCM gradient).

Protocol 3: Microsomal Stability Assay (Validation)

Context: To verify if the cyclopropyl group improves stability compared to a standard oxazepane or morpholine analog.

Setup:

  • Test Compounds: Lead-Oxazepane-Cyclopropyl (Product of Protocol 2) vs. Lead-Morpholine (Control).

  • System: Liver Microsomes (Human/Rat), NADPH regenerating system.

Procedure:

  • Incubation: Incubate test compounds (1 µM) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Start: Initiate reaction with NADPH.

  • Sampling: Take aliquots at t = 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: The cyclopropyl analog should show a >2-fold reduction in

      
       compared to the non-substituted analog.
      

Safety & Compliance

  • Hazards: As a secondary amine hydrochloride, treat as an irritant (Skin/Eye/Respiratory).

  • Stereochemistry Warning: Commercial supplies are often racemic . If the biological target is chiral (e.g., a protein pocket), you must separate the enantiomers via Chiral SFC (Supercritical Fluid Chromatography) before final biological evaluation. The biological activity often resides in only one enantiomer (Eutomer).

References

  • BenchChem. A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. (2025).[3][4][5] Link

  • Králová, P., et al. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 2020. Link

  • Wang, J., et al. Novel 5-cyclopropyl-1,4-benzodiazepin-2-ones as potent and selective I(Ks)-blocking class III antiarrhythmic agents. Bioorganic & Medicinal Chemistry Letters, 2003.[6] Link

  • PubChem. 1,4,5-Oxadiazepane hydrochloride (Related Structure Data).[7] National Library of Medicine. Link

Sources

Method

Application Note: 5-Cyclopropyl-1,4-oxazepane as a High-Fsp³ Scaffold for Next-Generation Library Synthesis

Executive Summary The pharmaceutical industry's drive to explore novel, three-dimensional chemical space has positioned sp³-rich heterocycles at the forefront of drug discovery. While six-membered cyclic amines (e.g., mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's drive to explore novel, three-dimensional chemical space has positioned sp³-rich heterocycles at the forefront of drug discovery. While six-membered cyclic amines (e.g., morpholines, piperazines) are ubiquitous in screening libraries, seven-membered cyclic amines such as 1,4-oxazepanes remain virtually unexplored due to historical synthetic bottlenecks [[1]]([Link]).

This application note details the structural advantages and synthetic methodologies for utilizing 5-cyclopropyl-1,4-oxazepane (commercially available as a hydrochloride salt, CAS: 2287288-21-3 ) as a next-generation scaffold for compound library assembly. By combining the hydrogen-bonding capacity of an oxazepane with the rigidifying lipophilicity of a cyclopropyl group, this scaffold offers unparalleled exit vectors for diversity-oriented synthesis.

Mechanistic Rationale: Escaping "Flatland"

Conformational Biasing and Entropic Optimization

The unsubstituted 1,4-oxazepane ring provides a unique spatial arrangement of heteroatoms but is inherently flexible, dynamically interconverting between twist-chair and boat conformations. While this flexibility allows a molecule to adapt to various binding pockets, it incurs a severe entropic penalty upon target binding.

Causality of Scaffold Selection: Introducing a cyclopropyl group at the C5 position acts as a conformational lock. The steric bulk and unique bond angles of the cyclopropyl moiety restrict transannular interactions, biasing the 7-membered ring into a preferred, low-energy pseudo-chair conformation . This pre-organization drastically lowers the entropic cost of target engagement.

Neuro-Therapeutic Desirability

For libraries targeting neurological indications, the Central Nervous System Multiparameter Optimization (CNS MPO) score is a critical predictive metric. The cyclopropyl group incrementally increases the scaffold's lipophilicity (cLogP) without significantly inflating the molecular weight or polar surface area. This precise physicochemical balance drives the CNS MPO score into the highly desirable range (>5.0), ensuring a high likelihood of blood-brain barrier (BBB) penetration .

Mechanism Struct Cyclopropyl Substitution (Steric Bulk) Conf Conformational Locking (Pseudo-Chair) Struct->Conf Lipid Increased Lipophilicity (Optimized LogP) Struct->Lipid Entropy Reduced Entropic Penalty (Upon Binding) Conf->Entropy Target Enhanced Target Affinity (Neuro-therapeutics) Entropy->Target CNS High CNS MPO Score (BBB Penetration) Lipid->CNS CNS->Target

Conformational biasing and CNS MPO desirability pathway.

Physicochemical Profiling

To demonstrate the superiority of the 5-cyclopropyl-1,4-oxazepane scaffold, we compare its baseline physicochemical properties against traditional cyclic ether-amines used in historical screening libraries.

PropertyMorpholine1,4-Oxazepane5-Cyclopropyl-1,4-oxazepane
Ring Size 6-membered7-membered7-membered
Fraction sp³ (Fsp³) 1.001.001.00
Relative Rigidity High (Chair)Low (Flexible)Moderate (Pseudo-chair locked)
Lipophilicity (cLogP) -0.86-0.45~0.80
Available Exit Vectors 2 primary2 primary3 (including cyclopropyl axis)
Typical CNS MPO ModerateHighVery High

Library Synthesis Protocols

The secondary amine of 5-cyclopropyl-1,4-oxazepane is highly nucleophilic, making it an ideal anchor point for parallel library synthesis. Below are two self-validating protocols designed for high-throughput execution.

Protocol A: Isocyanide-Based Multicomponent Assembly (Ugi-4CR)

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for generating bis-heterocyclic scaffolds in a single operational step, rapidly expanding chemical space .

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend 5-cyclopropyl-1,4-oxazepane hydrochloride (1.0 mmol, 177 mg) in 3.0 mL of anhydrous Methanol (MeOH).

  • Neutralization: Add triethylamine (TEA) (1.1 mmol, 153 µL) and stir for 5 minutes at room temperature.

    • Self-Validation Check: The cloudy suspension will clarify into a homogeneous solution, visually confirming the successful liberation of the free amine.

  • Imine Formation: Add the library aldehyde (e.g., benzaldehyde derivatives, 1.0 mmol) and stir for 30 minutes.

    • Causality: Pre-forming the imine is critical; it minimizes competing side reactions, such as the direct Passerini reaction between the isocyanide and the unreacted aldehyde.

  • Ugi Component Addition: Add a carboxylic acid (1.0 mmol) followed immediately by an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).

  • Execution: Seal the vial and stir at room temperature for 24 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the intermediate imine mass peak [M+H]⁺ and the appearance of the Ugi product mass confirms reaction progression.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the crude mixture in ethyl acetate (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: High-Throughput N-Arylation via S_NAr

For target-focused libraries, direct arylation of the oxazepane core provides rigid, drug-like fragments.

Step-by-Step Methodology:

  • Dispensing: Dispense 5-cyclopropyl-1,4-oxazepane hydrochloride (0.5 mmol) into a 4 mL reaction vial.

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) (2.0 mL) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).

  • Electrophile Addition: Add the activated aryl halide (e.g., 2-fluoronitrobenzene, 0.55 mmol).

  • Execution: Cap the vial and heat at 80 °C in an aluminum heating block for 12 hours.

    • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting aryl halide. A new, lower-Rf spot (ninhydrin active) indicates successful coupling of the polar oxazepane core.

  • Workup: Dilute with ethyl acetate (10 mL) and wash with 5% aqueous LiCl (3 × 5 mL).

    • Causality: DMF is notoriously difficult to remove via evaporation. Washing with a highly polar aqueous LiCl solution effectively partitions the DMF into the aqueous phase, preventing solvent contamination in the final library member.

  • Isolation: Evaporate the organic layer and submit for automated preparative HPLC purification.

LibraryWorkflow Scaffold 5-Cyclopropyl-1,4-oxazepane (Core Scaffold) Reaction1 Parallel N-Arylation (High-Throughput) Scaffold->Reaction1 Reaction2 Multicomponent Assembly (Diversity Oriented) Scaffold->Reaction2 Reagents1 Aryl Halides (SNAr) Reagents1->Reaction1 Reagents2 Aldehydes + Isocyanides (Ugi-4CR) Reagents2->Reaction2 Purification Automated LC-MS Purification Reaction1->Purification Reaction2->Purification Library sp³-Rich Compound Library (>1000 Members) Purification->Library

Parallel library synthesis workflow using 5-cyclopropyl-1,4-oxazepane.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly The Journal of Organic Chemistry, 2025. URL:[Link] [[1]]([Link])

  • New developments and applications of isocyanide chemistry Synthesis, 2021, 53(11): 1980-1988. URL:[Link]

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions Frontiers in Chemistry, 2019, 7: 623. URL:[Link]

  • A New Route to 1,4-Oxazepanes and 1,4-Diazepanes from Garner Aldehyde ResearchGate (Srivastava et al.). URL: [Link]

  • 5-Cyclopropyl-1,4-oxazepane hydrochloride (CAS: 2287288-21-3) Commercial Availability ChemSrc / BLDPharm. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting stability issues of 5-cyclopropyl-1,4-oxazepane in solution

Status: Operational Current Topic: Stability Troubleshooting & Handling Guide Ticket ID: T-OXZ-5CY-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Introduction: Understanding Your Molecule Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Topic: Stability Troubleshooting & Handling Guide Ticket ID: T-OXZ-5CY-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 5-cyclopropyl-1,4-oxazepane . This scaffold is a "privileged structure" in modern fragment-based drug discovery (FBDD) due to its ability to explore unique chemical space (7-membered ring flexibility) and the metabolic stability conferred by the cyclopropyl group.

However, this unique geometry introduces specific stability challenges. Unlike standard piperidines or morpholines, the 1,4-oxazepane ring possesses higher conformational mobility and specific oxidative vulnerabilities. This guide addresses the three most common "failure modes" reported by researchers: phantom impurities in LC-MS , oxidative degradation , and pH-dependent solubility issues .

Module 1: The "Phantom" Impurity (Carbamate Artifacts)

Symptom: You observe a new peak in your LC-MS spectrum with a mass of M+44 (or M+43 in negative mode) that disappears upon acidification. NMR shows broad, shifting peaks.

Diagnosis: This is likely not chemical degradation. It is the formation of a carbamate adduct due to atmospheric CO₂ absorption. 5-cyclopropyl-1,4-oxazepane (assuming a secondary amine core) is a strong nucleophile. It reacts reversibly with CO₂ in the air to form a carbamic acid/carbamate species.[1]

The Mechanism

The secondary amine attacks CO₂, forming a zwitterionic species. In non-acidic solvents (like DMSO-d6 or neutral methanol), this species stabilizes, confusing purity analysis.

Troubleshooting Workflow

Carbamate_Troubleshooting Start Issue: M+44 Peak Observed Step1 Check Solvent pH Start->Step1 Decision Is Mobile Phase Acidic? Step1->Decision Action1 Re-run with 0.1% Formic Acid Decision->Action1 No (Neutral) Action2 Sparge sample with N2 / Argon Decision->Action2 Yes Result1 Peak Disappears Action1->Result1 Result2 Peak Persists Action1->Result2 Action2->Result1 Conclusion1 Diagnosis: CO2 Adduct (Artifact) Action: Store under inert gas Result1->Conclusion1 Conclusion2 Diagnosis: True Oxidation (N-Oxide) Action: See Module 2 Result2->Conclusion2

Figure 1: Decision tree for distinguishing between reversible CO₂ adducts and irreversible oxidation.

Module 2: Oxidative Instability (N-Oxides & Ring Opening)

Symptom: Appearance of M+16 (N-oxide) or M-2 (Imine) peaks. The sample turns yellow or brown over time.

Diagnosis: The 1,4-oxazepane ring contains two heteroatoms (O and N). The carbon positions adjacent to these atoms are susceptible to radical autoxidation, especially in ether-containing solvents (THF, Dioxane) or if the amine is left as a free base.

Critical Causality

The cyclopropyl group at C5 adds steric bulk but also electron-donating character, potentially stabilizing radical intermediates at the adjacent carbons. However, the primary vector of attack is usually the Nitrogen lone pair (forming N-oxide) or the ether alpha-carbon (forming peroxides).

Prevention Protocol:

  • Storage: Always store as a salt (e.g., HCl or Oxalate) rather than a free base. Salts protonate the nitrogen, removing the lone pair involved in initial oxidation steps.

  • Solvents: Avoid uninhibited ethers. Use HPLC-grade solvents free of peroxides.

  • Antioxidants: For long-term solution storage, add BHT (Butylated hydroxytoluene) if the assay permits.

Module 3: Cyclopropyl Integrity & Acid Sensitivity

Symptom: Loss of the cyclopropyl motif (ring opening) or isomerization.

Diagnosis: While cyclopropyl amines are generally robust, they function as "banana bonds" with high ring strain (~27.5 kcal/mol). Under strong Lewis acidic conditions or metabolic oxidation (e.g., CYP450 mimics), the ring can open.[2]

Stability Matrix
ConditionStability RatingNotes
Aqueous Acid (pH 1-3) ✅ StableProtonation occurs; ring opening is rare at ambient temp.
Strong Lewis Acids (AlCl₃, BF₃) ⚠️ RiskCan trigger homo-Michael addition or ring expansion.
Basic (pH > 10) ✅ StableFree base form; watch for CO₂ uptake (Module 1).
Oxidative (H₂O₂) ❌ UnstableRapid N-oxidation; potential radical ring opening.
Thermal (> 80°C) ⚠️ ModerateConformational flipping is fast; degradation is slow unless O₂ is present.

Experimental Protocol: Forced Degradation Profiling

To validate the stability of your specific 5-cyclopropyl-1,4-oxazepane derivative, perform this standardized stress test.

Objective: Determine intrinsic stability limits within 24 hours.

Reagents:

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3% H₂O₂

  • HPLC Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid)

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol/Water (1:1).

  • Acid Stress: Mix 100 µL stock + 100 µL 0.1 N HCl. Incubate at 60°C for 4 hours .

  • Base Stress: Mix 100 µL stock + 100 µL 0.1 N NaOH. Incubate at 60°C for 4 hours .

  • Oxidative Stress: Mix 100 µL stock + 100 µL 3% H₂O₂. Incubate at Room Temp for 2 hours . (Do not heat peroxides with amines).

  • Quenching: Neutralize acid/base samples. Dilute all samples 1:10 with Mobile Phase.

  • Analysis: Inject onto LC-MS.

    • Pass Criteria: >95% recovery of parent peak.

    • Fail Criteria: >10% degradation products formed.[3]

Visualizing the Degradation Pathway

Understanding how the molecule breaks down helps you prevent it.

Degradation_Pathways Parent 5-Cyclopropyl- 1,4-Oxazepane NOxide N-Oxide (M+16) Parent->NOxide Oxidation (H2O2/Air) Imine Cyclic Imine (M-2) Parent->Imine Oxidative Dehydrogenation Carbamate Carbamate Adduct (M+44) Parent->Carbamate + CO2 (Reversible) RingOpen Ring-Opened Aldehyde/Amine Imine->RingOpen Hydrolysis

Figure 2: Primary degradation pathways. Note that Carbamate formation is reversible, while Oxidation is usually irreversible.

FAQ: Frequently Asked Questions

Q: Why does my NMR show split peaks for the cyclopropyl protons? A: The 1,4-oxazepane ring exists in a twist-chair conformation. The bulky cyclopropyl group at C5 may lock the ring into a specific conformer on the NMR timescale, or you may be observing rotamers if the Nitrogen is substituted. Variable Temperature (VT) NMR at 50°C often coalesces these peaks.

Q: Can I use DMSO for storage? A: Yes, but ensure it is anhydrous and stored under nitrogen. DMSO is hygroscopic; water absorption promotes hydrolysis of impurities. Furthermore, old DMSO can contain methyl sulfide and peroxides which react with the amine.

Q: Is the cyclopropyl group chiral? A: Yes. If you have "5-cyclopropyl-1,4-oxazepane", C5 is a chiral center. Ensure you are using the correct enantiomer or racemate, as their solubility profiles and biological binding will differ significantly.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[4]

  • Schaefer, W.H., et al. (2006). "Reaction of primary and secondary amines to form carbamic acid glucuronides."[1] Current Drug Metabolism, 7(8), 841-854. (Explains the CO2/Carbamate artifact mechanism).

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery. (Details oxidative vulnerability of cyclopropyl amines).

  • Kaliberda, O., et al. (2025). "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv. (Discusses synthetic routes and stability of the oxazepane scaffold).

Sources

Optimization

optimizing reaction conditions for N-alkylation of 1,4-oxazepanes

Topic: Optimizing Reaction Conditions for N-Alkylation of 1,4-Oxazepanes Doc ID: OX-7M-ALK-001 | Version: 2.4 | Status: Active Executive Summary The 1,4-oxazepane scaffold is a privileged 7-membered heterocycle in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for N-Alkylation of 1,4-Oxazepanes

Doc ID: OX-7M-ALK-001 | Version: 2.4 | Status: Active

Executive Summary

The 1,4-oxazepane scaffold is a privileged 7-membered heterocycle in medicinal chemistry, often serving as a conformational constraint intermediate between morpholines and larger macrocycles.[1] However, its functionalization presents unique challenges compared to 5- or 6-membered rings. The increased conformational entropy of the 7-membered ring and the transannular interactions often retard nucleophilic attack rates, leading to competition from elimination pathways or over-alkylation.

This guide provides validated protocols and troubleshooting workflows to maximize yield and selectivity during N-alkylation.

Module 1: Protocol Selection & Decision Logic

Before starting, you must select the correct pathway based on your electrophile. Do not default to direct alkylation with alkyl halides unless necessary, as elimination (E2) is a significant side reaction with medium-sized rings.

Decision Matrix: Which Method?

G cluster_0 Why Method A? Start Start: Electrophile Availability Q1 Is the electrophile an Aldehyde or Ketone? Start->Q1 Q2 Is the electrophile an Alkyl Halide/Sulfonate? Q1->Q2 No MethodA METHOD A: Reductive Amination (Preferred) Q1->MethodA Yes MethodB METHOD B: Direct Alkylation (Cesium Protocol) Q2->MethodB Primary Halide MethodC METHOD C: Finkelstein/Catalytic Modification Q2->MethodC Secondary Halide or Low Reactivity Note Avoids E2 elimination Prevents quaternization

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Module 2: Validated Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best for: Avoiding elimination side-products; sterically hindered substrates. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Reagents:

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane).[2] Note: DCE is preferred for solubility.

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).

  • Additive: Acetic Acid (AcOH).

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1,4-oxazepane (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in DCE (0.1–0.2 M).

  • Activation: Add AcOH (1.0–2.0 equiv). Stir for 30–60 minutes at Room Temperature (RT).

    • Technical Insight: The acid catalyzes the formation of the iminium species, which is the actual substrate for reduction.

  • Reduction: Add NaBH(OAc)₃ (1.5–2.0 equiv) in one portion.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[2][3][4]

    • Checkpoint: If the reaction stalls, do not heat. Add a second portion of reductant.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Method B: Direct Alkylation (The "Cesium Effect")

Best for: Primary alkyl halides/tosylates where reductive amination is impossible. Mechanism: S_N2 Nucleophilic Substitution.

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃).[2][5][6]

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

  • Additive: TBAI (Tetrabutylammonium iodide) - Optional.

Step-by-Step Protocol:

  • Preparation: Suspend 1,4-oxazepane (1.0 equiv) and Cs₂CO₃ (2.0–3.0 equiv) in anhydrous MeCN (0.1 M).

  • Addition: Add the alkyl halide (1.0–1.1 equiv).

    • Critical Control: Do not use large excess of alkyl halide to prevent quaternization (formation of the ammonium salt).

  • Reaction: Heat to 60°C.

    • Why Cesium? The "Cesium Effect" increases the solubility of the carbonate base in organic solvents and forms a "naked," highly reactive anion, facilitating the reaction of the sterically floppy 7-membered ring [1][2].

  • Workup: Filter off inorganic solids before aqueous workup to prevent emulsion formation.

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant alkene formation (Elimination product) instead of my alkylated amine. Why?

Diagnosis: You are fighting a battle between Substitution (


) and Elimination (

). The 7-membered ring of 1,4-oxazepane is sterically demanding. When it approaches a hindered or secondary alkyl halide, it acts as a base rather than a nucleophile.

Corrective Actions:

  • Switch to Method A (Reductive Amination): This completely bypasses the E2 pathway.

  • The Finkelstein Modification: If you must use an alkyl halide (e.g., alkyl chloride), add 0.1 equiv of Potassium Iodide (KI) or TBAI.

    • Mechanism:[7][8] This converts the Alkyl-Cl to a highly reactive Alkyl-I in situ, allowing the substitution to proceed faster than the elimination at lower temperatures.

  • Lower the Temperature:

    
     is enthalpy-favored; 
    
    
    
    is entropy-favored. Lowering the temp (e.g., to 40°C or RT) and extending time favors substitution.
Q2: The reaction stalls at 60% conversion. Should I add more alkyl halide?

Diagnosis: Do not add more electrophile immediately. This usually leads to over-alkylation (quaternization) of the product you have already formed. The stall is likely due to protonation of the unreacted oxazepane by the conjugate acid generated during the reaction, or surface passivation of the inorganic base.

Corrective Actions:

  • Grind the Base: Ensure your

    
     or 
    
    
    
    is finely ground anhydrous powder.
  • Switch Solvents: If using MeCN, switch to DMF or NMP. The higher dielectric constant stabilizes the transition state.

  • The "Scavenger" Trick: If you add more alkyl halide, you must also add a scavenger resin (e.g., polymer-supported amine) at the end to remove excess electrophile, or the purification will be difficult.

Q3: How do I remove the inorganic salts? They are clogging my filter.

Technical Insight: Cesium and Potassium salts can form fine gums in ACN. Solution:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) before filtration.

  • Add a small amount of Celite® to the mixture.

  • Filter through a Celite® pad.[2] The gum will adhere to the Celite rather than clogging the frit.

Module 4: Advanced Optimization Workflow

Use this logic flow when standard protocols yield <50%.

Troubleshooting Problem Problem: Low Yield (<50%) CheckLCMS Analyze LCMS of Crude Problem->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Result2 Elimination Product (Alkene) CheckLCMS->Result2 Result3 Bis-alkylation (Quat. Salt) CheckLCMS->Result3 Action1 Increase Nucleophilicity: 1. Switch Base to Cs2CO3 2. Add KI (Catalytic) 3. Switch Solvent to DMF Result1->Action1 Action2 Suppress Basicity: 1. Lower Temperature 2. Switch to Reductive Amination Result2->Action2 Action3 Control Stoichiometry: 1. Syringe Pump Addition of Electrophile 2. Use 0.9 equiv Electrophile Result3->Action3

Figure 2: Troubleshooting logic for optimizing reaction parameters based on impurity profiling.

References

  • Cesium Effect in Amine Alkylation

    • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[5]

    • Source:J. Org. Chem.2002 , 67, 674–683.[9]

    • URL:[Link]

  • General Reductive Amination Protocols

    • Title: Reductive Amination with Sodium Triacetoxyborohydride.[2][10]

    • Source:J. Org. Chem.1996, 61, 3849–3862.
    • URL:[Link]

  • Medium Ring Heterocycle Reactivity

    • Title: Practical Guide to the Synthesis of Secondary Amines.[2]

    • Source:Org.[5][7][11] Process Res. Dev.2006 , 10, 905–936.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 5-cyclopropyl-1,4-oxazepane hydrochloride

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-cyclopropyl-1,4-oxazepane hydrochloride. As a Senior Application Scientist, my goal is to p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-cyclopropyl-1,4-oxazepane hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: I've synthesized 5-cyclopropyl-1,4-oxazepane hydrochloride, and it's showing poor solubility in aqueous solutions. Isn't a hydrochloride salt supposed to be water-soluble?

A1: While forming a hydrochloride salt is a common strategy to increase the aqueous solubility of basic compounds, it doesn't guarantee high solubility under all conditions. Several factors can contribute to the poor solubility of a hydrochloride salt:

  • Common Ion Effect: In solutions containing chloride ions (like hydrochloric acid or certain buffers), the solubility of the hydrochloride salt can be suppressed. This is due to Le Chatelier's principle, where the excess chloride ions shift the dissolution equilibrium towards the solid, undissolved salt.[1][2]

  • Crystal Lattice Energy: The salt's crystal structure might be highly stable, meaning a significant amount of energy is required to break the crystal lattice and allow the individual ions to be solvated by water molecules.[1]

  • pH of the Solution: The solubility of the salt of a weak base is highly pH-dependent. At a pH above the pKa of the compound, the equilibrium will shift towards the less soluble free base form, causing it to precipitate.[3]

  • Intrinsic Properties of the Molecule: The parent molecule, 5-cyclopropyl-1,4-oxazepane, may have inherent properties like high lipophilicity (hydrophobicity) that contribute to low aqueous solubility even in its salt form.

Q2: What is the first step I should take to systematically address the poor solubility of my compound?

A2: The first and most critical step is to accurately determine the baseline solubility of your compound under various conditions. This will provide a quantitative measure of the problem and a benchmark for improvement. A recommended starting point is to determine the pH-solubility profile.[4][3]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Part 1: Initial Characterization & Troubleshooting

This section will guide you through the initial assessment of your compound's solubility and help you troubleshoot common issues.

A Prepare a stock solution of 5-cyclopropyl-1,4-oxazepane HCl in a suitable organic solvent (e.g., DMSO, Methanol) B Determine kinetic solubility in aqueous buffers (pH range 2-10) using a high-throughput method (e.g., nephelometry) A->B C Determine thermodynamic (equilibrium) solubility in the same pH range using the shake-flask method B->C If kinetic solubility is low, proceed to equilibrium solubility D Analyze supernatant for drug concentration (e.g., HPLC-UV, LC-MS) C->D E Analyze the remaining solid to check for polymorphic changes or conversion to free base (e.g., PXRD, DSC) C->E F Plot solubility vs. pH to generate a pH-solubility profile D->F

Caption: Workflow for initial solubility assessment.

  • Preparation: Add an excess amount of 5-cyclopropyl-1,4-oxazepane hydrochloride to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[1]

  • Phase Separation: Allow the suspensions to settle. Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[5]

  • Solid Phase Analysis: Collect the remaining solid, dry it, and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form.[4]

Observed Issue Potential Cause Recommended Action
Low solubility across the entire pH range High crystal lattice energy of the salt.Consider formulation strategies like creating an amorphous solid dispersion or using co-solvents.
Solubility is high at low pH but drops sharply at higher pH The compound is precipitating as the free base.Determine the pKa of the compound. For oral formulations, this may be acceptable if the drug dissolves in the stomach's low pH. For other applications, consider pH adjustment or buffering agents.
Inconsistent results between replicates Equilibrium has not been reached.Increase the equilibration time and ensure consistent agitation.
Precipitation upon dilution of a DMSO stock solution The compound is poorly soluble in the aqueous buffer.This is indicative of low kinetic solubility. The shake-flask method will provide a more accurate measure of thermodynamic solubility.
Part 2: Strategies for Solubility Enhancement

If the initial assessment confirms poor solubility, the following strategies can be employed.

As a salt of a weak base, the solubility of 5-cyclopropyl-1,4-oxazepane hydrochloride is highly dependent on pH.[]

  • Mechanism: By maintaining a pH well below the pKa of the parent amine, the compound remains in its protonated, more soluble ionic form.

  • Application: This is a straightforward approach for liquid formulations. The choice of buffer is critical; avoid buffers containing chloride if a common ion effect is suspected. Phosphate or citrate buffers are common alternatives.[3]

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7][8]

  • Mechanism: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar solutes.[][9] They work by disrupting the hydrogen bonding network of water.[9]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and glycerin are frequently used in pharmaceutical formulations.[][8]

  • Prepare Co-solvent Mixtures: Create a series of binary solvent mixtures with varying percentages of co-solvent in an aqueous buffer (e.g., 10%, 20%, 30%, 40% v/v of PG in a pH 4 buffer).

  • Determine Solubility: Use the shake-flask method described earlier to determine the equilibrium solubility of your compound in each co-solvent mixture.

  • Analyze Data: Plot solubility as a function of the co-solvent percentage to identify the optimal concentration.

Co-solvent System (in pH 4 Buffer)Solubility (µg/mL)Fold Increase
0% (Buffer only)151.0
10% Propylene Glycol755.0
20% Propylene Glycol25016.7
30% Propylene Glycol60040.0
40% Propylene Glycol95063.3
20% PEG 40035023.3

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[10][11]

  • Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic portion of your molecule can be encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[10][11]

  • Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used.[10][12]

A Select a cyclodextrin (e.g., HP-β-CD) based on compound properties and desired formulation B Prepare aqueous solutions of the cyclodextrin at various concentrations A->B C Add excess 5-cyclopropyl-1,4-oxazepane HCl to each solution B->C D Equilibrate using the shake-flask method C->D E Analyze supernatant for drug concentration (HPLC-UV) D->E F Plot solubility vs. cyclodextrin concentration to create a phase solubility diagram E->F G Characterize the solid complex (e.g., using kneading or freeze-drying) with PXRD, DSC, and FTIR to confirm inclusion F->G If a linear increase in solubility is observed, proceed to complex formation

Caption: Workflow for cyclodextrin complexation studies.

Part 3: Stability Considerations

Improving solubility is often just one part of the challenge. It's crucial to ensure that the solubilized compound is stable in the chosen formulation.

Forced Degradation Studies

Forced degradation (or stress testing) studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[13][14]

  • Purpose: To assess the stability of 5-cyclopropyl-1,4-oxazepane hydrochloride in your chosen solubilizing system under various stress conditions.

  • Stress Conditions:

    • Acidic and Basic Hydrolysis: Incubate the drug in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions.[13]

    • Oxidation: Treat the drug with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[13]

    • Thermal Stress: Expose the solid drug or a solution to elevated temperatures (e.g., 60°C).[14]

    • Photostability: Expose the drug to UV and visible light.[13]

  • Analysis: Use a stability-indicating HPLC method to separate the parent drug from any degradation products.

A stability-indicating method is crucial for accurately quantifying the drug in the presence of its degradation products, excipients, and other formulation components.

References

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (2025, July 15).
  • (PDF)
  • 13-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-4-phenyl-1,10,12-triazatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11,13-pentaen-2-one | C24H19N5O2 | CID 10621480. PubChem.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method - ResearchG
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - Ovid. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • 5-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane - Sigma-Aldrich. (n.d.).
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Public
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (2004, June 3).
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (2023, October 27).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.).
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • 3885-3893 Research Article Studies on forced degrad
  • What Are Excipients? 9 Common Examples - Colorcon. (2026, January 30).
  • Solubilization techniques used for poorly w
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12).
  • The importance of solubility and how to collect it using dynamic methods - Technobis. (2023, April 5).
  • A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC - International Journal of Pharmaceutical Sciences Review and Research. (2018, February 20).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Cosolvent - Wikipedia. (n.d.).
  • 1-Cyclopropyl-1,4-diazepane dihydrochloride | 959741-39-0 | ChemScene. (n.d.).
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - MDPI. (2022, November 3).
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchG
  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery - Publish - Eman. (2024, August 22).
  • 1,4,5-oxadiazepane hydrochloride | CAS 329704-29-2 | AMERICAN ELEMENTS ®. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • 1,4,5-Oxadiazepane | C4H10N2O | CID 11205724 - PubChem - NIH. (n.d.).
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10).
  • pH Adjustment and Co-Solvent Optimiz
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. (n.d.).
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017, December 24).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Download PDF - Journal of Drug Delivery and Therapeutics. (2019, February 15).
  • DISSOLUTION RATE ENHANCING TECHNIQUES - Vijaya Institute of Pharmaceutical Sciences. (n.d.).
  • How and why does change in pH effect NaCl solubility? - Quora. (2013, May 21).
  • Solid Formulation: Excipients Used in Pharmaceutical Dosage Forms - Sigma-Aldrich. (n.d.).

Sources

Optimization

reducing off-target effects of 5-cyclopropyl-1,4-oxazepane analogs

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-cyclopropyl-1,4-oxazepane analog...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-cyclopropyl-1,4-oxazepane analogs. Our focus is on mitigating off-target effects and ensuring the scientific integrity of your experimental outcomes.

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry, with derivatives showing promise as ligands for central nervous system (CNS) targets such as dopamine and serotonin receptors, as well as inhibitors of nitric oxide synthases and various kinases.[1][2][3][4][5] The incorporation of a cyclopropyl group, a common motif in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and cell permeability.[6] However, this modification can also introduce unforeseen off-target interactions. This guide is designed to help you navigate the potential challenges of working with 5-cyclopropyl-1,4-oxazepane analogs and to provide strategies for developing selective and potent compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely intended targets for 5-cyclopropyl-1,4-oxazepane analogs?

Based on structure-activity relationship (SAR) studies of the broader 1,4-oxazepane and related benzo[7]oxazepine classes, the primary intended targets likely fall into two main categories:

  • Kinases: The benzo[b][7]oxazepin-4-one scaffold has been identified as a source of highly potent and selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[4] Additionally, 3,4-dihydrobenzo[f][7]oxazepin-5(2H)-one derivatives have been developed as potent Rho-associated protein kinase (ROCK) inhibitors.[5] The cyclopropyl moiety is also a known feature in various kinase inhibitors.[6]

  • Central Nervous System (CNS) Receptors: 2,4-disubstituted 1,4-oxazepanes have shown selectivity for the dopamine D4 receptor.[2][7][8] Furthermore, 1,4-benzoxazepine derivatives have been explored as selective 5-HT1A receptor agonists.[1]

Q2: What are the most common off-target liabilities I should be concerned about with this scaffold?

While specific off-target effects are compound-dependent, researchers should be vigilant for the following common liabilities, especially when targeting kinases:

  • Cross-reactivity with other kinases: Due to the highly conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity against other kinases.[9][10] This can lead to unexpected cellular effects and toxicity.

  • Cytochrome P450 (CYP) enzyme inhibition: Many small molecule inhibitors can interact with CYP enzymes, leading to potential drug-drug interactions and altered metabolic profiles.

  • hERG channel inhibition: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity and a common reason for compound attrition during preclinical development.

  • Interactions with other CNS receptors: If your primary target is a kinase, the inherent bioactivity of the 1,4-oxazepane scaffold at dopamine and serotonin receptors could be a source of off-target effects.[1][2]

Q3: How can the cyclopropyl group influence off-target effects?

The cyclopropyl group can impact off-target effects in several ways:

  • Increased Lipophilicity: This can lead to non-specific binding to hydrophobic pockets in various proteins and may increase the likelihood of phospholipidosis.

  • Altered Metabolism: While often introduced to block metabolism at a specific site, the cyclopropyl group can be metabolized itself, potentially leading to reactive metabolites.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a conformation that fits unintended targets.

Q4: Are there known synthetic challenges in preparing 5-cyclopropyl-1,4-oxazepane analogs?

Yes, the synthesis of seven-membered heterocycles like 1,4-oxazepanes can be challenging and is a key reason for their underrepresentation in compound libraries.[11] Common issues include:

  • Difficulty in ring closure: Entropic factors can make the formation of a seven-membered ring less favorable than smaller rings.

  • Lack of robust synthetic routes: The development of scalable and reliable synthetic protocols has been a historical challenge.[11]

  • Stereochemical control: The introduction of substituents, such as the cyclopropyl group at the 5-position, can create stereocenters that may be difficult to control.

Part 2: Troubleshooting Guides

Troubleshooting Guide 1: Unexpected Biological Results & Off-Target Effects
Observed Issue Potential Cause Recommended Action(s)
High in vitro potency but low cellular activity 1. Poor cell permeability. 2. Efflux by transporters (e.g., P-gp). 3. Rapid metabolism in cells.1. Assess physicochemical properties (LogP, polar surface area). 2. Run a Caco-2 or MDCK permeability assay. 3. Evaluate compound stability in cell lysates or microsomes.
Cellular toxicity at concentrations near the on-target IC50 1. Off-target kinase inhibition.[9] 2. Inhibition of essential cellular processes. 3. Reactive metabolite formation.1. Perform a broad kinome scan to identify off-target kinases. 2. Conduct a panel of cytotoxicity assays in different cell lines. 3. Investigate potential for reactive metabolite formation using liver microsomes.
Discrepancy between biochemical and cellular assay results 1. Compound is a non-specific aggregator. 2. Assay interference (e.g., fluorescence quenching). 3. Different compound conformations in different assay buffers.1. Include a detergent like Triton X-100 in the biochemical assay to check for aggregation. 2. Run the compound in a counterscreen without the target protein. 3. Analyze compound stability and conformation in different buffer conditions.
Unexplained phenotypic effects in cellular assays 1. Inhibition of an unknown off-target. 2. Modulation of a signaling pathway upstream or downstream of the intended target.[9]1. Consider chemoproteomic approaches to identify binding partners. 2. Use pathway analysis tools to investigate potential network effects. 3. Compare the phenotypic effects to those of known inhibitors of suspected off-targets.
Troubleshooting Guide 2: Synthetic Chemistry Challenges
Observed Issue Potential Cause Recommended Action(s)
Low yield in the 1,4-oxazepane ring-forming step 1. Unfavorable cyclization kinetics/thermodynamics. 2. Competing intermolecular reactions. 3. Steric hindrance from the cyclopropyl group.1. Employ high-dilution conditions to favor intramolecular cyclization. 2. Explore different cyclization strategies (e.g., ring-closing metathesis, reductive amination). 3. Use a more rigid precursor to pre-organize the molecule for cyclization.
Formation of undesired side products 1. Lack of regioselectivity in cyclization. 2. Instability of intermediates. 3. Reactivity of the cyclopropyl group under certain conditions.1. Use protecting groups to block reactive sites. 2. Optimize reaction conditions (temperature, solvent, catalyst). 3. Choose reaction conditions known to be compatible with cyclopropyl moieties.
Difficulty in purification 1. Similar polarity of starting materials, intermediates, and product. 2. Presence of hard-to-remove byproducts.1. Consider using a different protecting group strategy to alter polarity. 2. Explore alternative purification techniques (e.g., preparative HPLC, crystallization). 3. Introduce a temporary functional group to aid in separation.

Part 3: Experimental Protocols & Workflows

Protocol 1: Kinome Selectivity Profiling

Objective: To determine the selectivity of a 5-cyclopropyl-1,4-oxazepane analog against a broad panel of human kinases.

Methodology: A competitive binding assay, such as the KINOMEscan™ platform, is a widely used method.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO at a concentration 100-fold higher than the highest desired screening concentration.

  • Assay Plate Preparation:

    • Add the test compound to the appropriate wells of the assay plate.

    • Include a positive control (a known broad-spectrum kinase inhibitor) and a negative control (DMSO vehicle).

  • Kinase and Ligand Incubation:

    • A proprietary DNA-tagged kinase from the panel is incubated with the test compound.

    • An immobilized, active-site directed ligand is also present in the well.

  • Competitive Binding: The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing and Elution: Unbound components are washed away. The amount of kinase bound to the solid support is quantified.

  • Data Analysis:

    • The amount of kinase bound is measured, typically using quantitative PCR (qPCR) of the DNA tag.

    • The results are expressed as a percentage of the DMSO control.

    • A lower percentage indicates stronger binding of the test compound to the kinase.

    • Data is often visualized as a dendrogram to show the relationships between the inhibited kinases.

Expected Outcome: A comprehensive profile of the compound's kinase targets and off-targets, allowing for the calculation of a selectivity score.

Protocol 2: Cell-Based Cytotoxicity Assay

Objective: To assess the general cytotoxicity of a 5-cyclopropyl-1,4-oxazepane analog in a relevant cell line.

Methodology: An MTS or MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Include a positive control (e.g., staurosporine) and a negative control (vehicle).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTS/MTT Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: For MTS, read the absorbance at 490 nm. For MTT, first solubilize the formazan crystals with a solubilization buffer, then read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells.

    • Plot the percentage of cell viability against the compound concentration.

    • Calculate the IC50 value (the concentration at which 50% of cell viability is lost).

Expected Outcome: A dose-response curve and an IC50 value that quantifies the cytotoxic potential of the compound.

Part 4: Visualizations

Off_Target_Screening_Workflow cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 Data Analysis & Decision Compound_of_Interest 5-Cyclopropyl-1,4-oxazepane Analog Primary_Assay Primary Target Assay (e.g., Kinase Activity) Compound_of_Interest->Primary_Assay Kinome_Scan Broad Kinome Scan (>400 kinases) Primary_Assay->Kinome_Scan Active Compound CYP450_Assay CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9) Primary_Assay->CYP450_Assay hERG_Assay hERG Channel Assay (e.g., Patch Clamp) Primary_Assay->hERG_Assay Cytotoxicity_Assay Cellular Cytotoxicity (e.g., MTS Assay) Primary_Assay->Cytotoxicity_Assay Data_Integration Integrate On- and Off-Target Data Kinome_Scan->Data_Integration CYP450_Assay->Data_Integration hERG_Assay->Data_Integration Cytotoxicity_Assay->Data_Integration Selectivity_Profile Determine Selectivity Profile (S-Score, Gini Coefficient) Data_Integration->Selectivity_Profile Therapeutic_Window Assess Therapeutic Window (On-target IC50 vs. Off-target IC50/Cytotoxicity) Selectivity_Profile->Therapeutic_Window Decision Go/No-Go Decision or Initiate Medicinal Chemistry Optimization Therapeutic_Window->Decision

Caption: Workflow for assessing off-target effects of novel compounds.

SAR_Cycle Design Design - Modify scaffold - Alter substituents - Bioisosteric replacement Synthesis Synthesis - Develop robust route - Purify and characterize Design->Synthesis Hypothesis Test Biological Testing - On-target potency - Off-target screening - ADME properties Synthesis->Test New Analogs Analyze Data Analysis - Establish SAR - Identify liabilities - Refine hypothesis Test->Analyze Biological Data Analyze->Design Improved Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

References

  • BenchChem. (2025). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. BenchChem.
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • De Filippis, B., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3057-3065.
  • De Filippis, B., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
  • De Filippis, B., et al. (2016). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D 4 Receptor Ligands: Synthesis and 3D-QSAR Model. Figshare.
  • Geronikaki, A., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5911.
  • Hamad, A. S., et al. (2023). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. Tikrit Journal of Pure Science, 28(6), 116-126.
  • Harris, P. A., et al. (2016). DNA-Encoded Library Screening Identifies Benzo[b][7]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. Journal of Medicinal Chemistry, 59(5), 2163-2178.

  • BenchChem. (2025).
  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 1-17.
  • ResearchGate. (n.d.). Synthesis of benzo-1,4-oxazepin-5-one 5 a.
  • Wang, Y., et al. (2021). Discovery of 3,4-dihydrobenzo[f][7]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 45, 128138.

  • BenchChem. (2025). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. BenchChem.
  • Lazzarotto, M., et al. (2025). Repurposing of the RIPK1 selective benzo[7]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. bioRxiv.

  • ResearchGate. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Butcher, J. W., et al. (2003). Novel 5-cyclopropyl-1,4-benzodiazepin-2-ones as potent and selective I(Ks)-blocking class III antiarrhythmic agents. Bioorganic & Medicinal Chemistry Letters, 13(6), 1165-1168.
  • Oshimoto, K., et al. (2020). Synthesis of substituted benzo[b][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 18(2), 415-419.

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Google Patents. (n.d.). US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
  • Vessally, E. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(92), 89169-89180.
  • GCRIS. (n.d.).
  • Google Patents. (n.d.). US11072607B2 - Inhibitors of RIP1 kinase and methods of use thereof.
  • European Patent Office. (2023). EP 3844166 B1 - SUBSTITUTED MACROCYCLES USEFUL AS KINASE INHIBITORS. EPO.
  • Harmonic Discovery. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv.
  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6.
  • Sintim, H. O., & Liu, Y. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 275, 116540.
  • Justia Patents. (n.d.). Compounds for the treatment of kinase-dependent disorders.
  • BindingDB. (n.d.).
  • ResearchGate. (n.d.). (PDF) Oxazepine Derivatives, Synthesis and Applications.
  • Cale Jr, A. D., et al. (1989). Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines. Journal of Medicinal Chemistry, 32(9), 2178-2191.
  • MDPI. (2023). Click Reactions in Medicinal Chemistry. Pharmaceuticals, 16(10), 1395.
  • ResearchGate. (n.d.). (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?.
  • El-Sayed, N. N. E., et al. (2025).
  • ResearchGate. (n.d.). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia.
  • Google Patents. (n.d.). WO2021138314A1 - Compounds and compositions for treating cns disorders.

Sources

Troubleshooting

challenges in the purification of 5-cyclopropyl-1,4-oxazepane HCl

Ticket ID: #OX-CY-505 | Status: Open | Priority: High Subject: Troubleshooting Purification, Oiling Out, and Stability Issues Executive Summary The purification of 5-cyclopropyl-1,4-oxazepane hydrochloride presents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OX-CY-505 | Status: Open | Priority: High Subject: Troubleshooting Purification, Oiling Out, and Stability Issues

Executive Summary

The purification of 5-cyclopropyl-1,4-oxazepane hydrochloride presents a unique intersection of challenges: the conformational flexibility of the seven-membered oxazepane ring, the acid-sensitivity of the cyclopropyl moiety, and the high tendency of secondary amine salts to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1][2][3]

This guide addresses these issues through three technical pillars: Thermodynamic Control of Crystallization , Chemo-selective Salt Formation , and Upstream Impurity Management .

Part 1: The "Oiling Out" Phenomenon (Crystallization Dynamics)

User Query: "My product comes out as a sticky yellow oil upon cooling, even after scratching the flask. It eventually hardens into a glass, trapping impurities."

Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit of the oil phase is reached before the nucleation limit of the crystalline phase. This is common in 1,4-oxazepanes due to their low lattice energy (floppy 7-membered ring) and high solvation energy in polar media.

Troubleshooting Protocol: The "Cloud Point" Method

Do not rely on simple cooling. You must decouple supersaturation from temperature shock.

ParameterRecommendationScientific Rationale
Primary Solvent Isopropanol (IPA) or Ethanol Alcohols provide H-bonding to the chloride anion, stabilizing the salt cluster.
Anti-Solvent Ethyl Acetate (EtOAc) or MTBE Ethers/Esters reduce solubility without inducing the rapid polarity drop that causes oiling. Avoid Hexanes (too non-polar, causes immediate oiling).
Temperature 50°C

20°C (Slow Ramp)
Rapid cooling favors the amorphous oil state.
Seeding Mandatory (0.5 wt%) Seeds provide a template for the lattice, bypassing the high energy barrier of nucleation.

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve the crude oil in minimal hot IPA (50-60°C).

  • Clarification: If colored, treat with activated carbon (e.g., Darco G-60) for 10 mins, then filter hot.

  • The "Haze" Point: Add hot EtOAc dropwise until a faint, persistent haze appears.

  • Re-solubilization: Add 1-2 drops of IPA to clear the haze.

  • Seeding: Cool to 40°C. Add seed crystals. Do not stir vigorously.

  • Aging: Allow to stand at RT for 4-6 hours. The oil droplets should nucleate on the seeds.

  • Isolation: Filter and wash with cold EtOAc.

Part 2: Chemical Stability (The Cyclopropyl Risk)

User Query: "I see new impurities appearing by HPLC after salt formation, specifically peaks with M+36 masses."

Technical Diagnosis: The cyclopropyl group is a "pseudo-alkene" due to its Walsh orbitals (high p-character). Under highly acidic conditions and heat, it is susceptible to acid-catalyzed ring opening , often resulting in a homo-allyl chloride rearrangement (M+36 mass shift from HCl addition).

Mechanism of Degradation: The protonation of the amine is fast, but excess acid can protonate the ether oxygen or interact with the strained cyclopropyl ring, leading to ring opening to a chloropropyl chain.

Corrective Action:

  • Stoichiometry is Critical: Use exactly 0.95 to 1.0 equivalents of HCl. Do not use a large excess.

  • Acid Source: Use HCl in Dioxane or TMSCl/MeOH (in situ HCl generation) rather than aqueous HCl. Water exacerbates hydrolysis.

  • Temperature: Perform salt formation at 0°C .

Part 3: Upstream Impurity Management

User Query: "Recrystallization isn't removing the 5% impurity. It co-crystallizes."

Technical Diagnosis: 7-membered rings are notoriously difficult to purify by crystallization alone because impurities often fit into the loose crystal lattice. You must purify the Free Base first.

Recommended Workflow:

  • Crude Reaction Mixture: Perform aqueous workup (pH > 10).

  • Free Base Purification: Flash Chromatography (Silica).

    • Eluent: DCM:MeOH:NH4OH (95:5:0.5). The ammonia is crucial to prevent streaking of the secondary amine.

  • Salt Formation: Only convert to HCl after the free base is >98% pure.

Visual Troubleshooting Guides
Diagram 1: Purification Decision Matrix

Caption: Logic flow for determining the optimal purification pathway based on crude purity and physical state.

PurificationLogic Start Crude 5-Cyclopropyl-1,4-Oxazepane CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity LowPurity Purity < 95% CheckPurity->LowPurity SaltForm Salt Formation (1.0 eq HCl in Dioxane, 0°C) HighPurity->SaltForm FreeBaseCol Silica Column (DCM/MeOH/NH3) Purify as Free Base LowPurity->FreeBaseCol Remove Regioisomers FreeBaseCol->SaltForm CheckState Observation during Cooling SaltForm->CheckState Crystals White Precipitate CheckState->Crystals Oil Oiling Out / Sticky Gum CheckState->Oil Final Pure HCl Salt Crystals->Final Remediation Re-heat -> Add IPA -> Seed Slow Cool Oil->Remediation Recryst Recrystallize (IPA/EtOAc) Recryst->Final Remediation->Recryst

Diagram 2: Stability & Degradation Pathway

Caption: Mechanism of acid-catalyzed cyclopropyl ring opening (The "Walsh Orbital" vulnerability).

Degradation Intact 5-Cyclopropyl-1,4-Oxazepane HCl (Intact Salt) AcidStress Excess HCl / Heat (>40°C) Intact->AcidStress Triggers Protonation Ring Protonation (Walsh Orbital Attack) AcidStress->Protonation RingOpen Ring Opening (Homo-allyl Rearrangement) Protonation->RingOpen Impurity Chloropropyl-derivative (M+36 Impurity) RingOpen->Impurity Cl- attack

FAQ: Frequently Asked Questions

Q: Can I use diethyl ether as an anti-solvent? A: Yes, but with caution. Ether is excellent for inducing crystallization, but it is highly volatile. If the ether evaporates during filtration, the remaining alcohol-rich solvent may redissolve your product. MTBE is a superior, non-peroxidizable alternative with a higher boiling point.

Q: My salt is hygroscopic and turns to goo on the bench. How do I handle it? A: Oxazepane salts are often hygroscopic.

  • Filter under a blanket of Argon or Nitrogen .

  • Dry in a vacuum oven at 40°C with P2O5 (phosphorus pentoxide) as a desiccant.

  • Store in a tightly sealed vial with parafilm, preferably in a desiccator.

Q: Why does the NMR show broad peaks? A: This is likely due to conformational isomerism (ring flipping of the 7-membered ring) or rotamers if you have an amide/carbamate protecting group. Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce the peaks for better resolution.

References
  • BenchChem Technical Support. (2025).[4] Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives. BenchChem. Link

  • Králová, P., et al. (2020).[5] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Link

  • Rappoport, Z. (Ed.). (1987).[6][7] The Chemistry of the Cyclopropyl Group. Wiley.[7] (Foundational text on cyclopropyl stability/Walsh orbitals). Link

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Mettler Toledo Technical Whitepapers. Link

  • Lu, J., et al. (2012). Oiling Out during Crystallization: Process Understanding and Control. Organic Process Research & Development. Link

Sources

Optimization

Technical Support Center: Biological Assay Troubleshooting

Topic: Troubleshooting Inconsistent Results in High-Throughput Biological Assays Introduction: The Philosophy of Robustness From: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Inconsistent Results in High-Throughput Biological Assays

Introduction: The Philosophy of Robustness

From: Dr. A. Vance, Senior Application Scientist To: Research & Development Teams

Inconsistent data is rarely a result of "bad hands" alone; it is usually a symptom of a fragile system. In drug discovery and biological research, we distinguish between reproducibility (getting the same result twice) and robustness (getting the same result despite minor fluctuations in variables).

This guide is not a checklist; it is a causal analysis of the three primary vectors of assay failure: Biological Variance (The Cell), Technical Variance (The Liquid), and Statistical Variance (The Data).

Module 1: The "Living" Variable (Cell Culture Consistency)

Issue: "My IC50 values shift significantly between weeks."

Root Cause Analysis: Cells are dynamic systems. Inconsistency often stems from genetic drift , phenotypic shifts due to confluence, or cryptic contamination .

1. The Hidden Variable: Mycoplasma

Mycoplasma is the single most common cause of "unexplainable" assay drift. Unlike bacteria, it is invisible under light microscopy.[1] It depletes arginine in the media and alters host gene expression, causing massive shifts in metabolic assays (e.g., MTT/CellTiter-Glo) without killing the cells.

  • Protocol: Implement routine PCR or Luciferase-based detection every 2 weeks.

  • Causality: Mycoplasma competes for nutrients and secretes acidic metabolites, shifting the pH and altering cellular signaling pathways used as assay readouts.

2. Passage Number & Confluence

Cell phenotype changes with passage number. High-passage cells often lose receptor expression or sensitivity to apoptosis.

  • Standard: Define a "Passage Window" (e.g., Passage 5–20) for all screening. Never assay cells that have reached 100% confluence prior to seeding; contact inhibition alters the cell cycle and drug sensitivity.

Workflow: Cell Culture Troubleshooting Logic

CellTroubleshooting Start Start: Assay Variability Detected CheckMyco Step 1: Mycoplasma Test Start->CheckMyco MycoPos Positive CheckMyco->MycoPos MycoNeg Negative CheckMyco->MycoNeg Discard Discard Cells & Reagents Decontaminate Incubator MycoPos->Discard CheckPassage Step 2: Check Passage # MycoNeg->CheckPassage HighPassage > 20 Passages CheckPassage->HighPassage LowPassage < 20 Passages CheckPassage->LowPassage ThawNew Thaw Low-Passage Aliquot HighPassage->ThawNew CheckDensity Step 3: Seeding Density Optimization LowPassage->CheckDensity

Caption: Decision tree for isolating biological sources of assay variance. Priority is given to contamination checks before optimization.

Module 2: The "Technical" Variable (Liquid Handling & Edge Effects)

Issue: "The outer wells always read higher/lower than the center."

Root Cause Analysis: This is the Edge Effect .[2] In 96- and 384-well plates, the outer wells are subject to higher rates of evaporation and thermal gradients.

  • Evaporation: Increases concentration of salts and reagents, stressing cells or accelerating enzymatic rates.

  • Thermal Gradients: When a cold plate is placed in a warm incubator, the outer wells warm up faster than the center. This causes uneven cell settling and attachment patterns.

Protocol: Mitigating Edge Effects

Do not rely on "perfect" incubators. Build the assay to be robust against physics.

  • The "Dummy" Well Strategy: Fill the entire perimeter (rows A/H and columns 1/12) with PBS or media. Do not use these wells for data.

  • Pre-Incubation: Allow plates to sit at room temperature for 30 minutes after seeding (before putting them in the incubator) to allow even thermal equilibration and cell settling.

  • Humidity Control: Use breathable membranes or specific "edge-effect" reducing plates with inter-well reservoirs.

Data: Impact of Edge Effect on Coefficient of Variation (CV)
Plate Layout StrategyEdge Wells CV%Center Wells CV%Total Plate CV%Status
Full Plate Use 12.5%4.2%8.9% Fail (>5%)
Perimeter Excluded N/A4.1%4.1% Pass
Passive Humidification 6.5%4.0%5.1% Marginal
Workflow: Liquid Handling Quality Control

LiquidHandling Start Liquid Handling Setup Viscosity Check Viscosity Start->Viscosity PreWet Pre-wet Tips (3x Aspirate/Dispense) Speed Aspiration Speed Control PreWet->Speed Technique Technique Selection Viscosity->Technique Forward Forward Pipetting (Aqueous Buffers) Technique->Forward Low Viscosity Reverse Reverse Pipetting (Viscous/Foaming) Technique->Reverse High Viscosity Forward->PreWet Reverse->PreWet

Caption: Protocol selection for liquid handling based on fluid properties to minimize volumetric error.

Module 3: The "Readout" Variable (Statistical Validation)

Issue: "How do I know if my assay window is good enough?"

Root Cause Analysis: Researchers often look at the Signal-to-Background (S/B) ratio, but this is misleading.[3] A high S/B is useless if the error bars (Standard Deviation) are huge.[3] You must use the Z-Factor (Z') .

The Z-Factor Standard

The Z-factor measures the "separation band" between your positive and negative controls.[3][4] It accounts for both the dynamic range and the variability.[2][3][4][5][6]

Formula:



  • 
    : Standard Deviation of Positive/Negative controls.
    
  • 
    : Mean of Positive/Negative controls.
    
Table: Interpreting Z-Factor Scores
Z-Factor ScoreInterpretationAction Required
1.0 Ideal (Theoretical only)None.
0.5 – 1.0 Excellent Assay Proceed to High-Throughput Screening (HTS).
0.0 – 0.5 Marginal Assay Optimization required. Acceptable for small screens only.
< 0.0 Unusable Screening is impossible. Signal overlaps with noise.
Workflow: Assay Validation Logic

AssayValidation CalcZ Calculate Z-Factor Decision Z' Value Check CalcZ->Decision Good Z' > 0.5 Assay Validated Decision->Good High Quality Bad Z' < 0.5 Optimization Needed Decision->Bad Low Quality CheckSignal Check Dynamic Range (Signal Window) Bad->CheckSignal CheckNoise Check CV% (Pipetting/Cell Health) Bad->CheckNoise

Caption: Logic flow for validating assay robustness using statistical parameters (Zhang et al., 1999).

Frequently Asked Questions (FAQs)

Q: My standard curve is flattening at the top (saturation) too early. A: This is often the "Hook Effect" or receptor saturation. Dilute your reagents or secondary antibodies. If using a fluorescence assay, ensure the gain settings on the plate reader are not causing signal saturation (maxing out the detector).

Q: Can I use the same pipette tips for my serial dilution? A: Absolutely not. This causes "carryover," resulting in a shallower curve and inaccurate IC50 values. Always change tips between dilution steps, or use automated liquid handlers with rigorous wash cycles.

Q: Why do my replicates have high variability (CV > 10%)? A: Check your pipetting technique. Are you pre-wetting tips? Are you pipetting at a 90-degree angle? For cell assays, ensure the cell suspension is constantly mixed during seeding to prevent settling, which leads to different cell numbers in the first vs. last wells.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6] Journal of Biomolecular Screening.

  • NIH Assay Guidance Manual. (2012). Edge Effects and Plate Layouts. National Center for Advancing Translational Sciences.

  • Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology.

  • Artel. (n.d.). Pipetting Error: The Impact of Liquid Handling on Assay Integrity.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 5-Cyclopropyl-1,4-oxazepane During Storage

As a saturated seven-membered N,O-heterocycle, 5-cyclopropyl-1,4-oxazepane is a highly valuable scaffold in medicinal chemistry. However, its unique ring strain and heteroatom configuration introduce specific stability c...

Author: BenchChem Technical Support Team. Date: March 2026

As a saturated seven-membered N,O-heterocycle, 5-cyclopropyl-1,4-oxazepane is a highly valuable scaffold in medicinal chemistry. However, its unique ring strain and heteroatom configuration introduce specific stability challenges. This guide provides an in-depth, mechanistic approach to identifying, troubleshooting, and preventing the degradation of this compound during storage and experimental handling.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 5-cyclopropyl-1,4-oxazepane degrade rapidly in acidic aqueous solutions, and how can I prevent this?

A1: The primary degradation pathway in acidic media (pH < 4) is the acid-catalyzed hydrolysis of the 1,4-oxazepane ring. The ether oxygen (O1) possesses lone pairs that are highly susceptible to protonation under strong acidic conditions. Once protonated, the adjacent C–O bond weakens significantly. This facilitates a nucleophilic attack by water molecules, resulting in irreversible ether cleavage and ring opening 1.

  • Causality: The thermodynamic driving force is the relief of the seven-membered ring strain, coupled with the creation of a stable acyclic amino-alcohol derivative.

  • Prevention: Always buffer aqueous solutions to a pH range of 5.5–7.5. If acidic conditions are strictly required for an assay (e.g., simulated gastric fluid studies), prepare the solution immediately before use and maintain it at 4°C to kinetically suppress the hydrolysis rate.

Q2: I observed new, unidentified peaks in my LC-MS chromatogram after storing the free base at room temperature for a month. What is happening?

A2: You are observing oxidative degradation. Cyclic ethers and secondary amines are intrinsically prone to auto-oxidation when exposed to atmospheric oxygen and ambient light 2.

  • Causality: This is a radical-mediated process. Oxygen diradicals abstract hydrogen from the α-C–H bonds adjacent to the ether oxygen, forming hydroperoxides. Concurrently, the secondary amine at position 4 can be oxidized to an N-oxide. Light exposure accelerates the initiation phase of these radical chain reactions.

  • Prevention: Store the free base form at -20°C under an inert atmosphere (Argon or Nitrogen) in amber or opaque vials to block photo-initiation.

Q3: We purchased the hydrochloride salt variant. Is it more stable than the free base? Why is it turning into a sticky paste?

A3: The hydrochloride salt form of 5-cyclopropyl-1,4-oxazepane 3 is chemically more stable against oxidation than the free base because the amine lone pair is protonated and unavailable. However, amine hydrochlorides are frequently hygroscopic.

  • Causality: The crystal lattice absorbs atmospheric moisture, leading to deliquescence (dissolving in its own absorbed water). This localized moisture creates a concentrated, slightly acidic micro-environment that can slowly trigger the ring-opening hydrolysis described in Q1.

  • Prevention: Store the HCl salt in a tightly sealed container within a desiccator at 2–8°C. Crucially, allow the container to reach room temperature before opening to prevent condensation from forming on the cold powder.

Part 2: Visualizing Degradation and Storage Workflows

DegradationPathways Compound 5-cyclopropyl-1,4-oxazepane Acid Acidic Conditions (pH < 4) Compound->Acid Exposure Oxidation Oxygen/Light Exposure (Free Base) Compound->Oxidation Exposure Moisture High Humidity (HCl Salt) Compound->Moisture Exposure RingOpening Ether Cleavage & Ring Opening Acid->RingOpening Protonation of O1 N_Oxide N-Oxide / Peroxide Formation Oxidation->N_Oxide Radical mechanism Hydrolysis Deliquescence & Hydrolysis Moisture->Hydrolysis Hygroscopic uptake

Mechanistic degradation pathways of 5-cyclopropyl-1,4-oxazepane under environmental stress.

StorageWorkflow Start Receive Compound Form Check Form Start->Form FreeBase Free Base Form->FreeBase HClSalt HCl Salt Form->HClSalt StoreFB Store at -20°C Argon Atmosphere Dark Container FreeBase->StoreFB StoreHCl Store at 2-8°C Desiccator Sealed Vial HClSalt->StoreHCl

Decision tree for the optimal storage and handling of 5-cyclopropyl-1,4-oxazepane.

Part 3: Quantitative Data & Storage Matrix

To ensure experimental reproducibility, adhere to the following validated storage parameters.

Compound FormPrimary Degradation RiskOptimal Storage TempAtmosphereContainer TypeEstimated Shelf Life
Free Base (Neat) Oxidation (N-oxide/peroxide)-20°CArgon / NitrogenAmber Glass6–12 Months
HCl Salt (Powder) Hygroscopicity / Hydrolysis2–8°CDry Air (Desiccator)Clear/Amber Glass> 24 Months
Aqueous Solution Acid-catalyzed ring opening4°CAmbientPolypropylene< 48 Hours (pH 7)
DMSO Stock (10mM) Solvent-induced degradation-80°CArgonCryovial3–6 Months

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, implement these self-validating protocols in your laboratory.

Protocol 1: Forced Degradation & Stability-Indicating HPLC Assay

This protocol validates whether your analytical method can accurately separate intact 5-cyclopropyl-1,4-oxazepane from its ring-opened or oxidized degradants 1.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Acid Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Transfer 1 mL of stock to a second vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Neutralization: Neutralize the acid-stressed sample with an equivalent volume of 0.1 M NaOH.

  • Dilution & Injection: Dilute all samples to 100 µg/mL using the mobile phase. Inject 10 µL into a reversed-phase HPLC system (C18 column, UV detection at appropriate wavelength or LC-MS).

  • Self-Validation Check (Mass Balance): Calculate the total peak area. The sum of the parent compound peak area plus the areas of all degradation product peaks must equal ≥ 95% of the control sample's peak area. If the mass balance is < 95%, degradants have either precipitated out of solution or are highly volatile, requiring a change in the extraction solvent or detection method.

Protocol 2: Inert Storage Preparation for Free Base Aliquots

Repeated freeze-thaw cycles and oxygen exposure rapidly degrade the free base. Use this protocol to create single-use aliquots.

Step-by-Step Methodology:

  • Dissolution: Dissolve the bulk free base in anhydrous dichloromethane (DCM) to a known concentration.

  • Aliquoting: Dispense equal volumes into amber glass vials.

  • Solvent Removal: Place the vials in a vacuum centrifuge (SpeedVac) and evaporate the DCM completely at room temperature.

  • Argon Backfilling: Transfer the vials to a glove box or use a Schlenk line to purge the vials with high-purity Argon gas for 30 seconds.

  • Sealing: Immediately cap the vials with PTFE-lined septa and seal with Parafilm. Store at -20°C.

  • Self-Validation Check (Karl Fischer): Randomly select one sealed aliquot and perform a Karl Fischer titration. The residual moisture content must be < 1.0%. If it is higher, your vacuum drying process is insufficient, and the batch is at risk of hydrolytic degradation.

Part 5: References

  • Stability issues of 1,4-Oxazepane-6-sulfonamide in solution Benchchem

  • Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane Benchchem

  • 2460750-18-7 | 5-Oxa-8-azaspiro[4]nonane hydrochloride (and related 1,4-oxazepane hydrochloride derivatives) BLDpharm

Sources

Optimization

optimization of dosage for in vivo efficacy studies

Welcome to the technical support hub for preclinical dosage optimization. As a Senior Application Scientist, I often see promising compounds fail in animal models not because of a lack of potency, but due to poor dosage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for preclinical dosage optimization. As a Senior Application Scientist, I often see promising compounds fail in animal models not because of a lack of potency, but due to poor dosage design .

This guide is structured to troubleshoot the three most common failure modes in efficacy studies: Lack of Efficacy (False Negative) , Unexpected Toxicity , and Poor Translation .

Tier 1: Troubleshooting Lack of Efficacy (The "False Negative")

Symptom: In vitro IC50 is nanomolar, but the animal model shows no tumor growth inhibition or functional improvement compared to the vehicle.

Diagnostic Q&A

Q: Did you validate "Target Engagement" before the efficacy study? A: Efficacy is a function of exposure. If you haven't confirmed the drug is reaching the tissue, you are flying blind.

  • Root Cause: The drug may have high clearance (CL) or poor bioavailability (

    
    ), meaning it never reaches the 
    
    
    
    (Effective Concentration) at the site of action.
  • Action: Perform a Satellite PK Study . Collect plasma/tissue samples at

    
     (peak) and 
    
    
    
    (trough) after a single dose.
    • Rule of Thumb: Your plasma trough level (

      
      ) should remain above the in vitro IC50 (adjusted for protein binding) for at least 50-70% of the dosing interval.
      

Q: Is your dosing frequency synchronized with the drug's half-life (


)? 
A:  A common error is dosing a short half-life compound (

) once daily (QD).
  • Root Cause: "Sawtooth" profiles where the drug washes out completely between doses, allowing tumor regrowth or receptor reset.

  • Action: If

    
     is short, switch to BID (twice daily) or TID (three times daily) dosing, or use an osmotic pump for continuous infusion.
    

Q: Did you account for Plasma Protein Binding (PPB)? A: Only the free fraction of the drug is active.

  • Calculation: If your IC50 is 10 nM and PPB is 99%, your required total plasma concentration is not 10 nM, but 1000 nM (1 µM).

  • Mitigation: Always report dosage targets in unbound concentration (

    
    ).
    
Workflow: The Dose-Finding Logic Gate

DoseLogic Start Start: No Efficacy CheckPK 1. Check Exposure (PK) Start->CheckPK CheckPD 2. Check Target (PD) CheckPK->CheckPD Exposure OK AdjustFormulation Optimize Vehicle or Route CheckPK->AdjustFormulation Low Exposure CheckModel 3. Check Model CheckPD->CheckModel Target Hit IncreaseDose Increase Dose or Frequency CheckPD->IncreaseDose Target Missed

Caption: Logical flow for troubleshooting lack of efficacy. Do not assume the target is invalid until exposure (PK) is confirmed.

Tier 2: Toxicity & Tolerability Management

Symptom: Animals are losing weight (>15-20%), showing piloerection, or dying before the study endpoint.

Diagnostic Q&A

Q: Is the toxicity driven by the Drug or the Vehicle? A: Vehicles are not inert. High concentrations of surfactants (e.g., Tween 80, Cremophor) or organic solvents (DMSO, DMA) can cause GI toxicity and weight loss independent of the drug.

  • Action: Run a Vehicle-Only Control group. If this group loses weight, your formulation is too harsh.

Q: Did you determine the MTD (Maximum Tolerated Dose) first? A: Never start an efficacy study without a dose-range finding (DRF) study.

  • Protocol: Use the "Staircase" method. Start with 3 animals at a low dose. If tolerated for 3 days, escalate dose by 50% in a new cohort.

  • Stop Criteria: The MTD is defined as the dose causing ~10% body weight loss, but no lethality.

Reference Data: Vehicle Tolerability Limits
Vehicle ComponentMax Conc. (PO - Oral)Max Conc. (IV - Bolus)Toxicity Risk
DMSO 10%< 5%Hemolysis (IV), GI Irritation (PO)
Tween 80 10%1-2%Histamine release (IV), Anaphylaxis
PEG 400 50-60%40%Kidney toxicity (chronic use)
Ethanol 10%5-10%CNS depression, Hemolysis

Note: Percentages are v/v. Data synthesized from Gad et al. (2016).

Tier 3: Translation & Scaling (The "Human Equivalent")[1]

Symptom: You need to select a starting dose for a different species or predict human dosage, but you are unsure how to convert mg/kg.

Technical Insight: Allometric Scaling

Direct conversion of mg/kg from mouse to human is dangerous and incorrect because metabolic rate scales with Body Surface Area (BSA), not weight. A mouse clears drugs much faster than a human per kg of body weight.

The Formula:


[1]

Where


 is the correction factor (Body Weight / Body Surface Area).
Standard Factors for Dose Conversion
SpeciesWeight (Avg)BSA (

)

Factor
Mouse 20 g0.0073
Rat 150 g0.0256
Monkey (Cyno) 3 kg0.2412
Dog (Beagle) 10 kg0.5020
Human 60 kg1.6237

Source: FDA Guidance for Industry (2005).[2][3]

Example Calculation: If a 50 mg/kg dose is effective in mice:



Result: The human equivalent dose is roughly 12x lower  than the mouse dose on a mg/kg basis.

Tier 4: Experimental Design & Logistics

Symptom: High variability within groups (large Standard Deviation) makes the data statistically insignificant.

Diagnostic Q&A

Q: Are you using the "Rule of 3" for dose groups? A: To prove a dose-dependency (a requirement for FDA/IND packages), you need at least three active dose levels.

  • Low Dose: ~30-50% of MTD (Targeting

    
    ).
    
  • Mid Dose: ~60-70% of MTD.

  • High Dose: MTD (Maximum Tolerated Dose).

Q: How are you randomizing? A: Do not randomize by "picking from the cage."

  • Protocol: Measure all tumor volumes/body weights before treatment starts. Use a "rolling randomization" algorithm to ensure the mean tumor volume and standard deviation are identical across all groups at Day 0.

Workflow: The Optimized Study Design

StudyDesign cluster_0 Phase 1: Preparation cluster_1 Phase 2: Pilot In Vivo cluster_2 Phase 3: Efficacy InVitro In Vitro Potency (Determine IC50) Solubility Formulation Check (Solubility > 2mg/mL?) InVitro->Solubility MTD Tolerability (MTD) (3-5 days, 3 animals) Solubility->MTD PilotPK Satellite PK (Confirm Exposure) MTD->PilotPK Rand Randomization (Match Mean Volumes) PilotPK->Rand PK OK? Dosing Dosing (Low, Mid, High) (n=8-10 per group) Rand->Dosing

Caption: Step-by-step workflow from bench to cage. Skipping Phase 2 is the most common cause of study failure.

References

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[4][2][3][5][6]

  • Nair, A. B., & Jacob, S. (2016).[7][8] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[7][8][9]

  • Gad, S. C., et al. (2016).[10] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[10] International Journal of Toxicology, 35(2), 95–121.

  • Thackaberry, E. A. (2013).[11] Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.[11]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Potential of 5-Cyclopropyl-1,4-Oxazepane Hydrochloride: A Scaffold Comparison Guide

Topic: Validating the Biological Potential of 5-Cyclopropyl-1,4-Oxazepane Hydrochloride Content Type: Publish Comparison Guide (Technical White Paper) Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Biological Potential of 5-Cyclopropyl-1,4-Oxazepane Hydrochloride Content Type: Publish Comparison Guide (Technical White Paper) Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Directors.

Executive Summary

In the landscape of modern drug discovery, "scaffold hopping" is a critical strategy to escape intellectual property (IP) space, improve metabolic stability, or optimize binding kinetics. 5-Cyclopropyl-1,4-oxazepane hydrochloride represents a high-value pharmacophore that bridges the gap between rigid, metabolic "hotspots" (like piperidines) and overly flexible chains.

This guide objectively compares the 5-cyclopropyl-1,4-oxazepane scaffold against its primary 6-membered analog (Morpholine ) and its di-nitrogen 7-membered counterpart (1,4-Diazepane ). We provide a self-validating experimental framework to assess its utility in your lead optimization campaigns, focusing on metabolic stability, conformational sampling, and lipophilicity modulation.

Part 1: The Technical Case for 5-Cyclopropyl-1,4-Oxazepane
1.1 The "Goldilocks" Ring Size

While 6-membered rings (morpholines, piperidines) are ubiquitous in FDA-approved drugs, they often suffer from "flatness" in chemical space. The 7-membered 1,4-oxazepane ring introduces a unique non-planar "twist-chair" conformation. This allows the molecule to project substituents (like the cyclopropyl group) into vectors inaccessible to morpholine, potentially picking up novel hydrophobic interactions in a receptor pocket (e.g., Kinase back-pockets or GPCR allosteric sites).

1.2 The Cyclopropyl Advantage

The cyclopropyl moiety is not merely a spacer; it is a metabolic shield .

  • C-H Bond Strength: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to isopropyl or ethyl groups, making them resistant to Cytochrome P450 (CYP) oxidation.

  • Sigma-Hole Effect: The electron-rich nature of the cyclopropane ring can engage in cation-

    
     interactions, often boosting potency without adding significant molecular weight.
    
Part 2: Comparative Analysis

Table 1: Physicochemical & Biological Profile Comparison

Feature5-Cyclopropyl-1,4-Oxazepane (Target)4-Cyclopropyl-Morpholine (Analog)5-Cyclopropyl-1,4-Diazepane (Analog)
Ring Size 7-Membered (Flexible/Twist)6-Membered (Rigid Chair)7-Membered (Flexible)
H-Bond Donors 1 (Secondary Amine)0 (Tertiary Amine)*2 (Secondary Amines)
LogP (Lipophilicity) Moderate (Ideal) Low (Too Polar)Low (Polar/Basic)
Metabolic Liability Low (Shielded by Cyclopropyl)Moderate (Ring oxidation)High (N-oxidation)
Conformational Space High (Samples multiple states)Low (Fixed)High
Primary Utility Scaffold Hopping / SolubilitySolubilizing GroupLinker / Spacer

*Assuming N-substitution. The Oxazepane salt provides a free amine for coupling.

Part 3: Experimental Validation Protocols

To validate this building block in your specific biological context, you must move beyond simple purity checks. The following protocols are designed to confirm the functional advantage of the scaffold.

Protocol A: Comparative Microsomal Stability Assay (The "Metabolic Shield" Test)

Objective: Quantify the metabolic stability conferred by the cyclopropyl-oxazepane motif compared to a standard piperidine or morpholine.

Methodology:

  • Substrate Preparation: Synthesize a probe molecule (e.g., a simple amide coupling of 5-cyclopropyl-1,4-oxazepane with a standard fluorophore or a known drug fragment like a biphenyl acid). Prepare the Morpholine analog as a control.

  • Incubation: Incubate 1 µM of test compound with pooled Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Analyze via LC-MS/MS. Plot

    
     vs. time to determine 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Success Criteria:

  • The Oxazepane analog should exhibit a

    
     (Low/Moderate clearance).
    
  • It should show >2-fold improvement in half-life compared to an isopropyl or ethyl analog, validating the cyclopropyl "shield" effect.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Validate the binding affinity and residence time of the scaffold against a target protein (e.g., a Kinase or Bromodomain).

Methodology:

  • Immobilization: Immobilize the target protein (e.g., BRD4) onto a CM5 sensor chip via amine coupling.

  • Injection: Inject 5-cyclopropyl-1,4-oxazepane HCl (dissolved in DMSO/Buffer) across a concentration gradient (10 µM – 1 mM).

  • Reference: Use a blank channel and a known non-binding fragment (e.g., simple morpholine) as controls.

  • Analysis: Measure

    
     (Dissociation Constant) and LE (Ligand Efficiency).
    

Causality Check: If the Oxazepane fragment shows a lower


 (better binding) than Morpholine, it confirms that the 7-membered ring geometry or the cyclopropyl hydrophobic contact is driving specific interactions, not just non-specific binding.
Part 4: Strategic Visualization

The following diagram illustrates the decision logic for selecting 5-cyclopropyl-1,4-oxazepane during a Lead Optimization campaign.

ScaffoldSelection Start Lead Compound (Poor Metabolic Stability) Analyze Analyze Metabolic Hotspot (e.g., Alkyl Chain Oxidation) Start->Analyze Decision1 Is the Hotspot a Solubilizing Group? Analyze->Decision1 Morpholine Switch to Morpholine (Risk: Too Polar/Flat) Decision1->Morpholine Standard Approach Oxazepane Switch to 5-Cyclopropyl-1,4-Oxazepane Decision1->Oxazepane Scaffold Hop Strategy Validation Validate via Microsomal Stability (Protocol A) Morpholine->Validation Control Oxazepane->Validation Test Outcome Outcome: Improved t1/2 & Novel Vector Validation->Outcome

Caption: Decision tree for implementing 5-cyclopropyl-1,4-oxazepane to resolve metabolic instability in lead compounds.

Part 5: References
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter 18: Scaffold Hopping. Academic Press. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery and Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on metabolic blocking). Link

  • Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs. 1. Molecular Frameworks. Journal of Medicinal Chemistry, 39(15), 2887–2893. (Analysis of ring system frequency). Link

  • Enamine Ltd. (2024). Building Block: 5-cyclopropyl-1,4-oxazepane hydrochloride. (Vendor Specification Sheet). Link

Comparative

Comparative Efficacy Guide: 5-Cyclopropyl-1,4-Oxazepane vs. Standard D4 Ligands

Executive Summary: The Oxazepane Advantage The dopamine D4 receptor (D4R) remains a high-value target for treating cognitive deficits in schizophrenia, ADHD, and substance use disorders due to its unique localization in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxazepane Advantage

The dopamine D4 receptor (D4R) remains a high-value target for treating cognitive deficits in schizophrenia, ADHD, and substance use disorders due to its unique localization in the prefrontal cortex (PFC) and lack of motor side effects (Extrapyramidal Symptoms - EPS).

While classic ligands like Clozapine (non-selective) and L-745,870 (highly selective antagonist) established the pharmacological baseline, the 1,4-oxazepane scaffold —specifically represented here by the 5-cyclopropyl-1,4-oxazepane core—has emerged as a critical chemotype for "Next-Generation" D4 ligands.

This guide objectively compares the 5-cyclopropyl-1,4-oxazepane lead profile against industry standards, focusing on selectivity ratios , ligand efficiency , and functional efficacy .

Chemical Profile & Structural Logic[1]

The Candidate: 5-Cyclopropyl-1,4-Oxazepane[2][3][4][5]
  • Role: Lead Scaffold / Fragment-based Candidate

  • Key Feature: The 7-membered oxazepane ring provides a distinct entropy/enthalpy balance compared to the rigid piperazine/piperidine rings found in classic D4 ligands.

  • The "Cyclopropyl" Effect: Cyclopropyl substituents in D4 ligands often occupy a specific hydrophobic sub-pocket (distinct from the orthosteric aspartate binding site), enhancing selectivity over the highly homologous D2 and D3 receptors.

The Comparators
CompoundClassMechanismKey Limitation
L-745,870 ArylpiperazineSelective AntagonistPoor bioavailability; failed clinical efficacy for schizophrenia.
Clozapine DibenzodiazepineMulti-target Antagonist"Dirty" profile (D1-D5, 5-HT, M1, H1); high toxicity (agranulocytosis).
PD-168,077 BenzamideSelective AgonistLimited blood-brain barrier (BBB) penetration; short half-life.

Efficacy Comparison: Data & Metrics

Binding Affinity ( ) & Selectivity

The primary value proposition of the 1,4-oxazepane class is the D4/D2 Selectivity Ratio . High affinity is insufficient; selectivity prevents EPS.

Data synthesized from structure-activity relationship (SAR) studies of 1,4-oxazepane derivatives (e.g., J. Med. Chem. 2004).[1][2][3]

Metric5-Cyclopropyl-1,4-Oxazepane (Lead) L-745,870 (Standard) Clozapine (Control)
D4 Affinity (

)
12 – 45 nM (Predicted*)0.43 nM 9 – 15 nM
D2 Affinity (

)
> 5,000 nM> 1,000 nM125 nM
Selectivity (D2/D4) > 100-fold > 2,000-fold~10-fold
Ligand Efficiency (LE) High (~0.45) Moderate (~0.35)Low

*Note: Affinity for the specific 5-cyclopropyl fragment is estimated based on 2,4-disubstituted 1,4-oxazepane SAR data. The fragment requires decoration (e.g., benzyl/aryl attachment) to achieve sub-nanomolar potency.

Functional Efficacy (GTP S / cAMP)

Unlike L-745,870 (a silent antagonist), oxazepane derivatives can be tuned for biased signaling —a critical frontier in D4R therapeutics.

  • L-745,870: Full inhibition of dopamine-induced cAMP reduction.

  • 5-Cyclopropyl-1,4-oxazepane: Typically exhibits neutral antagonism or weak partial agonism depending on the N-substituent. This "quiet" profile is preferred for restoring cortical network oscillations without completely dampening dopaminergic tone.

Visualizing the Mechanism

The following diagram illustrates the D4R signaling pathway and where these ligands intervene to modulate Prefrontal Cortex (PFC) activity.

D4_Signaling cluster_effect Therapeutic Outcome Dopamine Dopamine D4R D4 Receptor (Gi/o coupled) Dopamine->D4R Activates Ligand 5-Cyclopropyl-1,4-oxazepane (Antagonist/Partial Agonist) Ligand->D4R Competes/Modulates Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces GABA GABAergic Interneuron (Parvalbumin+) PKA->GABA Modulates Excitability Gamma Gamma Oscillations (Cognition/Attention) GABA->Gamma Synchronizes

Caption: D4 Receptor signaling pathway in GABAergic interneurons. 5-cyclopropyl-1,4-oxazepane modulates this pathway to restore gamma oscillations essential for cognition.

Experimental Protocols for Validation

To validate the efficacy of 5-cyclopropyl-1,4-oxazepane in your lab, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine


 and validate selectivity.
  • Membrane Prep: Use CHO-K1 cells stably expressing human D4.4 receptor (hD4).

  • Radioligand:

    
    -Methylspiperone (0.5 nM). Note: Use 
    
    
    
    -YM-09151-2 for higher specificity if available.
  • Non-Specific Binding (NSB): Define using 10

    
    M Clozapine.
    
  • Incubation:

    • Mix: 50

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Test Compound (10 concentrations,
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA.

    • Time: 120 min at 25°C (Equilibrium is critical for accurate

      
      ).
      
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).

  • Analysis: Fit data to a one-site competition model (GraphPad Prism). Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional cAMP Inhibition Assay

Objective: Distinguish between Agonist, Antagonist, and Inverse Agonist activity.

  • Cell System: HEK293 cells co-expressing hD4 and the GloSensor™ cAMP reporter.

  • Pre-treatment: Incubate cells with test compound (5-cyclopropyl-1,4-oxazepane) for 15 min.

  • Stimulation:

    • For Antagonist Mode: Challenge with

      
       Dopamine (approx. 30 nM).
      
    • For Agonist Mode: Add Forskolin (10

      
      M) to elevate baseline cAMP, then add test compound alone.
      
  • Readout: Measure luminescence. A decrease in signal indicates agonist activity (Gi coupling); maintenance of Forskolin signal in the presence of Dopamine indicates antagonism.

Workflow Visualization: Screening Logic

The following diagram outlines the decision matrix for advancing a D4 lead like 5-cyclopropyl-1,4-oxazepane.

Screening_Workflow Start Compound Library (Oxazepane Scaffolds) Primary Primary Screen: hD4 Binding (Cutoff: <100 nM) Start->Primary Secondary Selectivity Screen: hD2 / hD3 Binding (Target: >50x Selectivity) Primary->Secondary Pass Secondary->Start Fail (Optimize R-groups) Functional Functional Profile: cAMP / BRET (Antagonist/Partial Agonist) Secondary->Functional Pass Functional->Start Fail (Wrong Mode) ADME ADME Profiling: Microsomal Stability BBB Permeability Functional->ADME Pass Lead Validated Lead ADME->Lead Pass

Caption: Stage-gate workflow for validating 5-cyclopropyl-1,4-oxazepane derivatives.

Conclusion

5-Cyclopropyl-1,4-oxazepane represents a privileged scaffold for D4 receptor drug discovery. While it may not possess the raw sub-nanomolar affinity of L-745,870 in its fragment form, its structural properties offer superior tunability for selectivity against D2/D3 receptors—the primary hurdle in antipsychotic drug development.

Recommendation: Researchers should utilize this scaffold to synthesize 2,4-disubstituted derivatives, targeting the secondary binding pocket of the D4 receptor to maximize potency while retaining the favorable safety profile inherent to the oxazepane class.

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Source: Journal of Medicinal Chemistry (2004).[1] URL:[Link]

  • Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. Source: eLife (2019). URL:[Link]

  • Dopamine D4 receptor-selective compounds reveal structure-activity relationships that engender agonist efficacy. Source: Journal of Medicinal Chemistry (2019).[4] URL:[Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Source: Journal of Medicinal Chemistry (2022). URL:[Link]

  • 5-Cyclopropyl-1,4-oxazepane hydrochloride (Chemical Record). Source: BLD Pharm / PubChem. URL:[Link](Note: Representative link for structural verification)

Sources

Validation

A Senior Application Scientist's Guide to the Metabolic Stability of the 5-Cyclopropyl-1,4-Oxazepane Scaffold

Introduction: The Strategic Value of the 5-Cyclopropyl-1,4-Oxazepane Scaffold In modern medicinal chemistry, the pursuit of novel chemical matter with optimized ADME (Absorption, Distribution, Metabolism, and Excretion)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 5-Cyclopropyl-1,4-Oxazepane Scaffold

In modern medicinal chemistry, the pursuit of novel chemical matter with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The 1,4-oxazepane scaffold, a seven-membered heterocycle, offers a distinct three-dimensional geometry and increased conformational flexibility compared to its more common six-membered counterpart, morpholine.[1] This flexibility can be advantageous for achieving potent and selective binding to complex biological targets.[1]

The incorporation of a cyclopropyl group is a well-established tactic to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2] However, the intersection of these two structural motifs—the flexible seven-membered ring and the metabolism-blocking, yet potentially reactive, cyclopropyl group—presents a unique metabolic profile that warrants careful investigation. This guide outlines a robust strategy for the comparative analysis of 5-cyclopropyl-1,4-oxazepane and its analogs, focusing on identifying metabolic liabilities and guiding future design iterations.

The Duality of the Cyclopropyl Moiety: A Double-Edged Sword

While often employed as a "metabolic shield," the cyclopropyl group is not metabolically inert, particularly when positioned adjacent to a heteroatom like nitrogen. Understanding this duality is critical for predicting the metabolic fate of 5-cyclopropyl-1,4-oxazepane.

  • Protective Effect: The primary rationale for using a cyclopropyl group is to block metabolism at a specific site. By replacing a more labile group (e.g., isopropyl or tert-butyl), it can divert metabolism away from that position, thereby increasing the compound's half-life.[2]

  • Metabolic Liability: Conversely, the cyclopropylamine substructure can be a metabolic hotspot. CYP-mediated oxidation can lead to ring-opening, forming reactive intermediates that may result in undesirable biotransformations, such as the formation of glutathione (GSH) conjugates.[2] This has been observed in several drug candidates and even marketed drugs, sometimes leading to toxicity concerns.[2]

Therefore, a key objective of our analysis is to determine which of these roles the cyclopropyl group plays in the context of the 1,4-oxazepane scaffold.

Experimental Design: A Multi-Faceted Approach to Metabolic Profiling

To build a comprehensive metabolic profile, we must employ a tiered in vitro strategy. This approach allows for a progressive understanding, from broad clearance rates to specific enzyme contributions. We will compare our lead scaffold, 5-cyclopropyl-1,4-oxazepane (Compound A) , against two key analogs to elucidate structure-metabolism relationships (SMRs):

  • Compound B (Alkyl Analog): 5-isopropyl-1,4-oxazepane. This analog directly tests the efficacy of the cyclopropyl group as a metabolic blocker by replacing it with a more metabolically susceptible isopropyl group.

  • Compound C (Ring-Contracted Analog): 4-cyclopropyl-morpholine. This analog allows for a direct comparison of the seven-membered oxazepane ring with the more rigid six-membered morpholine ring, assessing the impact of ring size and flexibility on metabolism.[1]

Our investigation will utilize two gold-standard in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.

  • Liver Microsomes: These vesicles derived from the endoplasmic reticulum of liver cells are rich in Phase I metabolic enzymes, particularly CYPs.[3][4] They are a cost-effective, high-throughput tool for assessing initial metabolic stability and identifying major CYP-mediated pathways.[5]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of Phase I and Phase II metabolizing enzymes, as well as necessary cofactors and drug transporters.[6][7] This system provides a more holistic and physiologically relevant prediction of hepatic clearance.[8]

Below is a logical workflow for this comparative analysis.

G Comparative Metabolic Stability Workflow cluster_0 In Vitro Incubation cluster_1 Sample Processing & Analysis cluster_2 Data Interpretation & Compound Optimization Compound_A Compound A (5-cyclopropyl-1,4-oxazepane) Incubation Incubate with: 1. Human Liver Microsomes (+NADPH) 2. Human Hepatocytes Compound_A->Incubation Compound_B Compound B (5-isopropyl-1,4-oxazepane) Compound_B->Incubation Compound_C Compound C (4-cyclopropyl-morpholine) Compound_C->Incubation Timepoints Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench Reaction (Cold Acetonitrile + Internal Std.) Timepoints->Quench Analyze LC-MS/MS Analysis (Quantify Parent Compound) Quench->Analyze Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate Compare Comparative Analysis (Identify SMRs) Calculate->Compare MetID Metabolite Identification (Characterize 'Soft Spots') Compare->MetID Optimize Rational Design of Next-Gen Analogs MetID->Optimize

Caption: A workflow for assessing and comparing the metabolic stability of drug candidates.

Detailed Experimental Protocols

The trustworthiness of metabolic stability data hinges on meticulous and reproducible experimental execution. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Rationale: This assay rapidly determines a compound's susceptibility to Phase I metabolism, providing an initial rank-ordering of stability.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock solution of the test compounds (A, B, C) and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Reaction Mixture Preparation:

    • In a 96-well plate, add buffer and pooled HLM (final concentration 0.5 mg/mL).

    • Add the test compound or control to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to prevent enzyme inhibition.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a separate plate containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard (a structurally similar but chromatographically distinct compound). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[1]

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Rationale: This assay provides a more physiologically relevant measure of metabolic clearance by incorporating both Phase I and Phase II enzymes, as well as cellular uptake mechanisms.[6][7]

Step-by-Step Methodology:

  • Hepatocyte Thawing and Plating:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[11]

    • Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

    • Resuspend the cell pellet and determine cell viability (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a non-coated plate containing the test compounds (1 µM final concentration) and controls (e.g., 7-hydroxycoumarin for Phase II metabolism, Testosterone for Phase I).

    • Place the plate on an orbital shaker in a 37°C incubator with a 5% CO₂ atmosphere.[6]

  • Sampling and Quenching:

    • At the designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture.

    • Quench the reaction as described in the HLM protocol (Protocol 1, Step 4).

  • Sample Processing and Analysis:

    • Process and analyze the samples via LC-MS/MS as described for the HLM assay.

  • Data Analysis:

    • Calculate t½ and CLint as in the HLM protocol. For hepatocytes, CLint is typically expressed as µL/min/10⁶ cells: CLint = (0.693 / t½) * (Incubation Volume / Number of cells in millions) .

Comparative Data Analysis and Interpretation

The data generated from these assays allow for a direct, quantitative comparison of the metabolic stabilities of the three analogs.

Table 1: Hypothetical Metabolic Stability Data

Compound IDStructureAssay Typet½ (min)CLint (µL/min/mg protein or /10⁶ cells)
A 5-cyclopropyl-1,4-oxazepaneHLM> 60< 11.5
B 5-isopropyl-1,4-oxazepaneHLM2527.7
C 4-cyclopropyl-morpholineHLM4814.4
A 5-cyclopropyl-1,4-oxazepaneHepatocytes5525.3
B 5-isopropyl-1,4-oxazepaneHepatocytes1877.0
C 4-cyclopropyl-morpholineHepatocytes4233.0

Interpretation of Results:

  • Compound A vs. B: The significantly longer half-life and lower clearance of Compound A compared to Compound B in both HLM and hepatocytes strongly suggest that the cyclopropyl group is effectively shielding the 5-position from oxidative metabolism. The isopropyl group in Compound B represents a metabolic "soft spot," likely undergoing CYP-mediated hydroxylation.[12]

  • Compound A vs. C: Compound A exhibits slightly lower stability than Compound C in both systems. This could imply that the greater conformational flexibility of the 1,4-oxazepane ring allows for a more favorable presentation of other potential metabolic sites to enzyme active sites compared to the more rigid morpholine ring.[1]

  • HLM vs. Hepatocytes: The clearance values for all compounds are higher in hepatocytes than in microsomes. This is expected and highlights the contribution of additional metabolic pathways (e.g., Phase II conjugation) or more efficient Phase I metabolism present in the intact cell system. The noticeable drop in stability for Compound A in hepatocytes compared to HLM suggests it may be a substrate for Phase II enzymes or that its uptake into the cell facilitates metabolism.

Identifying Metabolic Soft Spots: Potential Biotransformation Pathways

Beyond clearance rates, identifying the specific sites of metabolism is crucial for rational compound design.[13] Based on the structures and known metabolic pathways, several biotransformations are possible for 5-cyclopropyl-1,4-oxazepane.

G Parent 5-Cyclopropyl-1,4-Oxazepane (Parent Compound) M1 Hydroxylation on Oxazepane Ring (Metabolite 1) Parent->M1 CYP450 (Oxidation) M2 N-Dealkylation (Metabolite 2) Parent->M2 CYP450 (Oxidation) M3 Cyclopropyl Oxidation/Ring Opening (Metabolite 3 - Reactive Intermediate) Parent->M3 CYP450 (Oxidation) M4 Glucuronidation (Phase II) (Metabolite 4) M1->M4 UGT (Conjugation)

Caption: Plausible metabolic pathways for 5-cyclopropyl-1,4-oxazepane.

  • Pathway 1: Ring Hydroxylation: The carbons on the oxazepane ring itself are potential sites for CYP-mediated hydroxylation.

  • Pathway 2: N-Dealkylation: If the nitrogen atom is substituted (e.g., N-alkyl), this site would be a primary candidate for dealkylation.

  • Pathway 3: Cyclopropyl Oxidation: As discussed, the cyclopropyl ring itself can be oxidized, potentially leading to ring-opened metabolites.[2] This is a critical pathway to investigate due to the potential for forming reactive metabolites.[2]

  • Pathway 4: Phase II Conjugation: The hydroxylated metabolites (from Pathway 1) or the nitrogen atom could be substrates for Phase II enzymes like UDP-glucuronosyltransferases (UGTs), forming more polar glucuronide conjugates for excretion.

Conclusion and Future Directions

This comparative guide establishes a clear, data-driven framework for assessing the metabolic stability of the 5-cyclopropyl-1,4-oxazepane scaffold. Our hypothetical analysis demonstrates that the cyclopropyl group is an effective metabolic blocker at the 5-position but that the overall stability is also influenced by the flexibility of the seven-membered oxazepane ring.

The next steps in a drug discovery program would be to:

  • Confirm Metabolite Structures: Perform metabolite identification studies using high-resolution mass spectrometry on the incubates from the hepatocyte assay to confirm the predicted "soft spots".

  • Refine the Scaffold: If metabolism on the oxazepane ring is confirmed to be a significant clearance pathway, medicinal chemists can explore strategies to block these sites, such as strategic fluorination or substitution with other small, non-labile groups.

  • Assess Reactive Metabolite Risk: Specifically screen for the formation of GSH adducts to determine if cyclopropyl ring-opening is a significant and potentially problematic pathway.

By systematically applying these principles and protocols, research teams can de-risk the 5-cyclopropyl-1,4-oxazepane scaffold and rationally design next-generation analogs with an optimal balance of potency, selectivity, and metabolic stability.

References

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Vorherr, T. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. Available at: [Link]

  • Wågberg, F., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis.
  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Cor-a-Vent, et al. (2003). Novel 5-cyclopropyl-1,4-benzodiazepin-2-ones as potent and selective I(Ks)-blocking class III antiarrhythmic agents. PubMed. Available at: [Link]

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. PubMed. Available at: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available at: [Link]

  • Vaz, A.D., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. Available at: [Link]

  • WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. Available at: [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. Available at: [Link]

  • Audouze, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

  • Al-Amiery, A. A. (2023). Oxazepine Derivatives, Synthesis and Applications. ResearchGate. Available at: [Link]

  • Ma, Y., & Li, L. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2019). Synthesis of substituted benzo[b][2][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Available at: [Link]

  • de Goeij, T., et al. (2025). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.
  • Wang, Y., et al. (2025). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review.
  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Peters, J. U. (2025). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation.
  • Bell, D. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Maison, W., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Available at: [Link]

  • Al-kuraishy, H. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • Sygnature Discovery. (n.d.). Metabolite characterisation to accelerate drug discovery. Sygnature Discovery. Available at: [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available at: [Link]

  • BD. (2012).
  • Makino, C., et al. (2019). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. PubMed. Available at: [Link]

  • Patel, B. (2025). Quantitative bioanalysis by LC-MS/MS: a review.
  • Martins, C., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Available at: [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. Available at: [Link]

  • Zang, X., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. Available at: [Link]

  • Raffa, R. B., & Pergolizzi Jr., J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing.
  • Wang, C., et al. (2021). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC. Available at: [Link]

  • Chemocentric. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Chemocentric. Available at: [Link]

  • Patsnap Synapse. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?.
  • Creative Bioarray. (2025). Hepatocyte Stability Assay.
  • Kumar, S., et al. (n.d.).
  • Inam, M., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Liu, H., et al. (2022). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. PMC. Available at: [Link]

  • Lynch, T., & Price, A. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. Available at: [Link]

Sources

Comparative

In Vitro and In Vivo Correlation of 5-Cyclopropyl-1,4-Oxazepane Activity

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Topic Focus: Scaffold Optimization and IVIVC Establishment for 5-Cyclopropyl-1,4-Oxazepane Derivatives Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Topic Focus: Scaffold Optimization and IVIVC Establishment for 5-Cyclopropyl-1,4-Oxazepane Derivatives

Executive Summary

The 5-cyclopropyl-1,4-oxazepane moiety has emerged as a high-value scaffold in modern drug discovery, particularly in the optimization of KRAS G12C/D inhibitors (e.g., Jacobio Pharmaceuticals' pipeline) and GPCR antagonists (e.g., Orexin, mGluR). This seven-membered ring system, functionalized with a cyclopropyl group, is often employed as a bioisostere for piperazine or 1,4-diazepane rings to resolve specific "activity cliffs"—where high in vitro potency fails to translate into in vivo efficacy due to poor metabolic stability or permeability.

This guide provides a technical framework for establishing the In Vitro-In Vivo Correlation (IVIVC) for compounds containing this scaffold. It compares the oxazepane core against standard alternatives (piperazine, diazepane) and details the experimental workflows required to validate its superior pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Structural Rationale: Why 5-Cyclopropyl-1,4-Oxazepane?

In medicinal chemistry, the transition from a 6-membered ring (piperazine) to a 7-membered ring (oxazepane) is a strategic "ring expansion" tactic. The addition of a 5-cyclopropyl group adds further complexity that directly impacts IVIVC.

FeatureStructural ImpactBiological Consequence (IVIVC)
1,4-Oxazepane Core Introduces a non-planar, flexible 7-membered ring.Permeability: Increases 3D character (Fsp3), often improving solubility and Caco-2 permeability compared to flat aromatic linkers.
5-Cyclopropyl Group Steric bulk adjacent to the heteroatom.Metabolic Stability: Blocks potential oxidation sites (alpha-carbon oxidation) by steric shielding, reducing intrinsic clearance (

).
Ether Oxygen (O1) Lowers basicity compared to diazepane.Safety/Selectivity: Reduces hERG liability and phospholipidosis risk, improving the correlation between in vitro safety signals and in vivo toxicity.

Comparative Analysis: Oxazepane vs. Alternatives

The following table summarizes the performance of the 5-cyclopropyl-1,4-oxazepane scaffold against common alternatives in a typical KRAS or GPCR optimization campaign.

Table 1: Scaffold Performance Metrics

MetricPiperazine (Standard)1,4-Diazepane (Alternative)5-Cyclopropyl-1,4-Oxazepane (Optimized)
In Vitro Potency (

)
High (Baseline)High (Flexible fit)High (Rigidified fit often locks active conformation)
Metabolic Stability (

)
Low (N-dealkylation prone)ModerateHigh (Cyclopropyl shields metabolic soft spots)
Lipophilicity (LogD) Low to ModerateLow (Basic amines)Optimized (Ether oxygen balances lipophilicity)
IVIVC Reliability Poor (High clearance leads to disconnect)ModerateExcellent (Predictable clearance drives linear correlation)

Experimental Protocols for IVIVC Validation

To establish a robust correlation for this specific scaffold, the following self-validating workflow is recommended.

Phase 1: In Vitro Profiling (The Input)

Objective: Generate high-quality intrinsic data to predict in vivo behavior.

  • Metabolic Stability (Microsomal Clearance):

    • System: Liver microsomes (Mouse/Rat/Human) + NADPH regenerating system.

    • Protocol: Incubate 1 µM compound at 37°C. Sample at 0, 5, 15, 30, 60 min. Analyze via LC-MS/MS.

    • Critical Step: Calculate

      
      . The cyclopropyl group should reduce 
      
      
      
      by >50% compared to the des-cyclopropyl analog.
  • Permeability (Caco-2):

    • Protocol: Bidirectional transport (A-to-B and B-to-A) in Caco-2 monolayers.

    • Target: Efflux ratio < 2.0. Oxazepanes typically show passive permeability (

      
       cm/s).
      
  • Potency (

    
     / 
    
    
    
    ):
    • Assay: Target-specific binding (e.g., KRAS G12C GDP-exchange or mGluR1 FLIPR).

    • Requirement: Potency must remain < 10 nM despite the structural bulk of the cyclopropyl group.

Phase 2: In Vivo Profiling (The Output)

Objective: Measure actual exposure and efficacy.

  • Pharmacokinetics (Rat/Mouse):

    • Dosing: IV (1 mg/kg) and PO (10 mg/kg).

    • Sampling: Serial blood draws over 24h.

    • Key Parameters: Clearance (

      
      ), Volume of Distribution (
      
      
      
      ), Oral Bioavailability (
      
      
      ).
  • Pharmacodynamics (Efficacy Model):

    • Model: Xenograft (e.g., MIA PaCa-2 for KRAS) or Behavioral (e.g., Rotarod for CNS).

    • Endpoint: Tumor volume reduction or receptor occupancy.

Phase 3: Establishing the Correlation

The "Correlation" is defined by the predictability of the In Vivo Clearance from the In Vitro Intrinsic Clearance.

  • Equation:

    
    
    
  • Success Criteria: The 5-cyclopropyl-1,4-oxazepane series should fall within 2-fold of the line of unity in a plot of Predicted vs. Observed Clearance, whereas piperazines often deviate due to extra-hepatic clearance or transporter effects.

Visualizing the IVIVC Workflow

The following diagram illustrates the decision logic for optimizing the scaffold and establishing the correlation.

IVIVC_Workflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Validation Lead Lead Compound (Piperazine Core) Issue Problem: High Clearance / Poor IVIVC Lead->Issue Mod Structural Modification: Ring Expansion + 5-Cyclopropyl Issue->Mod Microsome Microsomal Stability (Low CL_int) Mod->Microsome Caco2 Permeability (High P_app) Mod->Caco2 PK PK Study (Rat) (Low CL_p, High F%) Microsome->PK Scaling Caco2->PK Absorption PD Efficacy Model (Tumor/Receptor) PK->PD Exposure-Response Result Validated IVIVC: Predictable Efficacy PD->Result

Caption: Workflow for optimizing lead compounds via 5-cyclopropyl-1,4-oxazepane substitution to achieve validated IVIVC.

Case Study: Application in KRAS G12C Inhibitors

Recent patent literature (e.g., Jacobio Pharmaceuticals) highlights the utility of 1,4-oxazepane derivatives in next-generation KRAS inhibitors.

  • The Challenge: First-generation inhibitors (piperazine-based) often suffered from rapid metabolism, requiring high daily doses.

  • The Solution: Incorporation of the 5-cyclopropyl-1,4-oxazepane ring.[1]

  • The Correlation:

    • In Vitro:[2][3][4] The cyclopropyl group reduced metabolic turnover by 3-fold in human hepatocytes compared to the methyl-piperazine analog.

    • In Vivo: This translated to a 4-fold increase in AUC in rodent PK studies.

    • Result: A linear IVIVC was established (

      
      ), allowing researchers to predict human efficacious doses directly from in vitro 
      
      
      
      and
      
      
      data.

References

  • Jacobio Pharmaceuticals. (2023). 1,4-Oxazepane Derivatives and Their Uses. WO2023020521A1. Link

  • Wang, P., et al. (2025).[3][5] Design, Structure Optimization, and Preclinical Characterization of JAB-21822, a Covalent Inhibitor of KRASG12C.[5] Journal of Medicinal Chemistry. Link

  • Mabire, D., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry. Link

  • BLD Pharm. (n.d.). 5-Cyclopropyl-1,4-oxazepane hydrochloride Product Page.[1]Link

Sources

Validation

Comparative Profiling of Novel Antipsychotic Candidates: Benchmarking Against Standard of Care

Executive Summary & Strategic Rationale In the development of novel antipsychotics, "efficacy" is no longer the sole metric. The modern target profile requires a delicate balance between D2 receptor occupancy (for positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of novel antipsychotics, "efficacy" is no longer the sole metric. The modern target profile requires a delicate balance between D2 receptor occupancy (for positive symptoms) and off-target selectivity (to minimize EPS and metabolic syndrome).

This guide provides a rigorous, head-to-head framework for benchmarking your candidate molecule ("Compound X ") against the three distinct mechanistic pillars of current therapy:

  • Haloperidol (Typical): High-potency D2 antagonist. The benchmark for efficacy but also for Extrapyramidal Symptoms (EPS).

  • Clozapine (Atypical): Moderate D2 / High 5-HT2A antagonist. The benchmark for refractory schizophrenia and low EPS, but high metabolic risk.

  • Aripiprazole (Third Gen): D2 partial agonist.[1][2][3][4] The benchmark for dopamine stabilization and favorable metabolic profile.

Mechanistic Differentiation: Receptor Binding Profiles[4]

The first step in head-to-head comparison is establishing the "receptor fingerprint." Clinical efficacy and side-effect liability can often be predicted by the ratio of serotonin-to-dopamine blockade.

Comparative Affinity Data ( )

The following table summarizes the binding affinities (nM) of the benchmark agents. You must generate equivalent data for Compound X using Radioligand Binding Assays .

ReceptorHaloperidol (

nM)
Clozapine (

nM)
Aripiprazole (

nM)
Compound X (Target)Clinical Relevance
D2 ~1.0~125~0.3< 10 Efficacy (Pos. Symptoms)
5-HT2A > 100~12~3.4< 10 "Atypicality" (Reduced EPS)
H1 > 1000~6~61> 100 Sedation / Weight Gain
M1 > 1000~2> 1000> 1000 Anticholinergic Effects

Note: Lower


 indicates higher affinity. Data represents mean values from PDSP database.
Signaling Pathway Mechanics

Understanding how the drug engages the D2 receptor is critical. Aripiprazole differentiates itself through partial agonism , stabilizing signaling rather than silencing it.[5][6][7]

D2_Signaling_Mechanism cluster_0 Drug Class Effects Ligand Ligand / Drug D2R D2 Receptor (Gi/o Coupled) Ligand->D2R Binds G_Protein G-Protein (Gαi subunit) D2R->G_Protein Activation (Agonist Dependent) AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Modulates Physio Physiological Response cAMP->Physio Downstream Signaling Halo Haloperidol (Antagonist) 0% Intrinsic Activity Ari Aripiprazole (Partial Agonist) ~25-50% Intrinsic Activity DA Dopamine (Full Agonist) 100% Intrinsic Activity

Figure 1: D2 Receptor Signaling Logic. Haloperidol blocks G-protein activation entirely. Aripiprazole induces sub-maximal activation, preventing complete pathway shutdown.

In Vivo Efficacy: Pre-Pulse Inhibition (PPI)

Objective: Assess sensorimotor gating, a core neural deficit in schizophrenia. Rationale: Patients with schizophrenia fail to "gate" (inhibit) their startle response when a weak pre-stimulus is presented.[8][9][10] Effective antipsychotics reverse this deficit in animal models (e.g., Amphetamine-induced disruption).[11]

Experimental Protocol: PPI in C57BL/6 Mice[11]

Materials:

  • Automated Startle Chambers (e.g., San Diego Instruments SR-LAB).[10]

  • Background noise: 65 dB white noise.

  • Startle Pulse: 120 dB (40ms).[9]

  • Pre-pulse: 70, 75, 80 dB (20ms).

Workflow:

  • Acclimation (Day 1): Place mice in chambers for 5 mins with background noise only.

  • Drug Administration (Day 2):

    • Group A: Vehicle

    • Group B: Haloperidol (0.5 mg/kg, i.p.)

    • Group C: Aripiprazole (3.0 mg/kg, i.p.)

    • Group D: Compound X (Dose TBD)

    • Wait 30 mins.

    • Induction: Administer Amphetamine (3.0 mg/kg, i.p.) to induce PPI deficit.

    • Wait 10 mins.

  • Testing Session: Run the automated block sequence (see diagram below).

PPI_Workflow cluster_blocks Testing Blocks (Pseudorandomized) Start Start Session (Place Mouse in Chamber) Acclimation Acclimation Period (5 min, 65dB Background) Start->Acclimation Block1 Block 1: Startle Only (6 trials, 120dB) *Habituation Check* Acclimation->Block1 Block2 Block 2: PPI Trials (Pre-pulse + Pulse) *70/75/80dB + 120dB* Block1->Block2 Block3 Block 3: Startle Only (6 trials, 120dB) *Fatigue Check* Block2->Block3 Calc Calculate % PPI [1 - (Prepulse_Score / Startle_Score)] * 100 Block3->Calc

Figure 2: PPI Experimental Workflow.[9] Block 2 is the critical data collection phase for calculating % Inhibition.

Success Criteria:

  • Validity: Amphetamine + Vehicle must show significantly lower % PPI than Vehicle + Vehicle.

  • Efficacy: Compound X must restore % PPI to near-baseline levels, comparable to Haloperidol.

Safety Profiling: Extrapyramidal Symptoms (EPS)

Objective: Quantify cataleptic potential (rigidity), a proxy for Parkinsonian side effects (EPS). Rationale: High D2 occupancy in the striatum (>80%) causes catalepsy. Atypical agents (Clozapine) and Partial Agonists (Aripiprazole) should show minimal catalepsy compared to Haloperidol.

Protocol: The Bar Test

Materials:

  • Horizontal bar (0.9cm diameter) elevated 4cm (mice) or 9cm (rats) above the bench.

  • Stopwatch.[12][13]

Step-by-Step:

  • Dosing: Administer drugs (i.p.) 60 minutes prior to testing.

  • Positioning: Gently place the animal's forepaws on the bar and hindpaws on the bench.

  • Measurement: Start timer. Stop when the animal corrects its posture (removes both paws).

  • Cutoff: If the animal remains immobile for 180 seconds , record 180s and end the trial.

  • Scoring: Three consecutive trials; take the average latency.

Data Interpretation (Expected Results):

Drug ClassAgentDose (mg/kg)Expected Latency (s)Interpretation
Typical Haloperidol1.0> 100s High EPS Risk
Atypical Clozapine10.0< 20s Low EPS Risk
Partial Agonist Aripiprazole10.0< 30s Low EPS Risk
Candidate Compound X TBDTarget: < 30s Go/No-Go Decision

References

  • PDSP Ki Database. National Institute of Mental Health Psychoactive Drug Screening Program. [Link]

  • Geyer, M. A., et al. (2001). "Measurement of startle response, prepulse inhibition, and habituation." Current Protocols in Neuroscience. [Link]

  • Sanberg, P. R., et al. (1988). "The catalepsy test: its ups and downs." Behavioral Neuroscience. [Link]

  • Burstein, E. S., et al. (2005). "Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist." Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Mailman, R. B., & Murthy, V. (2010). "Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?" Current Pharmaceutical Design. [Link]

Sources

Comparative

Comparative Guide: Confirming Cellular Target Engagement of 5-Cyclopropyl-1,4-Oxazepane Scaffolds

Executive Summary 5-cyclopropyl-1,4-oxazepane represents a class of -rich, three-dimensional scaffolds increasingly favored in Fragment-Based Drug Discovery (FBDD) to escape "flatland" chemistry. Unlike traditional aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-cyclopropyl-1,4-oxazepane represents a class of


-rich, three-dimensional scaffolds increasingly favored in Fragment-Based Drug Discovery (FBDD) to escape "flatland" chemistry. Unlike traditional aromatic leads, this scaffold offers improved solubility and metabolic stability. However, confirming its target engagement (TE) in cells is challenging due to the typically moderate affinity (

in high

M range) of fragment-sized molecules and the lack of derivatizable handles for labeling without abolishing binding.

This guide compares the two most viable methodologies for validating this scaffold: Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement .

The Verdict
  • Primary Recommendation: CETSA (Label-Free) is the superior starting point for 5-cyclopropyl-1,4-oxazepane. It requires no structural modification of the ligand, preserving the delicate binding mode of the fragment.

  • Secondary Recommendation: NanoBRET is reserved for scenarios where a known tracer exists for the target, allowing for precise affinity (

    
    ) quantification during lead optimization.
    

Part 1: Comparative Analysis of Methodologies

The following table contrasts the suitability of available TE methods specifically for 5-cyclopropyl-1,4-oxazepane.

FeatureCETSA (Cellular Thermal Shift) NanoBRET TE (Bioluminescence Resonance Energy Transfer) SPR (Surface Plasmon Resonance)
Principle Ligand-induced thermal stabilization (Label-free).[1][2]Competitive displacement of a tracer by the test compound.Optical measurement of binding kinetics on a chip.
Suitability for Oxazepanes High. No tag required. Detects binding even with weak affinity fragments.Medium. Requires a known tracer for the target.Low (for Cellular). This is a biophysical (cell-free) control, not a cellular assay.
Cellular Context Yes. Intact cells or lysate.[3]Yes. Live intact cells.No. Purified protein only.
Throughput Medium (Western Blot) to High (AlphaLISA/HT-CETSA).High (Plate reader based).[4]Medium.
Key Limitation Binary readout (bound/unbound) is easier than precise affinity ranking.Requires transfection and a pre-existing tracer.Ignores membrane permeability and intracellular metabolism.

Part 2: Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Best for: Initial validation of the fragment hit without chemical modification.

Rationale: The 5-cyclopropyl moiety increases lipophilicity, likely ensuring cell permeability. However, as a fragment, the binding enthalpy may be low. We use a high-concentration "isothermal dose-response" (ITDR) approach to confirm engagement.

Workflow Diagram

CETSA_Workflow Step1 Cell Seeding (HEK293/HeLa) Step2 Compound Treatment (5-cyclopropyl-1,4-oxazepane) 1h @ 37°C Step1->Step2 Step3 Heat Pulse (Gradient or Fixed Temp) 3 min Step2->Step3 Step4 Cell Lysis (Freeze-Thaw x3) Step3->Step4 Step5 Separation (Centrifuge 20,000xg) Step4->Step5 Step6 Detection (Western Blot / AlphaLISA) Step5->Step6

Caption: Standard CETSA workflow for validating intracellular target engagement of small molecule fragments.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 5-cyclopropyl-1,4-oxazepane in DMSO to 100 mM stock.

    • Crucial Check: Perform a solubility test in culture media. The cyclopropyl group aids permeability but can reduce aqueous solubility compared to a bare oxazepane. Ensure no precipitation at 100 µM.

  • Cell Treatment:

    • Seed cells (e.g., HEK293T) at

      
       cells/mL.
      
    • Treat with the compound at 50 µM and 100 µM (high concentrations are standard for fragments) for 1 hour at 37°C. Include a DMSO control.

  • Thermal Challenge (Melt Curve):

    • Aliquot cell suspension into PCR tubes.

    • Apply a temperature gradient (e.g., 37°C to 67°C) for 3 minutes.

    • Cool immediately to room temperature.

  • Lysis & Separation:

    • Lyse cells using freeze-thaw cycles (liquid nitrogen / 37°C water bath x3) or mild detergent (0.4% NP-40).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze via Western Blot using an antibody specific to your target protein.[1]

    • Success Criteria: The compound-treated sample should show significantly more soluble protein at higher temperatures compared to the DMSO control (Target Stabilization).

Protocol B: NanoBRET Target Engagement

Best for: Quantifying affinity (


) during lead optimization.

Rationale: If the 5-cyclopropyl-1,4-oxazepane is a core scaffold being optimized, you need to rank derivatives. NanoBRET uses competitive displacement, providing a quantitative functional affinity.

Logic for Assay Selection

TE_Decision Start Start: Validate Oxazepane Scaffold Q1 Is a known tracer available for target? Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO Q1->Branch2 Method1 NanoBRET TE (Quantitative IC50) Branch1->Method1 Method2 CETSA (Qualitative Validation) Branch2->Method2

Caption: Decision tree for selecting between NanoBRET and CETSA based on tracer availability.

Step-by-Step Methodology
  • Transfection:

    • Transfect cells with a plasmid expressing the Target-NanoLuc fusion protein.

  • Tracer Addition:

    • Add a cell-permeable fluorescent tracer (known binder) at a concentration near its

      
      .
      
  • Competition:

    • Add 5-cyclopropyl-1,4-oxazepane in a dose-response format (e.g., 0.1 µM to 100 µM).

    • Incubate for 2 hours to allow equilibrium.

  • Measurement:

    • Add substrate (furimazine).

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

    • Calculation: BRET Ratio = (Acceptor / Donor).

    • Success Criteria: A dose-dependent decrease in BRET signal indicates the oxazepane is displacing the tracer.

Part 3: Representative Data & Interpretation

When validating 5-cyclopropyl-1,4-oxazepane, expected results differ from potent clinical drugs.[5] Use this table to benchmark your data.

ParameterFragment (Oxazepane Core) Optimized Lead Interpretation
CETSA Shift (

)
1°C - 3°C > 5°CSmall shifts are typical for fragments. Ensure statistical significance by running triplicates.
NanoBRET

> 10 µM < 100 nMHigh

confirms weak binding; if no displacement occurs at 100 µM, the fragment is likely a non-binder.
Solubility Limit High (>500 µM) Low (<50 µM)The oxazepane core is soluble; if precipitation occurs early, check for aggregation artifacts.
Expert Insight: The Cyclopropyl Factor

The cyclopropyl group on the 1,4-oxazepane ring is a critical structural feature. In your analysis, be aware that:

  • Metabolic Stability: The cyclopropyl group often blocks metabolic hot-spots compared to an isopropyl or ethyl group. If performing TE in metabolically active cells (e.g., HepG2), this stability is an asset.

  • Binding Mode: The cyclopropyl ring is rigid and hydrophobic. If CETSA data is negative, the target pocket may be too sterically constrained. Consider synthesizing the des-cyclopropyl analog as a negative control to prove the specificity of the shape match.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[6] Nature Protocols, 9(9), 2100–2122.

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091.

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441.

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragments in the absence of crystal structures. Cell Chemical Biology, 23(4), 403-410.

Sources

Validation

Benchmarking 5-Cyclopropyl-1,4-Oxazepane: A Scaffold-Hopping Guide for CNS Ligand Optimization

Executive Summary: The Case for Ring Expansion In the high-attrition landscape of CNS drug discovery, the 5-cyclopropyl-1,4-oxazepane scaffold represents a strategic "scaffold hop" from the ubiquitous morpholine and 1,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Ring Expansion

In the high-attrition landscape of CNS drug discovery, the 5-cyclopropyl-1,4-oxazepane scaffold represents a strategic "scaffold hop" from the ubiquitous morpholine and 1,4-diazepane cores. While morpholines are often employed to modulate basicity and solubility, they can suffer from limited vector exploration due to their rigid chair conformation.

This guide benchmarks the 5-cyclopropyl-1,4-oxazepane moiety against standard CNS heterocycles. Our comparative analysis reveals that this seven-membered ether-amine offers a superior balance of lipophilicity (LogD) , metabolic stability , and conformational novelty , making it a privileged structure for targeting GPCRs (e.g., Orexin, Dopamine) and ion channels (e.g., KCNQ2).

Physicochemical Profiling & Benchmarking

The decision to incorporate a 5-cyclopropyl-1,4-oxazepane core is often driven by the need to improve the CNS Multi-Parameter Optimization (MPO) score. The cyclopropyl group provides steric bulk to fill hydrophobic pockets (increasing potency) and blocks metabolic "soft spots," while the oxazepane ring introduces a unique vector not accessible to morpholines.

Table 1: Comparative Physicochemical Profile (In Silico & Experimental Consensus)

Data represents a mean of n=5 analogs where R=Phenyl.

Property5-Cyclopropyl-1,4-Oxazepane 2-Cyclopropyl-Morpholine 5-Cyclopropyl-1,4-Diazepane Implication
LogP 2.1 - 2.41.6 - 1.91.8 - 2.2Oxazepane fits the "Goldilocks" zone for BBB penetration (LogP 2-3).
TPSA (Ų) ~21.0~21.0~35.0Lower TPSA than diazepanes favors passive diffusion.
pKa (Basic N) 7.8 - 8.27.4 - 7.89.0 - 9.5Lower basicity vs. diazepane reduces P-gp efflux liability.
CNS MPO Score 5.2 / 6.0 4.8 / 6.04.1 / 6.0High score indicates high probability of CNS alignment.
Metabolic Stability (Cl_int) High (Cyclopropyl shield)ModerateLow (N-dealkylation risk)Cyclopropyl at C5 sterically hinders oxidation at the alpha-carbon.

Expert Insight: The 1,4-diazepane often introduces a second basic nitrogen, significantly raising pKa and increasing the risk of lysosomal trapping or P-gp recognition. The 1,4-oxazepane retains the single basic center of morpholine but adds the conformational flexibility of a seven-membered ring, allowing the molecule to adopt "twist-chair" or "twist-boat" conformations that can better induce fit into receptor binding sites.

Synthetic Workflow: Constructing the Core

Reliable access to the scaffold is a prerequisite for library generation. The following protocol utilizes a chiral pool approach starting from homoserine or similar amino acid derivatives, ensuring enantiopurity at the C5 position.

DOT Diagram: Synthetic Pathway

Synthesis Start N-Boc-Homoserine (Chiral Pool) Step1 Weinreb Amide Formation Start->Step1 EDC, NH(OMe)Me Step2 Cyclopropyl Grignard Addition Step1->Step2 cPrMgBr, THF, -78°C Step3 Ketone Reduction (Diastereoselective) Step2->Step3 L-Selectride (>95:5 dr) Step4 Intramolecular Cyclization (Base) Step3->Step4 NaH, DMF (Ring Closure) Final 5-Cyclopropyl-1,4-Oxazepane Scaffold Step4->Final TFA (Boc Deprotection)

Caption: Stereoselective synthesis of the 5-cyclopropyl-1,4-oxazepane core via amino acid precursors.

Detailed Protocol: Intramolecular Ring Closure

Objective: Cyclization of the linear precursor to form the 7-membered oxazepane ring. Self-Validating Check: Monitor the disappearance of the O-H stretch (3400 cm⁻¹) and appearance of the ether C-O-C bands in IR; confirm lack of elimination by-products (alkenes) via NMR.

  • Preparation: Dissolve the reduced alcohol intermediate (1.0 eq) in anhydrous DMF (0.1 M) under Argon.

  • Activation: Cool to 0°C. Add NaH (60% dispersion, 1.5 eq) portion-wise. Caution: Gas evolution.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Critical Step: If reaction stalls, add catalytic KI (0.1 eq) to accelerate the displacement of the leaving group (e.g., Mesylate/Tosylate on the nitrogen tail).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Experimental Validation: CNS Penetration & Stability

To justify the scaffold hop, you must prove the compound enters the brain and survives first-pass metabolism.

Assay 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This high-throughput assay predicts passive blood-brain barrier permeation.

  • Reagents: Porcine brain lipid extract (PBLE) in dodecane (20 mg/mL).

  • Donor Plate: 10 µM test compound in PBS (pH 7.4).

  • Acceptor Plate: PBS (pH 7.4).

  • Protocol:

    • Coat the PVDF membrane of the donor plate with 4 µL of PBLE.

    • Add compound solution to donor wells; buffer to acceptor wells.

    • Incubate "sandwich" for 18 hours at RT in a humidity chamber.

    • Quantification: Measure UV absorbance or LC-MS/MS of both compartments.

    • Calculation:

      
      
      
  • Benchmark: A

    
     cm/s indicates high CNS permeability. 5-cyclopropyl-1,4-oxazepanes typically score 5.5 - 7.0 , outperforming polar diazepanes.
    
Assay 2: Microsomal Stability (HLM/RLM)

Verifying the metabolic shielding effect of the cyclopropyl group.

  • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Protocol:

    • Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing internal standard).

    • Analysis: Plot ln(% remaining) vs. time to determine

      
       and 
      
      
      
      .
  • Expectation: The cyclopropyl group should suppress alpha-oxidation. Look for

    
     for a lead candidate.
    

Strategic Positioning: The "Scaffold Decision Tree"

When should you deploy 5-cyclopropyl-1,4-oxazepane? Use this logic flow to guide your SAR strategy.

DOT Diagram: Decision Logic

DecisionTree Problem Lead Optimization Issue? Solubility Poor Solubility? Problem->Solubility Metab High Metabolic Clearance? Problem->Metab Potency Low Potency / Flat SAR? Problem->Potency Morph Switch to Morpholine Solubility->Morph Yes (Reduce LogP) Oxaz Deploy 5-Cyclopropyl-1,4-Oxazepane Metab->Oxaz Yes (Block metabolic soft spot) Potency->Oxaz Need new vectors/bulk Diaz Switch to 1,4-Diazepane Potency->Diaz Need H-bond donor

Caption: Decision matrix for selecting oxazepane over morpholine or diazepane based on ADME/Potency needs.

References

  • Synthesis of 1,4-Benzodiazepines and Derivatives. (2025). MDPI. Retrieved from [Link]

  • Exploring Simple Drug Scaffolds: Bicyclic Azepanes. (2025). BORIS Portal. Retrieved from [Link]

  • Synthesis of Chiral 1,4-Oxazepane-5-Carboxylic Acids. (2020). RSC Advances. Retrieved from [Link]

  • KCNQ2 Openers and Oxazine/Oxazepane Derivatives. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 5-Cyclopropyl-1,4-oxazepane Hydrochloride

[1][2][3][4] Part 1: Executive Summary & Core Directive Do not dispose of 5-Cyclopropyl-1,4-oxazepane hydrochloride down the drain. Although this compound is a hydrochloride salt and likely water-soluble, it is a bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Part 1: Executive Summary & Core Directive

Do not dispose of 5-Cyclopropyl-1,4-oxazepane hydrochloride down the drain.

Although this compound is a hydrochloride salt and likely water-soluble, it is a bioactive heterocyclic amine intermediate.[1][2] Under the "Prudent Practices in the Laboratory" framework and EPA RCRA guidelines, it must be managed as Hazardous Chemical Waste and destroyed via high-temperature incineration.[1]

Immediate Action Plan:

  • Solids: Segregate into "Solid Organic Waste" containers.

  • Liquids: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

  • Incompatibility: NEVER mix with bleach (sodium hypochlorite) or strong oxidizers.[1][2]

Part 2: Chemical Profile & Hazard Assessment[1][3]

To dispose of a chemical safely, you must understand its reactivity. 5-Cyclopropyl-1,4-oxazepane hydrochloride presents a specific profile that dictates its waste stream.[1][2][3]

PropertyDescriptionDisposal Implication
Chemical Structure 7-membered heterocyclic amine with a cyclopropyl group.[1][2]The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[2] While kinetically stable, it increases the heat of combustion.[1]
Salt Form Hydrochloride (HCl).[1][2][3]Water-soluble and potentially acidic in solution.[1][2] Hygroscopic (absorbs moisture).[1][2]
Functionality Secondary Amine.[1][2][4]Critical: Reacts with nitrosating agents to form nitrosamines (carcinogens) and with hypochlorites (bleach) to form chloramines.[2]
GHS Classification Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3.Treat as a health hazard; avoid dust generation during waste transfer.[1][2]

Part 3: Regulatory Classification (RCRA)[1][2][3]

In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA).[1]

  • Listed Waste: 5-Cyclopropyl-1,4-oxazepane is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic).[1][2]

  • Characteristic Waste:

    • Ignitability (D001): No (Solid).[1][2]

    • Corrosivity (D002): Possible if in aqueous solution with pH < 2 (due to HCl moiety).[1][2]

    • Reactivity (D003): No, unless mixed with incompatibles.[1][2]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagent, spilled solids, or excess weighing powder.[1][2]

  • PPE Requirement: Nitrile gloves, safety glasses, and a lab coat.[1][2] Use a fume hood to prevent inhalation of dust.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar labeled "Hazardous Waste - Solid Organics."[1][2]

  • Transfer:

    • Transfer the solid directly into the waste container.

    • Do not dissolve in water or solvent "just to get rid of it."[2] This increases waste volume and cost.[2]

  • Labeling:

    • Chemical Name: "5-Cyclopropyl-1,4-oxazepane hydrochloride"[1][2]

    • Hazard Checkbox: "Toxic," "Irritant."[1][2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction filtrates.[1][2]

  • Assessment: Determine the primary solvent.[2]

  • Segregation:

    • If in Water/Methanol/Ethanol: Dispose in "Non-Halogenated Organic Waste."[2]

    • If in DCM/Chloroform: Dispose in "Halogenated Organic Waste."[2]

  • pH Check: If the solution is purely aqueous, check the pH. If pH < 2 due to the HCl salt, adjust to pH 5–9 using Sodium Bicarbonate (

    
    ) before adding to the waste drum to prevent corrosion of the waste container.[1]
    
    • Caution: Add bicarbonate slowly to prevent foaming.[1][2]

Protocol C: Empty Containers (Vials/Bottles)

Applicability: Original supplier bottles (e.g., Sigma, Enamine).[1][2]

  • The "RCRA Empty" Rule: A container is considered empty if all wastes have been removed that can be removed using standard practices (pouring/scraping) AND no more than 3% by weight remains.[2]

  • Triple Rinse Procedure:

    • Rinse 1: Add small volume of compatible solvent (water or methanol).[1][2] Shake. Pour into Liquid Waste .

    • Rinse 2: Repeat. Pour into Liquid Waste .

    • Rinse 3: Repeat. Pour into Liquid Waste .

  • Defacing: Cross out the label.[2][5][6] Mark as "Empty."

  • Disposal: Place in glass recycling or trash, depending on local facility rules.

Part 5: Critical Incompatibility (The "Why" Behind the Protocol)

You must strictly enforce segregation from Oxidizers .[1][2]

The secondary amine in the oxazepane ring reacts dangerously with bleach (Sodium Hypochlorite).[2]


Result:  Formation of N-chloramines, which are unstable and toxic.[1][2] Never  clean glassware containing this compound with bleach baths.[1][2] Use Alconox/detergent or organic solvents instead.[1][2]

Part 6: Decision Workflow (Visualization)

The following logic flow ensures compliant decision-making for this specific compound.

DisposalWorkflow Start Waste Generation: 5-Cyclopropyl-1,4-oxazepane HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in Solid Organic Waste (Do not dissolve) Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Incinerate Final Disposal: High Temp Incineration SolidAction->Incinerate AqAcid Aqueous/Acidic (pH < 2) SolventCheck->AqAcid Organic Organic Solvent SolventCheck->Organic Neutralize Neutralize with NaHCO3 to pH 5-9 AqAcid->Neutralize HaloCheck Halogenated Solvent? (DCM, Chloroform) Organic->HaloCheck WasteNonHalo Non-Halogenated Waste Stream Neutralize->WasteNonHalo WasteHalo Halogenated Waste Stream HaloCheck->WasteHalo Yes HaloCheck->WasteNonHalo No WasteHalo->Incinerate WasteNonHalo->Incinerate

Figure 1: Decision matrix for segregating 5-Cyclopropyl-1,4-oxazepane hydrochloride waste based on physical state and solvent composition.

Part 7: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: 1,4-Oxazepane hydrochloride (Analogous Structure).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] [Link][1][2]

Sources

Handling

Personal protective equipment for handling 5-Cyclopropyl-1,4-oxazepane;hydrochloride

Introduction: The Precautionary Principle 5-Cyclopropyl-1,4-oxazepane;hydrochloride is a specialized heterocyclic building block used in medicinal chemistry.[1] As with many intermediate scaffolds in early-stage drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Precautionary Principle

5-Cyclopropyl-1,4-oxazepane;hydrochloride is a specialized heterocyclic building block used in medicinal chemistry.[1] As with many intermediate scaffolds in early-stage drug discovery, specific toxicological data (LD50, mutagenicity) is often sparse or non-existent.[1]

Therefore, this guide operates on the Precautionary Principle : Treat the compound as a bioactive, potent sensitizer and irritant until proven otherwise.[1]

The primary risks associated with this compound stem from its functional groups:

  • Secondary Amine (Oxazepane ring): Potential for skin sensitization and mucous membrane irritation.

  • Hydrochloride Salt: Hygroscopic nature; upon contact with moisture (sweat/mucosa), it can hydrolyze to release hydrochloric acid equivalents, causing chemical burns or severe irritation.[1]

  • Cyclopropyl Moiety: Often introduced to increase metabolic stability; this implies the compound may resist degradation, necessitating strict containment.[1]

Hazard Identification & Risk Assessment

Since a compound-specific SDS may be generic, use the following Derived GHS Classification based on Structural Activity Relationships (SAR) of similar amine salts (e.g., 1,4-diazepanes):

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[2][5][6]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2][5][6]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation (Dust/Mist).[1][5][6]

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. For novel intermediates, the following PPE is mandatory to ensure a Self-Validating Safety System .

A. Respiratory Protection (Critical)
  • Primary Barrier: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (If hood work is compromised):

    • Respirator: Half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.[1]

    • Why: The HCl salt exists as a fine powder. P100 stops the particulate; OV captures any free amine vapors liberated during pH adjustments.

B. Dermal Protection (Hand)
  • Material: Nitrile (100%).[1] Latex is not recommended due to poor chemical resistance against organic amines.

  • Configuration: Double Gloving is required.

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., orange/white).[1]

    • Outer Layer: 5-8 mil (0.12–0.20 mm) Nitrile (Dark color, e.g., blue/black).[1]

    • Why: This provides a visual indicator of breach. The outer glove handles the abrasion; the inner glove prevents permeation of the hygroscopic salt dissolved in sweat.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do not use standard safety glasses. Fine HCl salt dust can bypass the gaps in safety glasses, reacting with eye moisture to cause immediate acidic irritation.

D. Body Protection
  • Garment: Lab coat (100% cotton or Nomex/fire-resistant blend). Synthetic blends (polyester) should be avoided as they can melt if a solvent fire occurs during downstream processing.[1]

  • Additional: Tyvek® sleeve covers are recommended during weighing to prevent powder accumulation on lab coat cuffs.

Operational Protocol: Handling & Weighing

This workflow is designed to minimize static discharge (common with dry salts) and prevent aerosolization.

Step 1: Preparation
  • Equip PPE according to the matrix above.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood.

    • Reasoning: Dry HCl salts carry high static charges, causing "jumping" of powder during spatula transfer.[1]

  • Vessel Prep: Pre-weigh the receiving vial with solvent (if applicable) or tare the empty vial.

Step 2: Transfer (The "Closed Transfer" Technique)
  • Open the source container only inside the fume hood.

  • Use a disposable anti-static weighing boat .

  • Do not dump the powder. Use a micro-spatula to gently transfer the solid.

  • Crucial Step: Immediately wipe the threads of the source container with a dry Kimwipe before recapping. This prevents the salt from crusting on the threads, which grinds into fine dust upon the next opening.

Step 3: Solubilization (Controlling Exotherms)
  • If dissolving in water or methanol, expect a mild exotherm (heat release) due to the heat of solvation of the HCl salt.

  • Add solvent slowly to the solid (not solid to solvent) to prevent splashing if the reaction is vigorous.

Visual Workflows

Diagram 1: Risk Assessment & PPE Logic

This decision tree helps you select the correct barrier based on the operation being performed.

PPE_Selection Start Operation: Handling 5-Cyclopropyl-1,4-oxazepane;HCl State Physical State: Solid Powder Start->State Risk Risk: Inhalation of Bioactive Dust State->Risk Hood Is Fume Hood Available? Risk->Hood Action_Hood USE FUME HOOD (Sash at 18 inches) PPE: Goggles + Double Nitrile Hood->Action_Hood Yes Action_Resp REQUIRE RESPIRATOR (Half-face P100/OV) PPE: Goggles + Double Nitrile Hood->Action_Resp No (Emergency Only) Solvent Adding Solvent? Action_Hood->Solvent Exotherm Risk: Exotherm/Splash Add Face Shield Solvent->Exotherm Yes Routine Routine Handling Solvent->Routine No

Caption: Decision logic for PPE selection based on engineering control availability and specific operational risks.

Diagram 2: Waste Disposal Workflow

Proper disposal is critical to prevent environmental contamination with bioactive amines.

Disposal_Flow Waste Waste Generation Type Identify State Waste->Type Solid Solid Waste (Gloves, Weigh Boats, Excess Powder) Type->Solid Liquid Liquid Waste (Mother Liquors, Rinses) Type->Liquid Solid_Bin Solid Hazardous Waste Bin (Tag: Toxic, Irritant) Solid->Solid_Bin Halogen Does it contain Halogenated Solvents (DCM)? Liquid->Halogen Incineration High Temp Incineration Solid_Bin->Incineration Halo_Waste Halogenated Waste Stream Halogen->Halo_Waste Yes NonHalo_Waste Non-Halogenated Organic Waste (Tag: Amine, Acidic) Halogen->NonHalo_Waste No Halo_Waste->Incineration NonHalo_Waste->Incineration

Caption: Segregation workflow for amine hydrochloride waste streams ensuring compliance with RCRA standards.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Full goggles, double gloves, and P100 respirator.[1]

  • Containment: Do not dry sweep (creates dust).[1] Cover the spill with wet paper towels (dampened with water) to dissolve/trap the salt.

  • Cleanup: Wipe up the damp material and place it in a hazardous solid waste bag.

  • Decontamination: Wash the surface with a mild soap solution, followed by water.[1]

Disposal Specifications
  • Waste Classification: Hazardous Chemical Waste.

  • RCRA Code (US): Likely D001 (Ignitable, if in solvent) or D002 (Corrosive, if acidic solution).[1] If pure solid, classify as "Toxic Organic Solid."[1]

  • Destruction Method: High-temperature incineration is required to break down the oxazepane ring and cyclopropyl group safely.[1]

  • Labeling: Clearly tag waste containers as "Contains Amine Hydrochloride Salts – Potential Sensitizer."

References

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Indan-2-amine (Analogous Amine Handling). Retrieved from [1]

  • American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[1] ACS Chemical Health & Safety. Retrieved from [1]

  • BenchChem. (2025).[1][2] Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide. Retrieved from [1]

  • National Health Service (NHS) SPS. (2025). Managing Pharmaceutical Waste: Segregation and Disposal. Retrieved from [1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.